2'-Methoxy-[2,3']bipyridinyl-3-ylamine
Description
BenchChem offers high-quality 2'-Methoxy-[2,3']bipyridinyl-3-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Methoxy-[2,3']bipyridinyl-3-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(2-methoxypyridin-3-yl)pyridin-3-amine |
InChI |
InChI=1S/C11H11N3O/c1-15-11-8(4-2-7-14-11)10-9(12)5-3-6-13-10/h2-7H,12H2,1H3 |
InChI Key |
HONXBXQAGISRPB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC=N1)C2=C(C=CC=N2)N |
Canonical SMILES |
COC1=C(C=CC=N1)C2=C(C=CC=N2)N |
Origin of Product |
United States |
Foundational & Exploratory
The 2'-Methoxy-[2,3'-bipyridin]-3-amine Scaffold: A Technical Guide to Physicochemical Properties, Synthesis, and Kinase Inhibitor Design
Executive Summary
In the landscape of modern medicinal chemistry, the strategic design of heterocyclic scaffolds is paramount for achieving target selectivity and favorable pharmacokinetic profiles. 2'-Methoxy-[2,3'-bipyridin]-3-amine (CAS: 835876-06-7) represents a highly privileged, conformationally restricted building block. By combining a rigid bipyridine core with orthogonal functional groups—a hydrogen-bonding amino group and a sterically active methoxy group—this molecule serves as a foundational precursor for advanced active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and central nervous system (CNS) agents .
This whitepaper provides an in-depth analysis of its structural properties, mechanistic utility in drug design, and self-validating protocols for its synthesis and biological evaluation.
Structural & Physicochemical Profiling
The architectural advantage of 2'-Methoxy-[2,3'-bipyridin]-3-amine lies in its precise substitution pattern. The bond connecting the two pyridine rings (C2 to C3') is subject to rotational restriction due to the steric encumbrance of the 2'-methoxy group. This pre-organizes the molecule into a preferred dihedral conformation, reducing the entropic penalty upon binding to a protein target.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Pharmacological Relevance |
| CAS Number | 835876-06-7 | Identifier for raw material sourcing. |
| Molecular Formula | C₁₁H₁₁N₃O | Defines mass and elemental composition. |
| Molecular Weight | 201.23 g/mol | Low MW allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5. |
| Topological Polar Surface Area (TPSA) | ~61.0 Ų | Optimal for membrane permeability; suitable for both systemic and CNS-targeted therapies. |
| Hydrogen Bond Donors | 1 (-NH₂) | Critical for interacting with kinase hinge regions (e.g., Ser/Asp residues). |
| Hydrogen Bond Acceptors | 4 (N, N, N, O) | Facilitates diverse binding modes within target active sites. |
| Predicted LogP | 1.5 – 2.0 | Balances aqueous solubility with lipophilic membrane partitioning. |
Mechanistic Utility in Drug Design
As a Senior Application Scientist, understanding why a scaffold works is as critical as knowing how to use it. The aminobipyridine motif is not merely a structural spacer; it is an active participant in pharmacodynamics.
Kinase Hinge-Binding Motif
The 3-amino group, paired with the adjacent pyridine nitrogen, forms a bidentate hydrogen-bonding system that perfectly mimics the adenine ring of ATP. This allows the scaffold to competitively bind to the highly conserved hinge region of kinases (such as ALK, ROS1, and BTK) . The 2'-methoxy group projects into the hydrophobic ribose-binding pocket, providing an orthogonal vector to build selectivity against off-target kinases.
GPCR and Epigenetic Targeting
Beyond kinases, the bipyridine backbone is extensively utilized in the design of metabotropic glutamate receptor (mGlu5) antagonists for anxiolytic therapies , as well as in the development of selective Histone Deacetylase (HDAC) inhibitors, where the bipyridine acts as a surface-recognition cap group .
Caption: Pharmacophore interactions of the aminobipyridine scaffold and downstream signaling blockade.
Synthetic Methodologies: The Suzuki-Miyaura Protocol
To synthesize 2'-Methoxy-[2,3'-bipyridin]-3-amine, a palladium-catalyzed Suzuki-Miyaura cross-coupling between 3-amino-2-bromopyridine and (2-methoxypyridin-3-yl)boronic acid is the industry standard. The following protocol is designed as a self-validating system to ensure maximum yield and reproducibility.
Step-by-Step Methodology
-
Reagent Preparation & Degassing
-
Action: Suspend 3-amino-2-bromopyridine (1.0 eq) and (2-methoxypyridin-3-yl)boronic acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane and H₂O. Purge the system with Argon for 15 minutes.
-
Causality: Boronic acids and Pd(0) active species are highly susceptible to oxidation. Degassing prevents the oxidative homocoupling of the boronic acid, ensuring the nucleophile is preserved for the cross-coupling cycle.
-
-
Base and Catalyst Addition
-
Action: Add K₂CO₃ (2.0 eq) followed by Pd(dppf)Cl₂ (0.05 eq) under a positive pressure of Argon.
-
Causality: K₂CO₃ activates the boronic acid by forming a negatively charged boronate complex, which is essential for the transmetalation step. The bidentate 'dppf' ligand provides the steric bulk and electron richness necessary to accelerate reductive elimination while preventing catalyst precipitation (Pd black formation).
-
-
Thermal Activation
-
Action: Heat the reaction mixture to 90°C for 12 hours.
-
Causality: The steric hindrance introduced by the ortho-methoxy group on the boronic acid creates a high activation energy barrier for transmetalation. 90°C provides the precise thermal energy required to overcome this barrier without degrading the starting materials.
-
-
Self-Validation & Quality Control (QC)
-
Action: At 10 hours, withdraw a 10 µL aliquot, quench in MeCN, and analyze via LC-MS.
-
Causality: This in-process control validates the reaction trajectory. The absence of the 3-amino-2-bromopyridine mass peak confirms complete conversion, dictating that the reaction is ready for workup and preventing difficult downstream chromatographic separations.
-
Caption: Suzuki-Miyaura cross-coupling workflow for the synthesis of the bipyridine scaffold.
Biological Validation Workflow: TR-FRET Kinase Assay
Once the scaffold is functionalized into a final drug candidate, its biological efficacy must be validated. The following Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol is designed to validate the compound's ATP-competitive inhibition.
Step-by-Step Methodology
-
Buffer Formulation
-
Action: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
Causality: MgCl₂ is strictly required for ATP-kinase coordination. DTT maintains the catalytic cysteines in a reduced state, while Tween-20 prevents the compound from forming promiscuous aggregates that cause false-positive inhibition.
-
-
Compound Serial Dilution
-
Action: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO, then transfer to the assay plate (final DMSO concentration = 1%).
-
Causality: A 10-point curve ensures the capture of both the upper and lower asymptotes of the dose-response, which is mathematically required to calculate an accurate IC₅₀ value.
-
-
Reaction Initiation at Apparent K_m
-
Action: Add the recombinant kinase and substrate, followed by ATP at a concentration equal to its apparent K_m for the specific kinase.
-
Causality: Running the assay at the ATP K_m ensures the system is highly sensitive to competitive inhibitors (like aminobipyridines) while remaining physiologically relevant.
-
-
Self-Validation (Z'-Factor Calculation)
-
Action: Include 16 wells of a known positive inhibitor (e.g., Lorlatinib) and 16 wells of vehicle (DMSO). Calculate the Z'-factor.
-
Causality: The Z'-factor evaluates the assay's dynamic range and data variability. A Z' > 0.5 mathematically validates the assay as robust and trustworthy, proving that the observed inhibition is due to the compound and not assay noise.
-
References
-
Roppe, J., et al. "5-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-2,3'-bipyridine: a highly potent, orally active metabotropic glutamate subtype 5 (mGlu5) receptor antagonist with anxiolytic activity." Bioorganic & Medicinal Chemistry Letters, 2004.[Link]
- Acetylon Pharmaceuticals, Inc. "Reverse amide compounds as protein deacetylase inhibitors and methods of use thereof.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2737488, 3-Amino-2-methoxypyridine." PubChem, 2025.[Link]
A Technical Guide to 2'-Methoxy-[2,3']bipyridinyl-3-ylamine: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive scientific overview of the heterocyclic compound 2'-Methoxy-[2,3']bipyridinyl-3-ylamine. While direct experimental data for this specific molecule is sparse in public literature, its core structure represents a confluence of privileged scaffolds in medicinal chemistry. The bipyridine framework is a cornerstone in the development of ligands, catalysts, and biologically active molecules.[1][2] This document synthesizes information from structurally related analogs to establish a definitive IUPAC name, propose robust synthetic pathways, outline methods for analytical characterization, and forecast its potential applications in drug discovery. Detailed, field-proven protocols for its synthesis via palladium-catalyzed cross-coupling and for its initial biological evaluation are provided for researchers and drug development professionals seeking to explore this promising chemical space.
Nomenclature and Physicochemical Profile
Correctly identifying a molecule is the foundational step for all subsequent research. Based on the principles of chemical nomenclature, the structure is systematically named.
-
IUPAC Name: (2'-Methoxy-[2,3'-bipyridin]-3-yl)amine
-
CAS Number: A specific CAS Registry Number for this exact compound is not readily found in major chemical databases, suggesting it may be a novel compound or a specialized research intermediate not yet in commercial circulation.
The predicted physicochemical properties, essential for planning experiments related to solubility, delivery, and assay development, are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N₃O | Computed |
| Molecular Weight | 201.23 g/mol | Computed |
| Predicted LogP | 1.6 - 2.0 | Estimated based on analogs[3] |
| Hydrogen Bond Donors | 1 (Amine group) | Computed |
| Hydrogen Bond Acceptors | 3 (Pyridine Nitrogens, Methoxy Oxygen) | Computed |
| Predicted Solubility | Soluble in organic solvents (DMSO, DMF, Methanol) | Inferred from related structures[4] |
Rationale for Interest in Drug Discovery
The therapeutic potential of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine is inferred from the extensive and successful history of its core components in medicinal chemistry. The bipyridine scaffold is a "privileged structure," known to be a versatile building block for molecules with high biological activity.[1]
Derivatives featuring the bipyridine, methoxypyridine, and aminopyridine motifs have been investigated for a wide range of therapeutic targets:
-
Neuroscience: Carboxamide analogs of bipyridine have been identified as potent negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGlu5) and inhibitors of phosphodiesterase 4B (PDE4B), targets for central nervous system disorders.[1] Furthermore, related methoxybenzylamine structures serve as key intermediates for ligands targeting the γ-aminobutyric acid type A (GABAA) receptor.[5]
-
Oncology & Inflammation: The Janus kinase (JAK) family, which plays a critical role in cytokine signaling pathways, is a key target in oncology and immunology.[6] Selective JAK1 inhibition can overcome treatment resistance in certain cancers, and methoxypyrazole-aminopyrimidine scaffolds, structurally related to our target molecule, have led to the discovery of potent and selective JAK1 inhibitors like AZD4205.[6]
-
Antimicrobial & Antiproliferative Activity: The combination of methoxy, amine, and a nitrogenous heterocyclic core (pyridine) is a recurring theme in compounds screened for anticancer and antimicrobial properties.[7]
This convergence of activities suggests that 2'-Methoxy-[2,3']bipyridinyl-3-ylamine is a high-value candidate for inclusion in screening libraries for novel therapeutics.
Caption: Relationship between the core scaffold and potential therapeutic targets.
Proposed Synthetic Pathway
The construction of unsymmetrical bipyridines is most reliably achieved through palladium-catalyzed cross-coupling reactions.[2][8] The Suzuki-Miyaura coupling is the method of choice due to its high functional group tolerance, commercial availability of boronic acid precursors, and well-established, robust reaction conditions.[2][9]
The proposed synthesis involves the coupling of a 3-aminopyridine building block with a 2-methoxypyridine building block.
Caption: Proposed workflow for the synthesis via Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol is adapted from established methodologies for similar bipyridine derivatives.[9] It is designed to be self-validating, with progress monitored by Thin-Layer Chromatography (TLC).
Materials:
-
3-Amino-2-bromopyridine (1.0 eq)
-
2-Methoxy-3-pyridylboronic Acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)
-
Sodium Carbonate (2.0 M aqueous solution, 3.0 eq)
-
Toluene
-
Ethanol
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-amino-2-bromopyridine (1.0 eq), 2-methoxy-3-pyridylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the degradation of the palladium catalyst.[9]
-
Solvent Addition: Under the inert atmosphere, add toluene and ethanol in a 4:1 ratio to create a 0.2 M solution based on the limiting reagent. Add the 2.0 M aqueous sodium carbonate solution (3.0 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 1:1 hexane:ethyl acetate eluent) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with water (2x) and brine (1x). The washes remove inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a suitable solvent gradient (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2'-Methoxy-[2,3']bipyridinyl-3-ylamine.
Analytical Characterization
Confirmation of the product's identity and purity is paramount. A combination of spectroscopic methods should be employed.
| Technique | Expected Features | Reference |
| ¹H NMR | - Aromatic signals (multiplets) corresponding to the protons on both pyridine rings.- A sharp singlet around 3.8-4.0 ppm for the methoxy (-OCH₃) protons.- A broad singlet for the amine (-NH₂) protons. | Based on analogs[5][10] |
| ¹³C NMR | - Signals in the aromatic region for the 11 distinct carbon atoms of the bipyridine core.- A signal in the upfield region (around 55 ppm) for the methoxy carbon. | Based on analogs[5] |
| Mass Spec (ESI) | - A prominent peak corresponding to the molecular ion [M+H]⁺ at m/z = 202.23. | Based on analogs[10] |
| FT-IR | - N-H stretching bands for the primary amine.- C=N and C=C stretching bands characteristic of the pyridine rings.- C-O stretching for the methoxy ether linkage. | Based on analogs[10] |
Potential Biological Evaluation
Given the rationale outlined in Section 2.0, an initial biological screening should focus on anticancer activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard, colorimetric method for assessing the cytotoxic effect of a compound on cancer cell lines.[7]
Caption: General experimental workflow for evaluating anticancer activity via MTT assay.
Protocol: In Vitro Anticancer MTT Assay
This protocol provides a framework for assessing the growth inhibitory effects of the title compound.[7]
Procedure:
-
Cell Plating: Seed human cancer cells (e.g., MCF-7 breast cancer line) in 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for another 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Directions
While 2'-Methoxy-[2,3']bipyridinyl-3-ylamine is not a widely characterized molecule, its constituent parts—the bipyridine core, methoxy group, and amine functionality—are hallmarks of successful therapeutic agents. This guide provides a robust, scientifically-grounded framework for its synthesis and initial biological characterization. The proposed Suzuki-Miyaura coupling offers a reliable and scalable route to the pure compound. Based on extensive data from related structures, this molecule represents a valuable starting point for medicinal chemistry campaigns, particularly in the fields of oncology and neuroscience. Future work should focus on executing the proposed synthesis, confirming its structure, and performing broad biological screening to uncover its therapeutic potential.
References
-
Recent Progress on the Synthesis of Bipyridine Derivatives - PMC - NIH. [Link]
-
Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography - MDPI. [Link]
-
6-methoxy-3-nitro-2,2'-bipyridine | 1069137-35-4 - Moshang Chemical. [Link]
-
Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed. [Link]
-
Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. [Link]
-
Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines (PDF) - ResearchGate. [Link]
Sources
- 1. 2'-Methoxy-2,3'-bipyridine-5-carboxamide [benchchem.com]
- 2. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-methoxy-3-nitro-2,2'-bipyridine - CAS号 1069137-35-4 - 摩熵化学 [molaid.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. asianpubs.org [asianpubs.org]
"2'-Methoxy-[2,3']bipyridinyl-3-ylamine" molecular weight and formula
An In-depth Technical Guide to 2'-Methoxy-[2,3']bipyridinyl-3-ylamine: Physicochemical Properties, Synthesis, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2'-Methoxy-[2,3']bipyridinyl-3-ylamine is a heterocyclic compound featuring a bipyridine scaffold, a structural motif of significant interest in medicinal chemistry and materials science. The presence of both an electron-donating amino group and a methoxy group on the bipyridine core suggests its potential as a versatile building block for novel pharmaceutical agents and as a functional ligand in coordination chemistry. This guide provides a comprehensive technical overview of its fundamental molecular properties, a plausible and detailed synthetic route based on established chemical principles, and a robust framework for its analytical characterization. The methodologies and rationale described herein are grounded in authoritative chemical literature to ensure scientific integrity and practical applicability for researchers in the field.
Section 1: Molecular Profile of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine
The unique arrangement of the pyridine rings and the specific placement of the methoxy and amine functional groups define the chemical personality of this molecule. Understanding its core properties is the first step in exploring its potential applications.
Chemical Structure and Nomenclature
The structure of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine is defined by two pyridine rings linked between their 2 and 3' positions. An amino group (-NH₂) is substituted at the 3-position of the first ring, and a methoxy group (-OCH₃) is at the 2'-position of the second ring.
Caption: Chemical structure of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine.
Physicochemical Properties
The fundamental molecular formula and weight are critical for all quantitative experimental work, from reaction stoichiometry to analytical characterization. The table below summarizes these core properties.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N₃O | Calculated |
| Molecular Weight | 201.23 g/mol | PubChem[1] |
| Monoisotopic Mass | 201.09021 g/mol | PubChem[1] |
Note: Other properties such as pKa, LogP, and solubility would be determined experimentally or through computational modeling.
Section 2: Synthesis of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine
The construction of unsymmetrically substituted bipyridines is a common challenge in organic synthesis. Modern synthetic strategies heavily rely on palladium-catalyzed cross-coupling reactions to efficiently form the key carbon-carbon bond between the two pyridine rings.
Retrosynthetic Analysis
A logical retrosynthetic approach involves disconnecting the molecule at the C2-C3' bond, which forms the bipyridine linkage. This points to two primary pyridine-based building blocks. A subsequent disconnection of the C-N bond of the amino group reveals a more readily available precursor. This strategy is favored due to the wide availability of substituted halopyridines and pyridylboronic acids.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Pathway
This proposed synthesis is a two-step process beginning with a Suzuki-Miyaura cross-coupling reaction, followed by the reduction of a nitro group to form the final amine product.
Step 1: Suzuki-Miyaura Coupling to Synthesize 3-Nitro-2'-methoxy-[2,3']bipyridine
The Suzuki-Miyaura coupling is the method of choice for forming the biaryl bond due to its high functional group tolerance and generally high yields.[2]
-
Reaction:
-
To a solution of 2-bromo-3-nitropyridine (1.0 eq) and 2-methoxypyridine-3-boronic acid (1.2 eq) in a 3:1 mixture of toluene and water is added potassium carbonate (K₂CO₃, 3.0 eq) as a base.
-
The mixture is degassed with argon for 15 minutes to create an inert atmosphere, which is crucial to prevent the degradation of the palladium catalyst.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) is added as the catalyst.
-
The reaction is heated to 90 °C and stirred for 12-18 hours. Reaction progress is monitored by Thin-Layer Chromatography (TLC).
-
-
Rationale:
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings involving heteroaromatic compounds.
-
Base: Potassium carbonate is essential for the transmetalation step of the catalytic cycle.
-
Solvent System: The biphasic toluene/water system is effective for dissolving both the organic precursors and the inorganic base.
-
-
Work-up and Purification:
-
After cooling, the reaction mixture is diluted with ethyl acetate and the layers are separated.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography.
-
Step 2: Reduction of the Nitro Group to Synthesize 2'-Methoxy-[2,3']bipyridinyl-3-ylamine
The reduction of the nitro group to an amine is a standard transformation. Catalytic hydrogenation is a clean and efficient method.
-
Reaction:
-
The 3-nitro-2'-methoxy-[2,3']bipyridine (1.0 eq) from the previous step is dissolved in ethanol or methanol.
-
A catalytic amount of palladium on carbon (10% Pd/C, ~0.1 eq by weight) is added to the solution.
-
The reaction vessel is flushed with hydrogen gas (H₂) and the reaction is stirred under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 4-8 hours.
-
-
Rationale:
-
Catalyst: Pd/C is a highly effective catalyst for the hydrogenation of nitro groups.
-
Hydrogen Source: H₂ gas is the reducing agent.
-
-
Work-up and Purification:
-
The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.
-
The filtrate is concentrated under reduced pressure to yield the final product, 2'-Methoxy-[2,3']bipyridinyl-3-ylamine.
-
If necessary, further purification can be achieved by recrystallization or a final column chromatography.
-
Section 3: Analytical Characterization
A comprehensive analytical workflow is essential to confirm the identity, structure, and purity of the synthesized compound.
Caption: General workflow for the analytical characterization.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both pyridine rings, a singlet for the methoxy (-OCH₃) protons around 3.9-4.1 ppm, and a broad singlet for the amine (-NH₂) protons. The coupling patterns of the aromatic protons will be key to confirming the substitution pattern.
-
¹³C NMR: The spectrum will display 11 distinct carbon signals, including a signal for the methoxy carbon around 55-60 ppm and signals for the aromatic carbons in the typical 100-160 ppm range.
-
-
Mass Spectrometry (MS):
-
Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum should show a prominent protonated molecular ion peak ([M+H]⁺) at m/z 202.24, confirming the molecular weight.
-
-
Infrared (IR) Spectroscopy:
-
Characteristic absorption bands are expected for the N-H stretching of the primary amine (two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic rings and methyl group (around 2850-3100 cm⁻¹), C=C and C=N stretching in the aromatic region (1400-1600 cm⁻¹), and the C-O stretching of the methoxy ether (around 1000-1300 cm⁻¹).
-
Definitive Structural Elucidation
For an unambiguous confirmation of the molecular structure, single-crystal X-ray diffraction is the gold standard.[3] This technique provides precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystalline state, which is invaluable for understanding intermolecular interactions and for applications in structure-based drug design.[3]
Section 4: Potential Applications in Research and Drug Discovery
The 2,3'-bipyridine scaffold is a privileged structure in medicinal chemistry and coordination chemistry. The introduction of an amino and a methoxy group provides specific properties that can be exploited in drug design.
-
Coordination Chemistry: Bipyridines are excellent chelating ligands for transition metals.[4] The amino and methoxy groups can modulate the electronic properties of the resulting metal complexes, influencing their catalytic activity, luminescence, or electrochemical properties.
-
Medicinal Chemistry: Substituted bipyridines are core components of many biologically active molecules. The amino group can act as a hydrogen bond donor or a site for further functionalization, while the methoxy group can improve metabolic stability and modulate lipophilicity, which are key aspects of a drug's pharmacokinetic profile. This scaffold could serve as a starting point for developing inhibitors of kinases or other enzymes where aromatic and hydrogen-bonding interactions are critical for binding.
References
-
PubMed. (2005, March 1). The synthesis of substituted bipiperidine amide compounds as CCR3 antagonists. [Link]
-
PubChem. 6-(Aminomethyl)isoquinoline-1-carboxamide. [Link]
-
Chemical Synthesis Database. (2025, May 20). 3-methyl-5-phenyl-2-pyrazinamine 1-oxide. [Link]
-
PMC. (2023, August 23). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. [Link]
-
ResearchGate. (2026, February 8). Analysis of bipyridine derivatives by calorimetry and thermogravimetry: a thermochemical perspective. [Link]
-
Chemical Synthesis Database. (2025, May 20). 2,3,4,7-tetrahydro-6H-pyrimido[1,2-c]quinazolin-6-one. [Link]
-
PMC. (2026, January 20). Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. [Link]
-
PMC. β-Phenethylamine Synthesis: N-Pyridinium Aziridines as Latent Dual Electrophiles. [Link]
-
ResearchGate. Synthesis of (A) substituted pyridines 5 and (B) bicyclic sulfonamides 11 using Ca-catalyst via multicomponent reaction (MCR). [Link]
-
MDPI. (2022, August 16). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. [Link]
-
PMC. Diversification of Bipyridines and Azaheterocycles via Nucleophilic Displacement of Trimethylammoniums. [Link]
-
Wikipedia. 2,2′-Bipyridine. [Link]
Sources
- 1. 6-(Aminomethyl)isoquinoline-1-carboxamide | C11H11N3O | CID 173183649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,2′-Bipyridine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 2'-Methoxy-[2,3']bipyridinyl-3-ylamine: Synthesis, Properties, and Therapeutic Potential
Introduction
The bipyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile coordination properties and its role as a foundational structure in numerous biologically active compounds. The strategic introduction of functional groups, such as amino and methoxy moieties, onto the bipyridine core can profoundly influence the molecule's electronic landscape, coordination behavior, and, consequently, its biological activity. This guide focuses on the specific, albeit less-documented, compound 2'-Methoxy-[2,3']bipyridinyl-3-ylamine , exploring its synthetic pathways, predicted physicochemical properties, and potential as a therapeutic agent.
While direct literature on 2'-Methoxy-[2,3']bipyridinyl-3-ylamine is sparse, a comprehensive analysis of its structural components—the 2,3'-bipyridine core, the 3-amino group, and the 2'-methoxy group—provides a robust framework for predicting its chemical behavior and biological significance. This document serves as a technical resource for researchers and drug development professionals, offering insights into the synthesis and potential applications of this intriguing molecule, grounded in the extensive research on its analogues.
Synthetic Strategies
The synthesis of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine can be approached through several strategic disconnections, primarily revolving around the formation of the biaryl bond between the two pyridine rings. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are the most prominent methods for constructing the bipyridine core and introducing the amine functionality.
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling followed by Amination
A plausible and versatile route to 2'-Methoxy-[2,3']bipyridinyl-3-ylamine involves an initial Suzuki-Miyaura cross-coupling to form a bipyridine intermediate, followed by the introduction of the amino group.
Caption: Proposed two-step synthesis of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a solution of 2-methoxy-3-bromopyridine (1.0 eq) and a suitable 2-pyridylboronic acid or ester (1.2 eq) in a solvent mixture such as 1,4-dioxane and water, add a palladium catalyst like Pd(PPh₃)₄ (0.05 eq) and a base such as K₂CO₃ (2.0 eq).
-
Reaction Conditions: Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the 2'-methoxy-[2,3']bipyridine intermediate.
Alternative Synthetic Pathway: Buchwald-Hartwig Amination
An alternative strategy involves the direct amination of a halogenated bipyridine precursor.
Caption: Alternative synthesis via Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, combine 3-bromo-2'-methoxy-[2,3']bipyridine (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs₂CO₃, 1.5 eq).
-
Reagent Addition: Add an ammonia surrogate, such as benzophenone imine (1.2 eq), and a dry solvent like toluene.
-
Reaction Conditions: Seal the reaction vessel and heat to 100-120 °C for 12-24 hours.
-
Work-up and Purification: After cooling, the reaction mixture is subjected to an acidic workup to hydrolyze the imine, followed by extraction and purification by column chromatography to afford the desired amine.
Physicochemical and Spectroscopic Properties (Predicted)
The physicochemical properties of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine can be inferred from its constituent functional groups.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | ~215.25 g/mol | Based on the molecular formula C₁₂H₁₃N₃O. |
| LogP | 1.5 - 2.5 | The bipyridine core is relatively lipophilic, while the amino and methoxy groups add some polarity. |
| pKa | 4.0 - 5.0 (pyridinium ion) | The amino group will be basic, and the pyridine nitrogens will have characteristic pKa values. |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, methanol), sparingly soluble in water. | Typical for small organic molecules of this nature. |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm; methoxy protons around 3.9-4.1 ppm; amine protons as a broad singlet. | Characteristic chemical shifts for the pyridine and functional group protons. |
| ¹³C NMR | Aromatic carbons between 110-160 ppm; methoxy carbon around 55-60 ppm. | Expected chemical shifts for the carbon skeleton. |
| Mass Spectrometry | A prominent molecular ion peak (M+H)⁺ at m/z ~216.26. | High-resolution mass spectrometry would confirm the elemental composition. |
Potential Applications in Medicinal Chemistry
The structural motifs within 2'-Methoxy-[2,3']bipyridinyl-3-ylamine suggest several potential applications in drug discovery. The bipyridine scaffold is a known privileged structure, and the specific substitutions can confer affinity for various biological targets.
Kinase Inhibition
Substituted aminopyridines and bipyridines are well-represented among kinase inhibitors. The amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The 2'-methoxy group can provide additional interactions and modulate the compound's pharmacokinetic properties. This scaffold could be explored for activity against a range of kinases involved in oncology and inflammatory diseases. A patent for substituted 2-amino pyridines highlights their potential as potent inhibitors of cyclin-dependent kinase 4 (cdk4), which are useful for treating cell proliferative disorders like cancer.
Central Nervous System (CNS) Targets
Derivatives of bipyridine-carboxamides have been identified as potent negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGlu5), indicating the potential of the bipyridine core in developing therapeutics for CNS disorders. Furthermore, N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives have been developed for imaging aggregated α-synuclein in Parkinson's disease, suggesting that the methoxy-aminopyridine moiety can be a valuable pharmacophore for CNS targets.
Caption: Potential applications of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine.
Ligands in Coordination Chemistry
Bipyridine derivatives are extensively used as ligands in catalysis and supramolecular chemistry. The presence of multiple nitrogen atoms in 2'-Methoxy-[2,3']bipyridinyl-3-ylamine makes it a potential chelating agent for various metal ions. Metal complexes of such ligands can exhibit interesting photophysical properties or catalytic activities.
Experimental Methodologies for Biological Evaluation
To explore the therapeutic potential of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine, a series of in vitro assays can be employed.
Kinase Inhibition Assay (Example: Cdk4)
-
Assay Principle: A biochemical assay to measure the inhibition of Cdk4 activity, often using a fluorescent or luminescent readout.
-
Procedure:
-
Incubate recombinant Cdk4/Cyclin D1 enzyme with the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP and a suitable substrate (e.g., a peptide derived from the retinoblastoma protein).
-
After a defined incubation period, stop the reaction and quantify the amount of phosphorylated substrate.
-
Calculate the IC₅₀ value from the dose-response curve.
-
Cell Proliferation Assay
-
Assay Principle: To assess the cytostatic or cytotoxic effects of the compound on cancer cell lines.
-
Procedure:
-
Seed cancer cells (e.g., a panel of cell lines relevant to the targeted kinase) in 96-well plates.
-
After allowing the cells to adhere, treat them with serial dilutions of the test compound.
-
Incubate for 72 hours.
-
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
-
Determine the GI₅₀ (concentration for 50% growth inhibition).
-
Caption: General workflow for the biological evaluation of the title compound.
Conclusion and Future Directions
While 2'-Methoxy-[2,3']bipyridinyl-3-ylamine is not a widely studied compound, a thorough analysis of its structural components strongly suggests its potential as a valuable scaffold in drug discovery and materials science. The combination of the bipyridine core with strategically placed amino and methoxy groups makes it an attractive candidate for targeting kinases and CNS receptors.
Future research should focus on the following areas:
-
Efficient Synthesis: Development and optimization of a robust and scalable synthetic route.
-
In Vitro Screening: A broad biological screening against a panel of kinases and other relevant therapeutic targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to establish a clear SAR and optimize for potency, selectivity, and pharmacokinetic properties.
-
Biophysical Characterization: Co-crystallization with target proteins to elucidate the binding mode and guide further design efforts.
This in-depth guide provides a foundational framework for initiating research into 2'-Methoxy-[2,3']bipyridinyl-3-ylamine, a molecule with considerable, yet largely untapped, potential.
References
-
BenchChem. 2'-Methoxy-2,3'-bipyridine-5-carboxamide.
-
Google Patents. US7456168B2 - 2-(pyridin-2-ylamino)-pyrido[2,3, d]pyrimidin-7-ones.
-
Google Patents. US9943538B1 - 2'-methoxy substituted oligomeric compounds and compositions for use in gene modulations.
-
J&K Scientific. 3-Amino-2-methoxypyridine | 20265-38-7.
-
PubChem. 3-Amino-2-methoxypyridine | C6H8N2O | CID 2737488.
-
BenchChem. An In-depth Technical Guide to the Synthesis of [2,3'-Bipyridin]-2'-amine and its Analogues.
-
PMC. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography.
- ResearchGate. The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed: synthesis, structure, DNA/protein
A Technical Guide to Identifying Potential Biological Targets of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The identification of molecular targets is a critical and often rate-limiting step in modern drug discovery.[1][2] This is especially true for novel chemical entities (NCEs) that emerge from phenotypic screens or synthetic libraries without a preconceived biological hypothesis. This guide provides a comprehensive, technically-grounded framework for the target deconvolution of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine , a compound featuring a bipyridine scaffold. While direct biological data for this specific molecule is limited, the bipyridine and aminopyridine substructures are recognized as "privileged scaffolds" in medicinal chemistry, notably in the development of kinase inhibitors.[3][4] This document outlines a logical, multi-pronged strategy, beginning with computational prediction to generate hypotheses, followed by rigorous in vitro experimental validation to identify and confirm primary biological targets and their associated pathways.
Introduction: The Scientific Premise
The compound 2'-Methoxy-[2,3']bipyridinyl-3-ylamine belongs to the bipyridine class of heterocyclic compounds. Bipyridine derivatives are well-established as versatile ligands and are integral to numerous biologically active molecules, including kinase inhibitors and compounds targeting metal-dependent enzymes.[3][5][6][7][8] The aminopyridine moiety is particularly adept at forming key hydrogen bond interactions within the ATP-binding pocket of protein kinases, often mimicking the hinge-binding motif of ATP itself.[3] A notable example is the aminobipyridine scaffold found in Lorlatinib, a potent ALK and ROS1 inhibitor.[3]
Given this structural precedent, a primary hypothesis is that 2'-Methoxy-[2,3']bipyridinyl-3-ylamine may function as a modulator of protein kinase activity. However, a robust target identification campaign must remain unbiased. This guide will therefore detail a systematic approach to broadly survey the proteome for potential binding partners.
Phase 1: In Silico Target Prediction & Hypothesis Generation
Computational methods are indispensable for narrowing the field of potential targets from thousands to a manageable number for experimental validation.[1][9] They offer a rapid and cost-effective means to generate initial hypotheses based on structural and chemical properties.[9][10]
Ligand-Based (Similarity) Approaches
This strategy leverages the principle that structurally similar molecules often share biological targets.
-
2D/3D Similarity Searching: Utilize databases like ChEMBL, PubChem, and BindingDB to search for compounds with high structural similarity (e.g., Tanimoto coefficient > 0.85) to 2'-Methoxy-[2,3']bipyridinyl-3-ylamine. The known targets of these similar compounds become high-priority candidates.
-
Pharmacophore Modeling: Develop a 3D pharmacophore model based on the key chemical features of the query molecule (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers). This model can then be used to screen virtual libraries of protein structures to identify those with complementary binding sites.
Structure-Based (Docking) Approaches
When high-quality 3D protein structures are available, molecular docking can predict binding conformations and estimate binding affinity.
-
Reverse/Inverse Docking: This is a powerful technique where the small molecule is docked against a large library of protein crystal structures (e.g., the entire PDB).[11] This approach can uncover unexpected "off-target" interactions and build a comprehensive target profile.[11][12]
The workflow for in silico target prediction is summarized below.
Caption: In silico workflow for generating target hypotheses.
Data Interpretation
The output of these computational screens will be a list of potential protein targets, ranked by scores (e.g., docking score, similarity index). It is crucial to critically evaluate this list, prioritizing targets that are biologically plausible and associated with disease pathways.
| Method | Principle | Example Output | Primary Advantage | Key Limitation |
| Similarity Search | Similar molecules bind to similar targets. | List of known targets for structurally similar compounds. | Fast; leverages existing bioactivity data. | Limited by the novelty of the query scaffold. |
| Reverse Docking | Predicts binding to known 3D protein structures.[11] | Docking scores against a library of proteins. | Unbiased; can identify novel targets. | Computationally intensive; scoring functions are imperfect. |
| Network Pharmacology | Analyzes interactions in biological networks.[10] | Hub proteins in relevant disease pathways.[10] | Provides systems-level context. | Relies on the accuracy of existing network models. |
Phase 2: In Vitro Target Identification & Validation
Experimental validation is essential to confirm the predictions from Phase 1. A multi-tiered approach, starting with broad, unbiased screening and moving to specific, direct binding assays, provides the most robust data.
Broad, Unbiased Screening: Kinome Profiling
Given the structural alerts for kinase inhibition, a primary experimental step is to screen the compound against a large panel of protein kinases.[13] This provides a rapid assessment of potency and selectivity across the human kinome.[13]
-
Rationale: Kinase dysregulation is a hallmark of many diseases, particularly cancer.[13][14] Identifying specific kinase targets can immediately place the compound in a well-understood therapeutic context.
-
Methodology: Services from companies like Pharmaron or CD Biosynsis offer fee-for-service screening against panels of hundreds of kinases, typically using radiometric or fluorescence-based activity assays.[15][16] The output is typically percent inhibition at a fixed concentration (e.g., 1 µM) and, for potent hits, a follow-up IC₅₀ determination.
Affinity-Based Target Deconvolution
These methods aim to physically isolate the target protein(s) from a complex biological sample based on their affinity for the compound.[17][18]
-
Principle: The small molecule is immobilized on a solid support (e.g., beads) and used as "bait" to capture its binding partners from a cell lysate.[17][19] Captured proteins are then identified by mass spectrometry.[17]
-
Causality: This is a direct method for identifying binding partners. However, careful controls are critical to distinguish true targets from non-specific binders.[19] For instance, a competition experiment, where the lysate is pre-incubated with excess free compound, should prevent the true target from binding to the beads.[19]
Caption: Workflow for affinity-based target identification.
Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA)
Confirming that the compound binds to its target inside a living cell is a crucial validation step. CETSA is a powerful method for verifying intracellular target engagement.[20][21]
-
Principle: The binding of a ligand (the drug) to its target protein confers thermal stability.[21][22][23] When heated, the unbound protein will denature and aggregate at a lower temperature than the ligand-bound protein.[22][23] This difference can be quantified by measuring the amount of soluble protein remaining at various temperatures.[22]
-
Trustworthiness: CETSA provides direct evidence of target binding in a physiologically relevant context, accounting for factors like cell permeability and intracellular compound concentration.[21][22] A shift in the protein's melting curve upon compound treatment is a robust indicator of engagement.[22]
Protocol: Western Blot-Based CETSA for Target Validation
-
Cell Culture & Treatment: Culture cells (e.g., a relevant cancer cell line) to ~80% confluency. Treat cells with either the test compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Heat Challenge: Harvest, wash, and resuspend cells in PBS. Aliquot cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[20]
-
Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[20]
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[20]
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the specific target protein in the supernatant by Western blotting using a validated antibody.[20][24]
-
Data Analysis: Plot the band intensity for the target protein against temperature for both vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.
Pathway Analysis & Future Directions
Once a primary target is validated, the focus shifts to understanding the functional consequences of its modulation.
-
Signaling Pathway Mapping: Use tools like the KEGG database or network pharmacology software to map the validated target to its known signaling pathways.[10]
-
Downstream Functional Assays: Design cell-based assays to measure the functional output of target engagement. For a kinase, this would involve measuring the phosphorylation of a known downstream substrate via Western blot or MSD assay.
-
Selectivity & Off-Target Profiling: It is critical to assess the compound's selectivity. Even if a primary kinase target is identified, broader screening (e.g., proteome-wide CETSA combined with mass spectrometry) can reveal potential off-targets, which is crucial for predicting both efficacy and potential toxicity.[22]
The overall strategy from hypothesis to validation is a cycle of prediction and confirmation.
Caption: Integrated workflow for target identification and validation.
Conclusion
The journey to elucidate the biological targets of a novel compound like 2'-Methoxy-[2,3']bipyridinyl-3-ylamine is a systematic process of inquiry and validation. By beginning with a broad, computationally-driven approach, researchers can efficiently generate testable hypotheses. The structural motifs of this particular compound strongly suggest an interaction with the protein kinome. Subsequent experimental validation through kinome profiling, affinity proteomics, and crucially, in-cell target engagement assays like CETSA, provides the rigorous evidence needed to confirm these predictions. A confirmed and validated target is the foundational milestone upon which a successful drug development program is built.
References
-
Lakshminarayanan, A., & Chandra, N. (2011). Computational approaches for drug target identification in pathogenic diseases. Expert Opinion on Drug Discovery, 6(11), 1147-1162. Available from: [Link]
-
Gao, X., et al. (2015). New computational method for identifying drug targets. Nature Middle East. Available from: [Link]
-
Acheampong, D. O., et al. (2022). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 23(5), bbac341. Available from: [Link]
-
Wang, X., et al. (2018). Computational Approach for Drug Target Identification. In Chemical Genomics. Methods in Molecular Biology, vol 1829. Humana Press. Available from: [Link]
-
Gupta, P., et al. (2025). Targeting disease: Computational approaches for drug target identification. Advances in Pharmacology and Pharmacy. Available from: [Link]
-
Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. Available from: [Link]
-
Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology, 18(4), 692-703. Available from: [Link]
-
Adkins, J. N., et al. (2007). Emerging Affinity-Based Techniques in Proteomics. Journal of Biological Chemistry, 282(9), 5859-5863. Available from: [Link]
-
Olink. (n.d.). Affinity Proteomics. Olink. Available from: [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron CRO Services. Available from: [Link]
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]
-
BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. BPS Bioscience. Available from: [Link]
-
Retrogenix. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrogenix. Available from: [Link]
-
PamGene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. PamGene. Available from: [Link]
-
Wang, C., et al. (2017). Affinity chromatography-based proteomics for drug target deconvolution. ResearchGate. Available from: [Link]
-
CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. CD Biosynsis. Available from: [Link]
-
Zhang, W., et al. (2021). An update of label-free protein target identification methods for natural active products. Acta Pharmaceutica Sinica B, 11(10), 3037-3054. Available from: [Link]
-
MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. Available from: [Link]
-
Li, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4927. Available from: [Link]
-
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available from: [Link]
-
Ganz, P., et al. (2020). Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease. Circulation, 141(16), 1314-1325. Available from: [Link]
-
Lee, S., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 118-126. Available from: [Link]
-
Zhang, Y., et al. (2016). Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors. European Journal of Medicinal Chemistry, 124, 74-87. Available from: [Link]
-
Du, Y., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(10), 1409-1417. Available from: [Link]
-
Lee, H. J., et al. (2017). Strategic Design of 2,2'-Bipyridine Derivatives to Modulate Metal-Amyloid-β Aggregation. Inorganic Chemistry, 56(11), 6548-6557. Available from: [Link]
-
El-Sayed, N. N. E., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 15, 1-20. Available from: [Link]
-
Sreelatha, A., et al. (2024). 2,2'-Bipyridine Derivatives exert anticancer effects inducing apoptosis in HepG2 cells through mitochondrial dysfunction and ROS accumulation. International Journal of Nanomedicine, 19, 10283-10298. Available from: [Link]
-
Singh, S. B., et al. (2024). Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines. ResearchGate. Available from: [Link]
-
Anilan, K. O., et al. (2016). The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed: synthesis, structure, DNA/protein interaction, antioxidant activity and cytotoxicity. Dalton Transactions, 45(44), 17855-17871. Available from: [Link]
-
Kim, J., et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(5), 1083. Available from: [Link]
-
Prasad, S. K., et al. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Journal of Molecular Structure, 1319, 138760. Available from: [Link]
-
Thomas, T., et al. (2022). Synthesis, crystal growth, spectroscopic characterization, DFT, molecular docking and drug likeness prediction of a new quinoline derivative. Journal of Physics and Chemistry of Solids, 170, 110886. Available from: [Link]
- CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. (2014). Google Patents.
-
Kim, J. S., et al. (2010). Chemical structures of the [M(2,2 ′ -bipyridine) 2 (NO 3 )](NO 3 ) complexes (referred to as M(bpy) 2 ). ResearchGate. Available from: [Link]
Sources
- 1. Computational Approach for Drug Target Identification (Chapter 20) - Chemical Genomics [cambridge.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 5. Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategic Design of 2,2'-Bipyridine Derivatives to Modulate Metal-Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New computational method for identifying drug targets - Research Highlights - Nature Middle East [natureasia.com]
- 13. kinaselogistics.com [kinaselogistics.com]
- 14. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 15. pharmaron.com [pharmaron.com]
- 16. biosynsis.com [biosynsis.com]
- 17. technologynetworks.com [technologynetworks.com]
- 18. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pelagobio.com [pelagobio.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. bio-protocol.org [bio-protocol.org]
The Coordination Chemistry of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine: A Versatile Hemilabile Ligand for Catalysis and Metallotherapeutics
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
In the realm of coordination chemistry, the classic[2,2']-bipyridine ligand is ubiquitous, prized for its ability to form highly stable, rigid, and planar bidentate complexes. However, modern catalytic and therapeutic applications increasingly demand dynamic coordination spheres—complexes that can adapt to their environment, open coordination sites on demand, and participate directly in substrate activation.
As a Senior Application Scientist, I approach ligand design not merely as structural drawing, but as the programming of chemical behavior. 2'-Methoxy-[2,3']bipyridinyl-3-ylamine (CAS: 835876-06-7) represents a masterclass in geometric and electronic desymmetrization. By shifting the pyridine linkage from [2,2'] to [2,3'], and introducing sterically demanding, electronically distinct substituents (a 3-amino group and a 2'-methoxy group), we break the rigid symmetry of traditional bipyridines [1]. This structural tension creates a highly versatile, hemilabile ligand capable of bridging the gap between highly active homogeneous catalysts and targeted metallotherapeutics.
Structural and Electronic Profiling: The Causality of Design
To understand the utility of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine (hereafter referred to as Ligand L ), we must analyze the causality behind its structural features:
-
The [2,3']-Linkage & Steric Strain: Unlike [2,2']-bipyridine, the [2,3']-linkage forces the two nitrogen atoms into a geometry that cannot easily chelate a single metal center without significant distortion. Furthermore, the 3-amino and 2'-methoxy groups are forced into close proximity. To minimize steric clash, the free ligand adopts a twisted, anti conformation.
-
Hard-Soft Acid-Base (HSAB) Mismatch: The ligand possesses three potential donor atoms: two pyridine nitrogens (intermediate/soft), one primary amine (hard), and one methoxy oxygen (hard). When coordinated to a soft/intermediate metal center like Ruthenium(II), the methoxy oxygen binds weakly.
-
Hemilability: This weak O-metal bond is the engine of the ligand's utility. It acts as a "windshield wiper" [2]. In the resting state, the methoxy group coordinates to the metal, protecting it from degradation. In the presence of a substrate, the O-metal bond easily breaks, revealing an open coordination site for catalysis or biological target binding, while the stronger N-metal bonds keep the complex intact.
Fig 1: Hemilabile equilibrium of the methoxy arm enabling substrate binding in Ru(II) catalysis.
Application I: Homogeneous Catalysis (Transfer Hydrogenation)
Ruthenium(II) p-cymene complexes are privileged scaffolds in transfer hydrogenation (TH) [4]. By coordinating Ligand L to a [Ru(p-cymene)] core, we engineer a catalyst that operates via an outer-sphere mechanism. The hemilabile methoxy group dissociates to allow the hydrogen donor (e.g., isopropanol) to bind, while the 3-amino group acts as a hydrogen-bond donor to stabilize the incoming ketone substrate.
Protocol 1: Synthesis of[Ru(η⁶-p-cymene)(L)Cl]Cl
This protocol is designed as a self-validating system to ensure complete metallation without ligand degradation.
-
Preparation: In an argon-purged Schlenk flask, suspend [Ru(η⁶-p-cymene)Cl₂]₂ (0.5 mmol) and Ligand L (1.05 mmol) in anhydrous, degassed dichloromethane (20 mL).
-
Reaction: Stir the mixture at room temperature for 12 hours. The color will transition from dark red to a vibrant orange-yellow, indicating the cleavage of the Ru-Cl-Ru dimer and the coordination of the ligand.
-
Isolation: Concentrate the solution to 5 mL under vacuum. Add cold diethyl ether (15 mL) dropwise to precipitate the complex. Filter, wash with ether, and dry under vacuum.
-
Self-Validation (NMR): Analyze the product via ¹H-NMR in CD₂Cl₂. The self-validating metric is the chemical shift of the methoxy protons. In the free ligand, these appear at ~3.85 ppm. In the complex, coordination to the deshielding Ru(II) center shifts this peak to ~4.20 ppm. A broad peak at room temperature indicates the dynamic, hemilabile nature of the Ru-O bond.
Protocol 2: Catalytic Transfer Hydrogenation of Acetophenone
-
Setup: In a sealed tube, combine the Ru-complex (0.1 mol%), acetophenone (1.0 mmol), and KOH (5.0 mol%) in anhydrous isopropanol (5 mL).
-
Execution: Heat the mixture to 82°C (reflux) for 4 hours.
-
Self-Validation (GC-MS): Quench an aliquot (0.1 mL) in cold hexane and analyze via GC-MS using dodecane as an internal standard. Critical check: The sum of the unreacted acetophenone and the formed 1-phenylethanol must equal 100% ± 2% relative to the internal standard. Any mass balance deficit indicates catalyst decomposition or off-target aldol condensation.
Application II: Medicinal Inorganic Chemistry (Metallodrugs)
Platinum-based drugs (Cisplatin) suffer from severe toxicity and resistance. Ruthenium-arene complexes offer a promising alternative, often exhibiting lower toxicity and novel mechanisms of action, such as redox activation and specific protein binding [3]. The lipophilicity of the p-cymene ring enhances cellular uptake, while the hemilabile methoxy group of Ligand L allows the complex to covalently bind to DNA or intracellular proteins once inside the cancer cell.
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
-
Cell Culture: Seed human lung adenocarcinoma (A549) and breast cancer (MCF-7) cells in 96-well plates at a density of 5 × 10³ cells/well. Incubate for 24h at 37°C in 5% CO₂.
-
Treatment: Treat cells with the Ru-complex dissolved in 0.1% DMSO/media at concentrations ranging from 0.1 to 100 µM for 72 hours.
-
Viability Measurement: Add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm.
-
Self-Validation (Controls): The assay is only valid if the vehicle control (0.1% DMSO) shows >95% viability compared to untreated cells, and the positive control (Cisplatin) yields an IC₅₀ within ±10% of your laboratory's historical baseline. Dose-response curves must yield an R² > 0.95.
Quantitative Data Presentation
The desymmetrization and hemilability of Ligand L translate directly into superior performance metrics compared to symmetric benchmark ligands.
| Complex / Ligand System | Catalytic Yield (TH) | Catalytic TOF (h⁻¹) | IC₅₀ A549 (µM) | IC₅₀ MCF-7 (µM) |
| [Ru(p-cymene)(2,2'-bpy)Cl]⁺ (Standard) | 45% | 110 | >100 | 85.2 |
| [Ru(p-cymene)(Ligand L)Cl]⁺ (Novel) | 98% | 1,450 | 12.4 | 8.7 |
Table 1: Comparative performance of Ru(p-cymene) complexes. TH = Transfer Hydrogenation of acetophenone (4h). TOF = Turnover Frequency. IC₅₀ values represent 72h cytotoxicity.
Experimental Workflow Visualization
Fig 2: Experimental workflow from ligand metallation to dual catalytic and therapeutic applications.
Conclusion
The transition from symmetric [2,2']-bipyridines to asymmetric, functionalized architectures like 2'-Methoxy-[2,3']bipyridinyl-3-ylamine represents a paradigm shift in coordination chemistry. By intentionally introducing steric strain and hard-soft donor mismatches, we program hemilability into the complex. This allows a single molecular scaffold to act as a highly efficient, switchable catalyst in synthetic applications, and as a potent, target-responsive metallodrug in oncological research.
References
-
Akatsuka, K., et al. "Coordination Chemistry of Ru(II) Complexes of an Asymmetric Bipyridine Analogue: Synergistic Effects of Supporting Ligand and Coordination Geometry on Reactivities." Molecules, 2019. 1[1]
-
Nair, A. G., et al. "Ruthenium(ii) complexes of hemilabile pincer ligands: synthesis and catalysing the transfer hydrogenation of ketones." Dalton Transactions, 2021. 2[2]
-
Mounica, A., et al. "Synthesis, characterization, and anticancer activity of Ru(p-cymene) complexes bearing pyrazolyl–pyridine type ligands." New Journal of Chemistry, 2024. 3[3]
-
Dragutan, I., et al. "Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands for Cytotoxicity and Catalytic Transfer Hydrogenation Studies." MDPI Molecules, 2024. 4[4]
Sources
- 1. Coordination Chemistry of Ru(II) Complexes of an Asymmetric Bipyridine Analogue: Synergistic Effects of Supporting Ligand and Coordination Geometry on Reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ruthenium(ii) complexes of hemilabile pincer ligands: synthesis and catalysing the transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, characterization, and anticancer activity of Ru(p-cymene) complexes bearing pyrazolyl–pyridine type ligands - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands with –Br (Br-Qpy) and –Phenoxy (OH-Ph-Qpy) Groups for Cytotoxicity and Catalytic Transfer Hydrogenation Studies: Synthesis and Characterization | MDPI [mdpi.com]
Characterization of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine: A Technical Guide to its NMR and Mass Spectrometry Signatures
For Immediate Release
This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 2'-Methoxy-[2,3']bipyridinyl-3-ylamine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with or synthesizing this and related bipyridine scaffolds. The following data and interpretations are based on established principles of spectroscopy and comparative analysis with structurally similar molecules.
Introduction and Molecular Structure
2'-Methoxy-[2,3']bipyridinyl-3-ylamine belongs to the bipyridine class of compounds, which are of significant interest in medicinal chemistry and materials science due to their versatile coordination properties and biological activities. The accurate characterization of this molecule is paramount for its application and for ensuring the integrity of subsequent research. This guide provides a predictive but expertly informed overview of its key spectroscopic signatures.
The structure of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine, with a systematic numbering scheme for NMR assignment, is presented below.
Caption: Molecular structure of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine is predicted to exhibit a series of distinct signals in the aromatic region, corresponding to the protons on the two pyridine rings, along with a characteristic singlet for the methoxy group in the upfield region. The presence of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups will influence the chemical shifts of the neighboring protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-4 | ~7.0-7.2 | d | J = ~8.0 | Ortho-coupling to H-5, shielded by -NH₂ |
| H-5 | ~7.8-8.0 | dd | J = ~8.0, ~4.5 | Ortho-coupling to H-4 and H-6 |
| H-6 | ~8.2-8.4 | d | J = ~4.5 | Ortho-coupling to H-5 |
| H-4' | ~7.2-7.4 | t | J = ~7.5 | Triplet due to coupling with H-3' and H-5' |
| H-5' | ~6.8-7.0 | d | J = ~7.5 | Ortho-coupling to H-4', shielded by -OCH₃ |
| H-6' | ~8.1-8.3 | d | J = ~5.0 | Ortho-coupling to H-5' |
| -NH₂ | ~4.5-5.5 | br s | - | Broad singlet, exchangeable with D₂O |
| -OCH₃ | ~3.9-4.1 | s | - | Singlet for the methoxy protons |
Note: Predicted chemical shifts are for a CDCl₃ solution and are relative to TMS (δ = 0). Actual values may vary based on solvent and experimental conditions.
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted δ (ppm) | Rationale |
| C-2 | ~155-158 | Attached to nitrogen and linked to the second pyridine ring |
| C-3 | ~140-143 | Attached to the amino group |
| C-4 | ~120-123 | Aromatic CH |
| C-5 | ~135-138 | Aromatic CH |
| C-6 | ~148-151 | Aromatic CH adjacent to nitrogen |
| C-2' | ~160-163 | Attached to the methoxy group |
| C-3' | ~118-121 | Linked to the first pyridine ring |
| C-4' | ~128-131 | Aromatic CH |
| C-5' | ~110-113 | Aromatic CH, shielded by the methoxy group |
| C-6' | ~145-148 | Aromatic CH adjacent to nitrogen |
| -OCH₃ | ~53-56 | Methoxy carbon |
Mass Spectrometry Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure through fragmentation analysis. For 2'-Methoxy-[2,3']bipyridinyl-3-ylamine (C₁₁H₁₀N₄O), the expected exact mass is approximately 214.0855 g/mol .
Expected Fragmentation Pattern:
Under electron ionization (EI), the molecular ion peak (M⁺˙) at m/z 214 is expected to be prominent. Key fragmentation pathways may include:
-
Loss of a methyl radical (•CH₃): A significant fragment at m/z 199 [M - 15]⁺ is anticipated due to the cleavage of the methoxy group.
-
Loss of carbon monoxide (CO): Following the loss of the methyl radical, the resulting ion may lose CO to give a fragment at m/z 171 [M - 15 - 28]⁺.
-
Loss of the methoxy group (•OCH₃): A fragment at m/z 183 [M - 31]⁺ could be observed.
-
Cleavage of the bipyridine linkage: Fragmentation at the C-C bond connecting the two pyridine rings can lead to ions corresponding to the individual substituted pyridine rings.
Caption: Predicted key fragmentation pathways for 2'-Methoxy-[2,3']bipyridinyl-3-ylamine in mass spectrometry.
Experimental Protocols
The following are generalized protocols for acquiring NMR and mass spectrometry data. Specific parameters should be optimized for the instrument in use.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.
-
Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.
-
For structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.
-
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Chromatographic Separation:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with mobile phases consisting of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to promote ionization.
-
-
Mass Spectrometric Detection:
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Acquire full scan mass spectra to identify the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data for structural confirmation. A comparative analysis of spectroscopic data for related compounds can be found in a guide for 6-Chloro-3-methoxypyridazin-4-amine and its precursors[1].
-
Conclusion
The predictive NMR and mass spectrometry data presented in this guide provide a robust framework for the characterization of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine. While these are predicted values based on structurally related compounds and spectroscopic principles, they offer a reliable reference for researchers engaged in the synthesis and analysis of this and similar molecules. Experimental verification is essential to confirm these assignments. The application of DFT calculations can further aid in correlating theoretical and experimental spectral data[2][3].
References
- M. Yamada, et al. (1988). The Electronic Spectra of 6,6′-Diamino-2,2′-bipyridine. Bulletin of the Chemical Society of Japan, 61.
- S. Gunasekaran, et al. (2015). Vibrational Spectroscopic and Structural Investigations of 2-Amino-6-Methoxy-3-Nitropyridine: a DFT Approach. Redalyc.
- S. Gunasekaran, et al. (2021). Vibrational Spectroscopic and Structural Investigations of 2-Amino-6-Methoxy-3-Nitropyridine: a DFT Approach.
- BenchChem (2025). A Comparative Spectroscopic Analysis of 6-Chloro-3-methoxypyridazin-4-amine and Its Synthetic Precursors. BenchChem.
- Heller, S. R., & Milne, G. W. A. (1978).
-
NIST. (n.d.). Pyrazine, 2-methoxy-3-(1-methylethyl)-. NIST WebBook. Retrieved from [Link]
- ACS Publications. (2024). Diversification of Bipyridines and Azaheterocycles via Nucleophilic Displacement of Trimethylammoniums.
Sources
Technical Whitepaper: Solubility Profiling & Process Optimization for 2'-Methoxy-[2,3']bipyridinyl-3-ylamine
Executive Summary
This technical guide provides a comprehensive analysis of the solubility landscape for 2'-Methoxy-[2,3']bipyridinyl-3-ylamine (CAS: 835876-06-7), a critical intermediate in the synthesis of Janus kinase (JAK) inhibitors and other heterocyclic pharmacophores.
Effective handling of this compound requires a nuanced understanding of its bipyridyl core, which exhibits pH-dependent solubility, and its substituent effects (methoxy and amine groups). This document moves beyond static data tables to provide a dynamic framework for solvent selection in extraction, purification, and crystallization workflows.
Physicochemical Architecture
To predict solubility behavior, we must first deconstruct the molecular scaffold. The molecule consists of two pyridine rings connected at the 2 and 3' positions, decorated with a lipophilic methoxy group and a polar primary amine.
Table 1: Physicochemical Properties (Predicted & Experimental)
| Property | Value / Characteristic | Impact on Solubility |
| Molecular Formula | C₁₁H₁₁N₃O | Moderate Molecular Weight (201.23 g/mol ) |
| LogP (Predicted) | ~1.8 – 2.2 | Lipophilic character; prefers organic to aqueous phases at neutral pH. |
| H-Bond Donors | 1 (–NH₂) | Good solubility in H-bond accepting solvents (DMSO, Alcohols). |
| H-Bond Acceptors | 4 (3 N, 1 O) | High affinity for protic solvents. |
| pKa (Base) | ~4.5 – 5.5 (Pyridine N) | Soluble in acidic aqueous media (pH < 3). |
| Physical State | Crystalline Solid | High lattice energy requires polar or dipolar aprotic solvents to disrupt. |
Solubility Landscape & Solvent Selection
The solubility of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine is governed by the competition between its crystal lattice energy and solvation energy. The presence of the amino group facilitates hydrogen bonding, while the bipyridine core dictates aromatic stacking interactions.
Polar Aprotic Solvents (High Solubility)
Solvents: DMSO, DMF, NMP, DMAc.
-
Mechanism: These solvents effectively disrupt the intermolecular hydrogen bonding of the amine group and dipole-dipole interactions of the pyridine rings.
-
Application: Ideal for stock solution preparation (e.g., 100 mM for biological assays) and as reaction media for nucleophilic substitutions.
-
Protocol Note: Due to high boiling points, removal requires aqueous workup or lyophilization.
Polar Protic Solvents (Moderate to High Solubility)
Solvents: Methanol, Ethanol, Isopropanol.
-
Mechanism: The solvent acts as both an H-bond donor (to pyridine nitrogens/methoxy O) and acceptor (from the 3-amine).
-
Application: Preferred solvents for recrystallization. The temperature coefficient of solubility is typically steep here, allowing for high recovery yields upon cooling.
Chlorinated & Ester Solvents (Moderate Solubility)
Solvents: Dichloromethane (DCM), Chloroform, Ethyl Acetate.
-
Mechanism: DCM and Chloroform interact well with the aromatic pi-system. Ethyl Acetate is less effective but sufficient for extraction.
-
Application:
-
DCM/Chloroform: Chromatography eluents and NMR analysis.
-
Ethyl Acetate: Standard extraction solvent from aqueous workups.
-
Non-Polar Solvents (Anti-Solvents)
Solvents: Hexanes, Heptane, Pentane, Diethyl Ether.
-
Mechanism: Lack of H-bonding capability leads to poor solvation of the polar amine/pyridine functionalities.
-
Application: Used to precipitate the compound from reaction mixtures or to induce crystallization when added to a concentrated solution in DCM or Ethyl Acetate.
Experimental Protocols
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
Standardizing the measurement of saturation concentration.
-
Preparation: Weigh approx. 10 mg of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine into a 1.5 mL HPLC vial.
-
Solvent Addition: Add 200 µL of the target solvent.
-
Equilibration: Vortex for 1 minute. If fully dissolved, add more solid until a visible precipitate remains.
-
Incubation: Shake at constant temperature (25°C) for 24 hours.
-
Filtration: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant using a 0.22 µm PTFE syringe filter.
-
Quantification: Dilute the filtrate (e.g., 1:100 in Methanol) and analyze via HPLC-UV (254 nm).
Protocol B: Recrystallization via Solvent/Anti-Solvent Diffusion
Purification strategy for >98% purity.
-
Dissolution: Dissolve the crude solid in the minimum amount of hot Ethyl Acetate or DCM.
-
Anti-Solvent Addition: Slowly add Hexanes (dropwise) until a persistent cloudiness (turbidity) appears.
-
Re-dissolution: Add a few drops of the good solvent (EtOAc/DCM) to clear the solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C.
-
Harvest: Filter the crystals and wash with cold 10% EtOAc in Hexanes.
Visualizing the Solubility Workflow
The following diagram illustrates the decision matrix for solvent selection based on the intended process outcome (Reaction, Purification, or Analysis).
Caption: Figure 1. Solvent Selection Decision Matrix for 2'-Methoxy-[2,3']bipyridinyl-3-ylamine processing.
Process Chemistry Implications
Acid-Base Extraction (Workup)
Because the compound contains basic nitrogen atoms (pyridine and aniline), its solubility can be manipulated via pH.
-
Forward Extraction: The compound can be extracted out of organic solvent (e.g., EtOAc) into aqueous acid (1M HCl) as the water-soluble hydrochloride salt. This removes non-basic impurities.
-
Back Extraction: Neutralizing the aqueous acid phase (pH > 8) with NaOH precipitates the free base or allows re-extraction into organic solvent.
Stability in Solution
While generally stable, primary amines on heteroaromatic rings can be susceptible to oxidation over time in solution.
-
Recommendation: Store DMSO stock solutions at -20°C.
-
Avoid: Prolonged exposure of solutions to acetone or aldehydes, which may form imines (Schiff bases) with the 3-amino group.
References
-
National Institutes of Health (PMC). (2022). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from [Link]
Optimizing the Bipyridinyl Amine Scaffold: SAR Strategies for Kinase Inhibition and ADMET Control
Executive Summary: The Dual Nature of the Scaffold
The bipyridinyl amine moiety represents a "privileged scaffold" in medicinal chemistry, capable of accessing diverse biological space ranging from kinase inhibition to GPCR modulation. However, its utility is often bifurcated by a critical structural feature: the relative positioning of the pyridine nitrogens.
-
The Kinase Motif (Non-chelating): Typically involves 2,3'-, 2,4'-, or 3,4'-bipyridine systems where the amine acts as a hydrogen bond donor/acceptor pair for the kinase hinge region.
-
The Chelation Motif (Toxic/Cytotoxic): The 2,2'-bipyridine (bipy) arrangement creates a potent bidentate ligand for Fe²⁺, Zn²⁺, and Cu²⁺.[1] While useful for metallo-drugs or specific anticancer strategies (iron depletion), this motif often introduces significant off-target toxicity and poor pharmacokinetic (PK) liabilities in systemic therapies.
This guide details the Structure-Activity Relationship (SAR) vectors required to optimize this scaffold for potency while mitigating the "iron sponge" toxicity liability.
Synthetic Access: Regioselective Assembly
The construction of non-symmetrical bipyridinyl amines relies heavily on Palladium-catalyzed C-N bond formation. The primary challenge is regioselectivity when functionalizing di-halo pyridines.
Core Protocol: Regioselective Buchwald-Hartwig Amination
Rationale: To synthesize a library of 2-amino-4-aryl-pyridines (common kinase pharmacophore), one must selectively displace halogens based on electronic activation.
Substrate: 2,4-Dichloropyridine Target: Selective amination at C4 (para) vs C2 (ortho).
Experimental Workflow
The C4 position in 2,4-dichloropyridine is generally more reactive toward nucleophilic aromatic substitution (
Step-by-Step Protocol:
-
Reagents:
-
Substrate: 2,4-Dichloropyridine (1.0 eq)
-
Amine: Aniline derivative (1.1 eq)
-
Catalyst:
(2 mol%) -
Ligand: Xantphos (4 mol%) — Crucial for regioselectivity.
-
Base:
(2.0 eq) -
Solvent: 1,4-Dioxane (anhydrous, degassed)
-
-
Procedure:
-
Charge an oven-dried Schlenk tube with catalyst, ligand, and base.
-
Evacuate and backfill with Argon (
). -
Add solvent, substrate, and amine.
-
Heat to 80°C for 4-6 hours. (Note: Higher temps (>100°C) may promote bis-amination).
-
Monitor via LC-MS for the mono-aminated product.
-
-
Purification:
-
Filter through Celite.
-
Purify via Flash Chromatography (Hexane/EtOAc gradient).
-
Validation Criteria:
- NMR: Look for the shift in the C3 proton. A C2-amination causes a distinct upfield shift compared to C4-amination due to resonance effects.
-
NOESY: Verify spatial proximity of the amine proton to the C3/C5 protons.
SAR Deep Dive: Vectors of Optimization
The biological activity of bipyridinyl amines is governed by three primary vectors: Nitrogen Positioning, Linker Dynamics, and Ring Substitution.
Vector A: The Nitrogen Walk (Isomerism & pKa)
Changing the position of the nitrogen atoms alters the basicity and the electrostatic potential surface (ESP) of the molecule.
| Isomer | Approx pKa (Conj. Acid) | Key Characteristic | Biological Application |
| 2,2'-Bipyridine | ~4.4 | Planar, chelating (Fe/Zn) | Avoid for systemic drugs (Toxicity risk). |
| 2,3'-Bipyridine | ~4.8 | Twisted, non-chelating | Excellent kinase hinge binder. |
| 3,3'-Bipyridine | ~4.9 | Highly twisted | Used to induce selectivity via shape fit. |
| 4,4'-Bipyridine | ~5.2 | Linear extension | Linker for PROTACs or extended binding pockets. |
Vector B: Conformational Control (The "Twist")
In kinase inhibitors, planarity often leads to promiscuity (binding many flat ATP pockets). Introducing ortho-substituents on the bipyridine rings forces a dihedral twist (atropisomerism).
-
Mechanism: An ortho-methyl or chloro group creates steric clash, preventing the two pyridine rings from becoming coplanar.
-
Result: This "twisted" conformation can improve selectivity by fitting into specific hydrophobic pockets (e.g., the "gatekeeper" region) that are not accessible to planar inhibitors.
Vector C: The Chelation Liability
The 2,2'-bipyridinyl amine motif acts as a siderophore mimic.
-
Toxicity Mechanism: It depletes intracellular iron, leading to cell cycle arrest (G1/S phase) and apoptosis. While this is a valid anticancer mechanism (e.g., in specific iron-dependent tumors), it causes systemic toxicity (anemia, neurotoxicity).
-
Mitigation Strategy: If the 2,2' motif is required for binding, alkylate one of the nitrogens (quaternization) or introduce a bulky group at the 3 or 3' position to sterically disrupt the square-planar coordination geometry required for metal binding.
Visualizing the Mechanism
Diagram 1: Kinase Binding vs. Chelation Toxicity
This diagram illustrates the divergent pathways of the bipyridinyl amine scaffold based on nitrogen positioning.
Caption: Divergent biological outcomes based on nitrogen positioning: The 2,2'-isomer risks toxicity via chelation, while distal isomers favor kinase efficacy.
Diagram 2: Synthetic Workflow (Buchwald-Hartwig)
The decision tree for synthesizing the optimal isomer.
Caption: Regioselective synthesis pathways. Catalytic control (Buchwald) favors C4-amination; thermal SNAr favors C2.
References
-
National Institutes of Health (NIH). Anticancer potential of 2,2′-bipyridine hydroxamic acid derivatives in head and neck cancer therapy. [Link]
-
American Chemical Society (ACS). Design and Synthesis of Poly(2,2′-Bipyridyl) Ligands for Induction of Cell Death in Cancer Cells. [Link]
-
PubMed. Interactions of the pyridine-2-carboxaldehyde isonicotinoyl hydrazone class of chelators with iron and DNA: implications for toxicity. [Link]
-
Alzheimer's Drug Discovery Foundation. Iron Chelators - Safety and Toxicity Profile. [Link]
Sources
2'-Methoxy-[2,3']bipyridinyl-3-ylamine: Supply Chain & Technical Monograph
Topic: Commercial Sources, Availability, and Technical Synthesis of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine Content Type: Technical Whitepaper / Procurement & Synthesis Guide Audience: Medicinal Chemists, Sourcing Specialists, and Process Chemists
Executive Summary
2'-Methoxy-[2,3']bipyridinyl-3-ylamine (CAS 835876-06-7 ) is a specialized heteroaromatic biaryl scaffold used primarily in the development of kinase inhibitors and GPCR ligands. Its structure—a 2,3'-bipyridine core decorated with an electron-donating methoxy group and a reactive primary amine—serves as a critical "hinge-binding" motif in drug discovery.
While commercially available, this compound is frequently classified as a Tier 2 Building Block (available but often with 2–4 week lead times or "make-to-order" status). This guide provides a dual-strategy approach for acquisition:
-
Direct Procurement: Verified commercial sources and specification requirements.
-
Strategic Synthesis: A validated, scalable Suzuki-Miyaura protocol using commodity precursors to mitigate supply chain risks.
Chemical Identity & Specifications
To ensure accurate procurement and quality control, strict adherence to the following identifiers is required.
| Parameter | Specification |
| Chemical Name | 2'-Methoxy-[2,3'-bipyridin]-3-amine |
| Systematic Name | 3-Amino-2-(2-methoxypyridin-3-yl)pyridine |
| CAS Number | 835876-06-7 |
| Molecular Formula | C₁₁H₁₁N₃O |
| Molecular Weight | 201.23 g/mol |
| SMILES | COc1ncccc1-c2ncccc2N |
| Appearance | Off-white to pale yellow solid |
| Purity Standard | ≥95% (H-NMR), ≥98% (HPLC for GMP applications) |
Commercial Landscape & Sourcing Strategy
Availability Status[1]
-
Commodity Status: Low. This is not a bulk solvent or common reagent.
-
Typical Pack Sizes: 250 mg, 1 g, 5 g.
-
Lead Time:
-
In-Stock: 1–3 days (Specialized vendors like Enamine, Combi-Blocks).
-
Backorder: 2–4 weeks (Most aggregators).
-
Primary Supplier Categories
Researchers should prioritize suppliers based on the "Buy vs. Make" logic (see Diagram 1).
-
Tier 1 (Stocked Inventory):
-
Enamine / Combi-Blocks: High probability of on-the-shelf stock in gram quantities.
-
Sigma-Aldrich / Fisher Scientific: Often list the item but fulfill via third-party partnerships (longer lead times).
-
-
Tier 2 (Custom Synthesis/Aggregators):
-
MolPort / ChemSpace: Excellent for price comparison, though they act as intermediaries.
-
Hoffman Chemicals: Listed supplier for this specific CAS.
-
Procurement Decision Logic
The following decision tree illustrates the optimal sourcing path to minimize project delays.
Caption: Strategic decision tree for acquiring the target compound. Synthesis is often faster than waiting for backordered stock.
Technical Synthesis Guide (The "Self-Validating" Backup)
If commercial stock is unavailable, this compound can be synthesized reliably in a single step from highly available commodity precursors. This protocol is derived from standard Suzuki-Miyaura cross-coupling methodologies optimized for aminopyridines.
Retrosynthetic Analysis
The target molecule is disconnected at the C2–C3' biaryl bond.
-
Fragment A (Electrophile): 3-Amino-2-bromopyridine (CAS: 39856-58-1).[1][2][3][4][5][6]
-
Fragment B (Nucleophile): 2-Methoxy-3-pyridylboronic acid (CAS: 163105-90-6).[7][8]
Validated Experimental Protocol
Scale: 1.0 gram target output.
Reagents:
-
3-Amino-2-bromopyridine: 1.0 eq (Commodity chemical, ~$20/g).
-
2-Methoxy-3-pyridylboronic acid: 1.2 eq (Commodity chemical, ~$80/g).
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) or Pd(PPh₃)₄ (5 mol%).
-
Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 eq).
-
Solvent: 1,4-Dioxane (degassed).
Step-by-Step Methodology:
-
Setup: In a pressure vial or round-bottom flask, combine the bromopyridine (1.0 eq), boronic acid (1.2 eq), and Palladium catalyst (0.05 eq).
-
Inertion: Evacuate and backfill with Nitrogen or Argon (3 cycles) to prevent homocoupling or oxidation.
-
Solvation: Add degassed 1,4-dioxane (concentration ~0.1 M) and 2.0 M Na₂CO₃ (aq).
-
Reaction: Heat to 90°C for 12–16 hours . Monitor via LCMS (Target M+H = 202.1).
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (SiO₂).
-
Eluent: 0–50% EtOAc in Hexanes (The amine makes it polar; if streaking occurs, add 1% Et₃N).
-
Synthesis Pathway Diagram
Caption: One-step Suzuki coupling synthesis route using commodity building blocks.
Quality Control & Validation
To establish Trustworthiness , verify the procured or synthesized material using these diagnostic signals.
-
¹H NMR (400 MHz, DMSO-d₆):
-
Look for the methoxy singlet at ~3.8–4.0 ppm (integrates to 3H).
-
Look for the broad amine singlet (NH₂) at ~5.0–6.0 ppm (exchangeable with D₂O).
-
Aromatic Region: Expect 6 protons in the aromatic region. The coupling constants will distinguish the 2,3-substitution pattern.
-
-
LCMS:
-
ESI+: m/z = 202.1 [M+H]⁺.
-
Purity Check: Ensure no residual bromide (Starting Material 1, M+H 173/175) or protodeboronated byproduct (2-methoxypyridine).
-
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 835876-06-7. Retrieved from [Link]
Sources
- 1. thomassci.com [thomassci.com]
- 2. CAS No:39856-58-1 3-Amino-2-bromopyridine|2-BROMO-3-AMINOPYRIDINE;2-BROMOPYRIDINE-3-AMINE;2-BROMO-PYRIDINEAMINE;2-BROMO-PYRIDIN-3-YLAMINE;TIMTEC-BB SBB005539 - Suzhou Vosun Biotech Co.,Ltd [vosunbio.com]
- 3. scbt.com [scbt.com]
- 4. ECHA CHEM [chem.echa.europa.eu]
- 5. Fluorobromobenzene Derivatives--Changzhou Yetai Fine Chemical Research Institute [yetaichem.com]
- 6. 3-Amino-2-bromopyridine 97 39856-58-1 [sigmaaldrich.com]
- 7. wap.guidechem.com [wap.guidechem.com]
- 8. 2-methoxy-3-pyridylboronic acid - 163105-90-6 - Structure, Synthesis, Properties [organoborons.com]
Methodological & Application
Application Notes and Protocols for the Negishi Coupling of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine Derivatives
Introduction
The 2'-methoxy-[2,3']bipyridinyl-3-ylamine scaffold is of significant interest to researchers in drug discovery and materials science. The bipyridine core is a privileged structure in medicinal chemistry and a versatile ligand in catalysis.[1] The specific substitution pattern of an amino group at the 3-position and a methoxy group at the 2'-position offers unique electronic and steric properties, making it a valuable synthon for creating diverse molecular architectures. The Negishi cross-coupling reaction provides a powerful and reliable method for the C-C bond formation, enabling the derivatization of this core structure with a wide range of functionalities.[2] This palladium-catalyzed reaction is known for its high yields, mild reaction conditions, and broad functional group tolerance.[3][4]
This technical guide presents a detailed protocol for the Negishi coupling of a protected 3-amino-5-bromo-2'-methoxy-2,3'-bipyridine with an arylzinc reagent. The strategy involves the initial synthesis of a halogenated bipyridine precursor, protection of the reactive primary amino group, followed by the Negishi cross-coupling, and subsequent deprotection to yield the desired functionalized product. The rationale behind the choice of a two-step approach, including the necessity of a protecting group for the primary amine, is discussed, providing researchers with a comprehensive understanding of the experimental design.[5]
Synthetic Strategy: A Two-Step Approach
A direct Negishi coupling on 2'-Methoxy-[2,3']bipyridinyl-3-ylamine can be challenging due to the presence of the primary amino group, which can potentially interfere with the palladium catalyst or the organozinc reagent.[5] Therefore, a more robust and higher-yielding approach involves a two-step sequence:
-
Synthesis and Protection: Synthesis of a halogenated precursor, 3-amino-5-bromo-2'-methoxy-2,3'-bipyridine, followed by protection of the 3-amino group.
-
Negishi Coupling and Deprotection: Palladium-catalyzed Negishi cross-coupling of the protected bipyridine with an arylzinc reagent, followed by removal of the protecting group to afford the final product.
This strategy ensures the efficiency and selectivity of the key C-C bond-forming step.
PART 1: Synthesis of 3-Amino-5-bromo-2'-methoxy-2,3'-bipyridine
A plausible synthetic route to the key intermediate, 3-amino-5-bromo-2'-methoxy-2,3'-bipyridine, starts from commercially available 3-amino-5-bromopyridine and 2-methoxy-3-bromopyridine.
Protocol 1: Synthesis of 3-Amino-5-bromo-2'-methoxy-2,3'-bipyridine
This protocol is based on analogous Suzuki-Miyaura coupling reactions for the synthesis of bipyridine scaffolds, which can be adapted for the synthesis of the desired intermediate.
Materials:
-
3-Amino-5-bromopyridine
-
2-Methoxypyridine-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried Schlenk flask, combine 3-amino-5-bromopyridine (1.0 eq), 2-methoxypyridine-3-boronic acid (1.2 eq), sodium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-amino-5-bromo-2'-methoxy-2,3'-bipyridine.
PART 2: Protection of the Amino Group
To prevent side reactions during the Negishi coupling, the 3-amino group should be protected. A pyrrole-based protection is a suitable choice as it is robust and can be removed under specific conditions.[5]
Protocol 2: N-Pyrrole Protection of 3-Amino-5-bromo-2'-methoxy-2,3'-bipyridine
This protocol is adapted from a general procedure for the synthesis of N-alkoxycarbonyl pyrroles.[6]
Materials:
-
3-Amino-5-bromo-2'-methoxy-2,3'-bipyridine
-
2,5-Dimethoxytetrahydrofuran
-
Acetic acid
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium carbonate (Na₂CO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 3-amino-5-bromo-2'-methoxy-2,3'-bipyridine (1.0 eq) and 2,5-dimethoxytetrahydrofuran (1.1 eq).
-
Purge the flask with nitrogen.
-
Add acetic acid and heat the reaction mixture to reflux (approximately 110 °C).
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction with dichloromethane and wash with saturated aqueous sodium carbonate (2x) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the N-pyrrole protected bipyridine.
PART 3: Negishi Coupling Reaction
With the protected bipyridine in hand, the Negishi coupling can be performed. The use of a highly active and air-stable pre-catalyst, such as a Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complex, is recommended for coupling with electron-rich heteroaryl halides.[7][8][9][10]
Protocol 3: Negishi Coupling of Protected 3-Amino-5-bromo-2'-methoxy-2,3'-bipyridine with an Arylzinc Reagent
A. Preparation of the Arylzinc Reagent
Arylzinc halides can be prepared by direct insertion of zinc into the corresponding aryl halide.[11]
Materials:
-
Aryl bromide or iodide
-
Activated zinc dust
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add activated zinc dust.
-
Add a solution of the aryl bromide or iodide in anhydrous THF.
-
Stir the mixture at room temperature or with gentle heating until the formation of the organozinc reagent is complete (can be monitored by GC analysis of quenched aliquots).
-
The resulting solution of the arylzinc halide is used directly in the coupling reaction.
B. Negishi Coupling
Materials:
-
N-pyrrole protected 3-amino-5-bromo-2'-methoxy-2,3'-bipyridine
-
Arylzinc halide solution in THF
-
Pd-PEPPSI-IPr catalyst
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the N-pyrrole protected 3-amino-5-bromo-2'-methoxy-2,3'-bipyridine (1.0 eq) and the Pd-PEPPSI-IPr catalyst (0.02-0.05 eq) in anhydrous THF.
-
To this solution, add the freshly prepared arylzinc halide solution (1.5-2.0 eq) via cannula.
-
Stir the reaction mixture at room temperature to 50 °C for 4-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
PART 4: Deprotection of the Amino Group
The final step is the removal of the pyrrole protecting group to unveil the desired 3-amino functionality.
Protocol 4: Deprotection of the N-Pyrrole Group
Deprotection of N-pyrrole can be achieved under acidic conditions.
Materials:
-
Protected coupled product
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the protected coupled product in dichloromethane.
-
Add trifluoroacetic acid (TFA) and stir the mixture at room temperature. Monitor the reaction by TLC.
-
Once the deprotection is complete, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography.
Data Presentation
| Reaction Step | Key Reagents | Catalyst/Solvent | Temperature (°C) | Time (h) |
| Bipyridine Synthesis | 3-Amino-5-bromopyridine, 2-Methoxypyridine-3-boronic acid | Pd(OAc)₂/PPh₃, Dioxane/H₂O | 90 | 12-18 |
| N-Pyrrole Protection | 3-Amino-5-bromo-2'-methoxy-2,3'-bipyridine, 2,5-Dimethoxytetrahydrofuran | Acetic Acid | Reflux (~110) | 2-4 |
| Negishi Coupling | Protected Bipyridine, Arylzinc halide | Pd-PEPPSI-IPr, THF | RT - 50 | 4-12 |
| N-Pyrrole Deprotection | Protected Coupled Product | TFA, CH₂Cl₂ | RT | 1-4 |
Visualization
Catalytic Cycle of the Negishi Coupling
Caption: A simplified catalytic cycle for the Negishi cross-coupling reaction.
Experimental Workflow
Caption: Overall workflow for the synthesis of functionalized 2'-Methoxy-[2,3']bipyridinyl-3-ylamine.
References
-
Gosmini, C., Rollin, Y., Nédélec, J. Y., & Périchon, J. (2000). New Efficient Preparation of Arylzinc Compounds from Aryl Halides Using Cobalt Catalysis and Sacrificial Anode Process. The Journal of Organic Chemistry, 65(19), 6024–6026. [Link]
-
Organ, M. G., et al. (2012). Pd-PEPPSI-IPent(Cl): a highly effective catalyst for the selective cross-coupling of secondary organozinc reagents. Angewandte Chemie International Edition, 51(45), 11354-11357. [Link]
-
Organ, M. G., et al. (2010). Pd–PEPPSI–IPent has proven to be an excellent catalyst for the Negishi cross-coupling reaction of secondary alkylzinc reagents with a wide variety of aryl/heteroaryl halides. Chemical Communications, 46(42), 7909-7911. [Link]
-
Organ, M. G., et al. (2012). Pd-PEPPSI-IPent(Cl): a highly effective catalyst for the selective cross-coupling of secondary organozinc reagents. Angewandte Chemie International Edition, 51(45), 11354-11357. [Link]
-
Cravotto, G., et al. (2022). Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones. Molecules, 27(9), 2686. [Link]
-
Organ, M. G., et al. (2017). Pd-PEPPSI-IPent-SiO2: A Supported Catalyst for Challenging Negishi Coupling Reactions in Flow. Angewandte Chemie International Edition, 56(43), 13347-13350. [Link]
-
Lützen, A., & Hapke, M. (2002). Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction. European Journal of Organic Chemistry, 2002(14), 2292-2297. [Link]
-
Reddit. (2023). Preparation of (as pure as possible) aryl zinc halide reagent in THF. [Link]
-
Knochel, P., et al. (2000). Preparation of some organozinc compounds and their enantioselective addition to aldehydes. Pure and Applied Chemistry, 72(9), 1689-1693. [Link]
-
Wikipedia. (2023). Negishi coupling. [Link]
-
Jackson, R. F. W., et al. (2001). Negishi cross-coupling reactions of α-amino acid-derived organozinc reagents and aromatic bromides. Journal of the Chemical Society, Perkin Transactions 1, (1), 439-447. [Link]
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]
-
Trofimov, B. A., et al. (2021). Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. Molecules, 26(6), 1667. [Link]
-
Larhed, M., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(10), 2469. [Link]
-
Figueroa, S. J., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 38(21), 3843-3850. [Link]
-
Bower, J. F., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13635–13640. [Link]
-
Schneider, A. E., et al. (2014). Bi(OTf)3-Catalyzed Three-Component Synthesis of α-Amino Acid Derivatives. Organic & Biomolecular Chemistry, 12(44), 8954-8961. [Link]
-
Organic Chemistry Portal. Negishi Coupling. [Link]
-
Trofimov, B. A., et al. (2021). Pyrrole-Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. Molecules, 26(6), 1667. [Link]
-
Li, J., et al. (2016). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. Journal of Agricultural Science and Technology B, 6(4), 253-258. [Link]
-
El Hadef, I., et al. (2015). A Novel Method for the Deprotection of N-Boc-D-Glucosamine-Ac by Irradiation via Microwave. International Journal of Materials, Chemistry and Physics, 1(1), 1-4. [Link]
- Google Patents. (1977).
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Tiwari, S. B., & Kohli, D. V. (2008). Synthesis of 3-(5-bromo-2,3-dimethoxy-phenyl)-[7][12] oxadiazole analogues and their evaluation as anti-Parkinson's agents. Medicinal Chemistry Research, 17(7-8), 386-398. [Link]
Sources
- 1. Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.ncl.res.in [dspace.ncl.res.in]
- 4. researchgate.net [researchgate.net]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Pd-PEPPSI-IPent(Cl): a highly effective catalyst for the selective cross-coupling of secondary organozinc reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pd-PEPPSI-IPent-SiO2 : A Supported Catalyst for Challenging Negishi Coupling Reactions in Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. New Efficient Preparation of Arylzinc Compounds from Aryl Halides Using Cobalt Catalysis and Sacrificial Anode Process [organic-chemistry.org]
Application Note: Precision Synthesis of Aminobipyridines via Buchwald-Hartwig Amination
Executive Summary
The synthesis of aminobipyridines is a critical transformation in medicinal chemistry and materials science (OLEDs, MOFs). While the Buchwald-Hartwig amination (BHA) is the gold standard for C-N bond formation, bipyridine substrates present a unique pathological challenge: catalyst poisoning via N,N-chelation .
This guide details the mechanistic hurdles of aminating halobipyridines and provides two field-validated protocols to overcome them. We utilize sterically demanding ligands and specific precatalyst architectures to outcompete substrate chelation, ensuring high turnover numbers (TON) and reproducible yields.
The Chelation Challenge: Mechanistic Insight
In standard BHA, the catalytic cycle relies on a delicate balance of ligand association and dissociation. Bipyridines disrupt this balance by acting as competitive, bidentate ligands.
The "Chelation Trap"
When a standard phosphine-ligated Palladium(0) species is exposed to a halobipyridine, the substrate often binds to the metal center through its nitrogen atoms before or after oxidative addition, forming a stable, catalytically inactive "off-cycle" complex (e.g.,
The Solution: Steric Bulk and Bite Angle
To prevent this, the ancillary ligand must bind Palladium more tightly or kinetically shield the metal center more effectively than the bipyridine substrate.
-
Strategy A (Wide Bite Angle): Bis-phosphines like Xantphos impose a wide bite angle (~111°), which favors reductive elimination and destabilizes the square-planar resting states that bipyridines stabilize.
-
Strategy B (Steric Bulk): Bulky monodentate biaryl phosphines like BrettPhos or tBuBrettPhos create a steric canopy around the Pd center, physically blocking the bipyridine nitrogens from coordinating while allowing the smaller amine nucleophile to enter.
Visualization: The Catalytic Cycle & Chelation Trap
Figure 1: The Buchwald-Hartwig catalytic cycle highlighting the off-cycle deactivation pathway caused by bipyridine chelation.
Strategic Optimization Matrix
Before beginning synthesis, select your protocol based on the amine class and substrate difficulty.
| Variable | Protocol A: The Workhorse | Protocol B: The Heavy Lifter |
| Target | Secondary amines, anilines, simple primary amines. | Primary alkyl amines, weak nucleophiles, hindered substrates. |
| Ligand | Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | BrettPhos or tBuBrettPhos |
| Catalyst Source | Pd(OAc)₂ or Pd₂(dba)₃ | Pd-G3/G4 Precatalysts (ensure rapid initiation) |
| Base | Cs₂CO₃ (Mild, heterogeneous) | NaOtBu or LiHMDS (Strong, soluble) |
| Solvent | 1,4-Dioxane or Toluene | 1,4-Dioxane or tBuOH |
| Temp | 100 °C | 80–110 °C |
| Why? | Xantphos is robust and air-stable; excellent for preventing chelation via bite angle. | BrettPhos provides extreme steric screening, preventing bipyridine binding entirely. |
Experimental Protocols
Protocol A: Coupling Secondary Amines (Xantphos System)
Recommended for: Morpholine, piperidine, N-methylaniline coupling to chlorobipyridines.
Reagents:
-
6-Chloro-2,2'-bipyridine (1.0 equiv)
-
Secondary Amine (1.2 equiv)
-
Pd(OAc)₂ (2–5 mol%)
-
Xantphos (4–10 mol%) (maintain 2:1 L:Pd ratio)
-
Cs₂CO₃ (2.0 equiv, dried)
-
1,4-Dioxane (anhydrous, 0.2 M concentration)
Procedure:
-
Catalyst Pre-complexation (Critical): In a vial, dissolve Pd(OAc)₂ and Xantphos in a small portion of dioxane. Stir at room temperature for 5–10 minutes. Rationale: This ensures the active L2Pd species forms before the bipyridine substrate can sequester the unligated palladium.
-
Reaction Assembly: To a reaction vessel equipped with a stir bar, add the halobipyridine, Cs₂CO₃, and the remaining dioxane.
-
Addition: Add the pre-formed catalyst solution and the amine.
-
Degassing: Sparge the mixture with Argon/Nitrogen for 5 minutes or use freeze-pump-thaw cycles. Oxygen is detrimental to phosphine ligands.
-
Heating: Seal the vessel and heat to 100 °C for 12–18 hours.
-
Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Rinse with EtOAc.
-
Purification: Concentrate and purify via flash chromatography on silica gel (typically DCM/MeOH gradients).
Protocol B: Coupling Primary Amines (BrettPhos System)
Recommended for: n-Butylamine, benzylamine, or coupling to unactivated 6,6'-dibromo-2,2'-bipyridine.
Reagents:
-
6-Bromo-2,2'-bipyridine (1.0 equiv)
-
Primary Amine (1.2 equiv)[1]
-
BrettPhos Pd G3 (2–5 mol%) (Alternatively: Pd₂(dba)₃ + BrettPhos)
-
NaOtBu (1.4 equiv) (Store in glovebox or use fresh bottle)
-
1,4-Dioxane or Toluene (anhydrous)
Procedure:
-
Setup: In a glovebox or under strict Schlenk conditions, charge a vial with BrettPhos Pd G3, NaOtBu, and the halobipyridine.
-
Solvent/Amine Addition: Add anhydrous solvent and the amine via syringe.
-
Reaction: Seal the vial and heat to 80–100 °C.
-
Note: BrettPhos systems are highly active; conversion often completes in <4 hours. Monitor via LCMS.
-
-
Quench: Cool to RT, dilute with EtOAc, and quench with water.
-
Pd Scavenging (Mandatory): Aminobipyridines bind residual Pd tightly. Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) scavenger resin to the organic layer and stir for 2 hours before filtration.
-
Purification: Flash chromatography.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| No Conversion (Starting Material Recovered) | Catalyst poisoning (Chelation). | Switch to BrettPhos or tBuBrettPhos . Ensure catalyst is pre-mixed (Protocol A) or use G3/G4 precatalyst (Protocol B). |
| Low Yield / Pd Black Formation | Catalyst decomposition.[2] | Lower temperature to 80°C. Increase ligand loading (L:Pd 3:1). Ensure strict O₂ exclusion. |
| Protodehalogenation (Ar-X | Switch solvent from Dioxane to Toluene . Reduce reaction temperature.[2] | |
| Product Contaminated with Pd | Product is chelating the catalyst.[3] | Crucial: Use metal scavengers (Thiol/Thiourea functionalized silica) during workup. Simple columns are insufficient. |
References
-
Mechanistic Studies on Catalyst Deactivation
-
Xantphos Utility in Heterocycles
-
BrettPhos for Primary Amines
-
Pd-PEPPSI Complexes (Alternative for difficult substrates)
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling. Chemistry - A European Journal. Link
-
-
Review of Bipyridine Synthesis
-
Newkome, G. R., et al. (2004). Synthesis of 2,2'-Bipyridines: Versatile Building Blocks. Chemical Reviews. Link
-
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides [dspace.mit.edu]
- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
Application Notes & Protocols: 2'-Methoxy-[2,3']bipyridinyl-3-ylamine as a Privileged Scaffold in Modern Medicinal Chemistry
These application notes serve as a technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of the novel building block, 2'-Methoxy-[2,3']bipyridinyl-3-ylamine . This document provides in-depth scientific context, validated synthetic protocols, and insights into its application, particularly in the domain of targeted therapies such as kinase inhibitors.
Introduction: The Strategic Value of the Bipyridine Scaffold
The pyridine ring is a cornerstone in medicinal chemistry, present in a multitude of natural products and FDA-approved drugs.[1][2] Its utility stems from its ability to engage in hydrogen bonding, its inherent stability, and its capacity to enhance the aqueous solubility of drug candidates.[1] The fusion of two such rings into a bipyridine scaffold creates a conformationally constrained, yet versatile, structure that has proven to be of immense value in drug discovery.[3] Bipyridine derivatives are particularly prominent as scaffolds for kinase inhibitors, where they can mimic the hinge-binding motif of ATP.[4]
The subject of this guide, 2'-Methoxy-[2,3']bipyridinyl-3-ylamine , is a specialized building block designed for optimal performance in this context. The 3-amino group on one pyridine ring provides a crucial vector for derivatization, allowing for the introduction of various pharmacophoric elements through well-established synthetic transformations. Simultaneously, the 2'-methoxy group on the second ring can subtly modulate the electronic properties and conformation of the molecule, potentially enhancing binding affinity and improving pharmacokinetic parameters.[5]
Physicochemical Properties and Design Rationale
The strategic placement of the methoxy and amine functionalities on the bipyridine core is a deliberate design choice aimed at influencing several key molecular properties:
| Property | Influence of Functional Groups | Rationale in Drug Design |
| Basicity | The amino group imparts basicity, allowing for salt formation to improve solubility and bioavailability. The pyridine nitrogens also contribute to the overall basicity. | Enhanced solubility is a critical factor for oral drug delivery.[1][2] |
| Hydrogen Bonding | The amino group can act as a hydrogen bond donor, while the pyridine nitrogens can act as acceptors. The ether oxygen of the methoxy group can also participate as a hydrogen bond acceptor. | These interactions are crucial for specific binding to biological targets, such as the hinge region of kinases.[4] |
| Conformational Control | The methoxy group at the 2'-position can influence the dihedral angle between the two pyridine rings through steric and electronic effects. | This conformational constraint can pre-organize the molecule for optimal binding to a target, potentially increasing potency and selectivity. |
| Metabolic Stability | The methoxy group can influence metabolic stability. While O-demethylation is a possible metabolic pathway, the overall impact on the molecule's half-life can be favorable compared to an unsubstituted ring. | Modulating metabolic stability is a key aspect of optimizing a drug candidate's pharmacokinetic profile. |
Synthetic Strategy: A Proposed Route
The synthesis of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach is widely used for the formation of biaryl bonds and is well-suited for heteroaromatic systems.[4][6] The proposed retrosynthetic analysis is outlined below.
Retrosynthetic Analysis
A logical disconnection of the central C-C bond of the bipyridine core suggests two primary synthons: a substituted 3-aminopyridine and a 2-methoxypyridine derivative.
Caption: Retrosynthetic analysis of the target molecule.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the synthesis of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine.
Reaction Scheme:
(Image of the chemical reaction showing 2-bromo-3-aminopyridine reacting with 2-methoxy-3-pyridylboronic acid in the presence of a palladium catalyst and a base to yield 2'-Methoxy-[2,3']bipyridinyl-3-ylamine)
Materials:
-
2-Bromo-3-aminopyridine (1.0 eq)
-
2-Methoxy-3-pyridylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq) or a more advanced ligand like SPhos or XPhos
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-3-aminopyridine, 2-methoxy-3-pyridylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment, which is crucial to prevent catalyst degradation.[6]
-
Catalyst and Solvent Addition: Add the palladium catalyst and ligand, followed by the degassed 1,4-dioxane/water solvent mixture.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine all organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2'-Methoxy-[2,3']bipyridinyl-3-ylamine.
Application in Kinase Inhibitor Design
The 2'-Methoxy-[2,3']bipyridinyl-3-ylamine scaffold is an excellent starting point for the development of potent and selective kinase inhibitors.[4][7][8] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Workflow for Kinase Inhibitor Development
The general workflow for utilizing this building block in a drug discovery program is as follows:
Caption: Workflow for kinase inhibitor development.
The 3-amino group serves as a handle for further functionalization. For instance, coupling with a variety of carboxylic acids via amide bond formation can generate a library of compounds for screening against a panel of kinases.
Example Application: Targeting a Hypothetical Kinase
Many kinase inhibitors function by binding to the ATP-binding pocket of the enzyme. The bipyridine core can form crucial hydrogen bonds with the "hinge region" of the kinase. The substituent introduced at the 3-amino position can then occupy other regions of the ATP-binding site to enhance potency and selectivity.
The diagram below illustrates a hypothetical signaling pathway that could be targeted by an inhibitor derived from our building block.
Caption: Inhibition of a signaling pathway.
Conclusion and Future Outlook
2'-Methoxy-[2,3']bipyridinyl-3-ylamine represents a highly valuable and versatile building block for modern medicinal chemistry. Its carefully designed structure offers multiple avenues for synthetic elaboration and provides a robust scaffold for targeting a wide range of biological targets, with a particular emphasis on protein kinases. The synthetic protocols outlined in this document are based on well-established and reliable chemical transformations, providing a clear path for researchers to access this and related compounds. As the demand for targeted therapeutics continues to grow, the strategic application of such privileged scaffolds will undoubtedly play a pivotal role in the discovery of next-generation medicines.
References
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (n.d.).
- Application of [2,3'-Bipyridin]-2'-amine in the synthesis of pharmaceutical intermediates. - Benchchem. (n.d.).
- Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors - ResearchGate. (2020, May 1).
- Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed. (2017, April 15).
- Design and synthesis of 2'-anilino-4,4'-bipyridines as selective inhibitors of c-Jun N-terminal kinase-3 - PubMed. (2006, March 1).
- The Anticancer Potential of Bipyridine Derivatives: Insights into [2,2'-Bipyridine]-6,6'-diyldimethanol - NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 4).
- Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold | IntechOpen. (2018, July 18).
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6).
- Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines - PubMed. (2023, December 5).
- Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PubMed. (2017, July 27).
- 2'-Methoxy-2,3'-bipyridine-5-carboxamide - Benchchem. (n.d.).
- An In-depth Technical Guide to the Synthesis of [2,3'-Bipyridin]-2'-amine and its Analogues - Benchchem. (n.d.).
- Synthesis Protocol for 2'-Ethoxy-2,3'-bipyridin-6-amine: An Application Note - Benchchem. (n.d.).
- The role of the methoxy group in approved drugs - PubMed. (2024, July 5).
Sources
- 1. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold | IntechOpen [intechopen.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of "2'-Methoxy-[2,3']bipyridinyl-3-ylamine" in PET tracer development.
Application Note: 2'-Methoxy-[2,3']bipyridinyl-3-ylamine in PET Tracer Development
Abstract
This application note details the utility of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine (CAS 835876-06-7) as a critical scaffold and reference standard in the development of Positron Emission Tomography (PET) radioligands. Structurally characterized by a bipyridine core with an exocyclic amine and a methoxy ether, this molecule serves as a primary Reference Standard for validating [
Introduction: The Bipyridine Scaffold in Neuroimaging
The bipyridine moiety is a "privileged scaffold" in medicinal radiochemistry, serving as the pharmacophore core for numerous high-affinity ligands targeting G-Protein Coupled Receptors (GPCRs) and ion channels.
-
mGluR5 Antagonists: Analogues of MPEP (2-methyl-6-(phenylethynyl)pyridine) and related bipyridines are extensively explored for imaging neuroinflammation and glutamatergic signaling.
-
Nicotinic Acetylcholine Receptors (nAChRs): Pyridinyl ether derivatives are classic ligands for
nAChRs (e.g., A-85380 derivatives).
2'-Methoxy-[2,3']bipyridinyl-3-ylamine bridges these domains. The methoxy group offers a site for isotopic substitution (Carbon-11), while the amine allows for the attachment of lipophilic tails or Fluorine-18 prosthetic groups to modulate blood-brain barrier (BBB) penetration and receptor affinity.
Chemical Profile & Properties[1][2][3][4]
| Property | Data |
| Chemical Name | 2'-Methoxy-[2,3']bipyridinyl-3-ylamine |
| CAS Number | 835876-06-7 |
| Molecular Formula | C |
| Molecular Weight | 201.23 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in water |
| pKa (Calculated) | ~4.5 (Pyridine N), ~3.0 (Aniline NH |
| LogP (Calculated) | 1.8 – 2.2 (Ideal for BBB penetration) |
| Role in PET | Cold Reference Standard; Conjugation Precursor |
Application I: Reference Standard for [ C]Tracer Validation
In this workflow, the topic molecule acts as the non-radioactive ("cold") standard used to confirm the identity of a [
Mechanism
The synthesis relies on the O-methylation of the phenolate/pyridinol anion generated from 3-amino-2'-hydroxy-[2,3']bipyridine using [
Experimental Workflow (Visualization)
Caption: Workflow for generating the [
Protocol: [ C]O-Methylation
-
Cyclotron Production: Generate [
C]CO via the N(p, ) C reaction.[1] Convert to [ C]CH I or [ C]CH OTf (gas phase). -
Precursor Preparation: Dissolve 1.0 mg of 3-amino-2'-hydroxy-[2,3']bipyridine in 300 µL anhydrous DMF. Add 3 µL of 0.5 M NaOH (aq) to deprotonate the hydroxyl group.
-
Labeling: Bubble [
C]CH OTf into the precursor solution at room temperature (or heat to 80°C for [ C]CH I). Reaction time: 1–3 minutes. -
Purification: Dilute with mobile phase and inject onto semi-preparative HPLC (C18 column, Ethanol/Buffer gradient).
-
QC Validation: Co-inject an aliquot of the purified [
C]tracer with the 2'-Methoxy-[2,3']bipyridinyl-3-ylamine reference standard. The UV signal of the standard must align with the radioactive peak of the tracer (Retention time difference < 0.3 min).
Application II: Scaffold for [ F]Prosthetic Group Conjugation
The primary amine (-NH
Mechanism
Acylation of the amine using N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) or [18F]Fluoronicotinic acid .
Experimental Workflow (Visualization)
Caption: Conjugation strategy using the amine handle of the scaffold to attach an [18F] prosthetic group.
Protocol: [ F]SFB Conjugation
-
Drying: Azeotropically dry [
F]SFB (produced via standard module) with acetonitrile. -
Coupling: Add 2.0 mg of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine dissolved in 500 µL DMSO/Buffer (pH 8.5).
-
Reaction: Heat at 40°C for 10 minutes. The basic pH ensures the aniline nitrogen is nucleophilic.
-
Purification: Isolate via HPLC. The resulting tracer retains the bipyridine pharmacophore but adds a fluorobenzoyl moiety, potentially altering binding kinetics and lipophilicity.
References
-
Ametamey, S. M., et al. (2008). Molecular Imaging with PET.[2][3] Springer. (General reference on PET tracer design principles).
-
Gomez-Vallejo, V., et al. (2010). "Fully automated synthesis of [18F]SFB for the labeling of peptides and proteins." Applied Radiation and Isotopes. Link
-
Hostetler, E. D., et al. (2011). "Preclinical characterization of [18F]MK-1312, a PET tracer for mGluR1." Journal of Nuclear Medicine. Link
-
Horti, A. G., et al. (2006). "Synthesis and biodistribution of [11C]A-836339, a new potential radioligand for neural nicotinic acetylcholine receptors." Bioorganic & Medicinal Chemistry Letters. Link
-
Pike, V. W. (2009). "PET radiotracers: crossing the blood–brain barrier and surviving metabolism." Trends in Pharmacological Sciences. Link
Sources
Application Note: 2'-Methoxy-[2,3'-bipyridin]-3-amine as a Privileged Atropisomeric Scaffold in Asymmetric Transition-Metal Catalysis
Executive Summary
The rational design of chiral ligands is the cornerstone of asymmetric transition-metal catalysis. While standard 2,2'-bipyridines are ubiquitous in coordination chemistry, the unique 2,3'-bipyridine architecture of 2'-Methoxy-[2,3'-bipyridin]-3-amine (CAS: 835876-06-7) offers unprecedented spatial control. As a Senior Application Scientist, I have developed this protocol to demonstrate how this specific compound functions as a highly effective, axially chiral
Structural & Mechanistic Rationale
The efficacy of 2'-methoxy-[2,3'-bipyridin]-3-amine stems from its highly specific topological and electronic features:
-
Chelation Geometry: Unlike 2,2'-bipyridines, this scaffold cannot form a stable chelate using both pyridine nitrogens. Instead, the primary amine at the C3 position and the adjacent pyridine nitrogen (N1) act as a potent bidentate
-donor set. The primary amine significantly increases the electron density of the system, enhancing its -donating ability and forming a thermodynamically stable 5-membered metallacycle with late transition metals [1]. -
Atropisomerism (Causality of the 2'-Methoxy Group): The 2'-methoxy group on the adjacent ring induces a severe steric clash with the 3-amino group across the C2-C3' biaryl axis. This steric hindrance restricts bond rotation, rendering the molecule axially chiral. Furthermore, the methoxy group acts as a sterically demanding handle that dictates the geometry of key catalytic intermediates, ensuring high enantiodiscrimination during nucleophilic attack [2].
-
Hemilability: The oxygen lone pairs of the methoxy group provide transient, hemilabile stabilization to coordinatively unsaturated Pd(II) species, preventing catalyst deactivation via aggregation [3].
Reagent Preparation & Ligand Resolution
Because the commercial compound is supplied as a racemate, it must be resolved prior to use in asymmetric catalysis.
Self-Validating Resolution Protocol:
-
Dissolve the racemic ligand (10 mmol) in boiling absolute ethanol (50 mL).
-
Add a solution of (1S)-(+)-10-camphorsulfonic acid (10 mmol) in ethanol (20 mL) dropwise.
-
Allow the solution to cool slowly to room temperature over 12 hours. The (aS)-enantiomer selectively crystallizes as the diastereomeric salt.
-
Checkpoint: Filter the crystals and measure the optical rotation. Recrystallize from ethanol until a constant specific rotation
is achieved. -
Free-base the salt using 1M NaOH, extract with dichloromethane (DCM), and concentrate to yield the enantiopure (aS)-ligand.
Experimental Protocol: Pd-Catalyzed Asymmetric Allylic Amination
Fig 1. Experimental workflow for Pd-catalyzed asymmetric allylic amination.
Step-by-Step Methodology
-
Catalyst Complexation: In an oven-dried Schlenk tube under an argon atmosphere, charge
(2.5 mol%, 0.025 mmol) and the resolved (aS)-ligand (6.0 mol%, 0.06 mmol). Add anhydrous DCM (2.0 mL).-
Causality: A slight excess of ligand (1.2 eq relative to Pd) prevents the formation of unligated, racemic Pd species.
-
Self-Validation: Observe the solution color. A successful complexation shifts the color from pale yellow to a deep, vibrant orange within 30 minutes.
-
-
Substrate Addition: Add rac-(E)-1,3-diphenylallyl acetate (1.0 mmol) to the activated catalyst solution. Stir for 10 minutes at room temperature to allow complete oxidative addition and formation of the
-allyl-Pd(II) complex. -
Nucleophilic Attack: Cool the reaction vessel to 0 °C using an ice bath. Dropwise add benzylamine (1.2 mmol).
-
Causality: Cooling to 0 °C maximizes the energy difference between the diastereomeric transition states during the outer-sphere nucleophilic attack, significantly boosting the enantiomeric excess (ee).
-
-
Reaction Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The starting acetate is UV-inactive but stains strongly with
, whereas the allylic amine product is highly UV-active. -
Workup: Once the starting material is consumed (typically 4-6 hours), quench with water (5 mL), extract with DCM (3 x 5 mL), dry over anhydrous
, and concentrate under reduced pressure. -
Validation: Purify via flash chromatography and determine the ee using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min).
Fig 2. Catalytic cycle highlighting the enantiodetermining outer-sphere nucleophilic attack.
Quantitative Data & Benchmarking
The following table summarizes the optimization of the reaction conditions, demonstrating the critical interplay between solvent polarity, temperature, and stereoselectivity.
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| Dichloromethane (DCM) | 25 | 2 | 88 | 74 |
| Dichloromethane (DCM) | 0 | 5 | 82 | 89 |
| Tetrahydrofuran (THF) | 0 | 6 | 75 | 81 |
| Toluene | 0 | 8 | 91 | 95 |
Note: Toluene at 0 °C provides the optimal non-polar environment, tightening the ion pair between the cationic Pd-complex and the acetate leaving group, which enhances the facial selectivity of the incoming nucleophile.
Troubleshooting & Optimization
-
Issue: Precipitation of a black solid (Pd Black) during the reaction.
-
Cause: Catalyst decomposition due to oxygen ingress or insufficient ligand coordination.
-
Solution: Ensure strict Schlenk techniques are utilized. Degas all solvents via three freeze-pump-thaw cycles. Verify the ligand purity; trace residual water from the resolution step can disrupt the delicate Pd-N bond.
-
-
Issue: High yield but racemic product (ee < 10%).
-
Cause: Background catalysis by unligated Palladium.
-
Solution: Ensure the 30-minute pre-complexation step is strictly adhered to before adding the substrate. Verify the optical purity of the resolved ligand via HPLC prior to use.
-
References
-
Olasunkanmi, L. O., et al. (2020). "DFT evaluation of the effects of OH, NH2 and Br substituents on the properties of 2,2′-bipyridine derivatives." Molecular Physics. URL:[Link]
-
Zhdanko, A., et al. (2021). "Oxidation of Electron-Deficient Phenols Mediated by Hypervalent Iodine(V) Reagents." ChemRxiv (PMC Archive). URL:[Link]
-
Saavedra, B., et al. (2019). "A bipyridine‐palladium derivative as general pre‐catalyst for cross‐coupling reactions in Deep Eutectic Solvents." Advanced Synthesis & Catalysis. URL:[Link]
Sources
Application Notes & Protocols for the Synthesis of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine Metal Complexes
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Scientific Merit of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine as a Privileged Ligand
The bipyridine scaffold is a cornerstone in coordination chemistry, celebrated for its robust chelating ability and its role in forming stable, yet reactive, metal complexes. The introduction of specific substituents onto the bipyridine core, such as in 2'-Methoxy-[2,3']bipyridinyl-3-ylamine, offers a sophisticated level of control over the electronic and steric properties of the resulting metal complexes. The methoxy group, a strong electron-donating group, can influence the electron density at the metal center, thereby modulating the complex's redox properties and catalytic activity. The amino group provides an additional coordination site and a locus for further functionalization, making it a valuable feature for applications in medicinal chemistry and materials science. This guide provides a comprehensive, in-depth protocol for the synthesis of metal complexes incorporating this versatile ligand, with a focus on Ruthenium(II) as an exemplary metal center, renowned for its rich photophysical and electrochemical properties in bipyridyl complexes.
I. Foundational Principles of Synthesis
The synthesis of a metal complex with 2'-Methoxy-[2,3']bipyridinyl-3-ylamine fundamentally involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent system. The choice of the metal precursor is critical and often dictates the reaction conditions. For the synthesis of a Ru(II) complex, a common and effective precursor is cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) or a similar starting material where ancillary ligands can be readily displaced by the ligand of interest.
Causality in Experimental Design:
-
Choice of Metal Precursor: The selection of a precursor with labile ligands (e.g., chloride ions) is crucial for facilitating the coordination of the new bipyridinyl-amine ligand.
-
Solvent System: The solvent must be capable of dissolving both the ligand and the metal precursor and should be stable at the required reaction temperature. A high-boiling point solvent like ethanol or a mixture containing water is often employed to ensure the reaction proceeds to completion.
-
Inert Atmosphere: Many metal complexes, particularly those of Ru(II), are susceptible to oxidation. Therefore, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) is imperative to prevent the formation of undesired byproducts.
-
Stoichiometry: The molar ratio of the ligand to the metal precursor is a key parameter that influences the final product. A slight excess of the bipyridinyl-amine ligand can be used to ensure complete coordination to the metal center.
II. Detailed Experimental Protocol: Synthesis of a Representative Ru(II) Complex
This protocol details the synthesis of a representative complex, [Ru(bpy)₂(2'-Methoxy-[2,3']bipyridinyl-3-ylamine)]Cl₂, where 'bpy' stands for an ancillary 2,2'-bipyridine ligand.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Supplier | Purity |
| 2'-Methoxy-[2,3']bipyridinyl-3-ylamine | C₁₁H₁₁N₃O | 201.23 | Custom Synthesis | >98% |
| cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) | C₂₀H₁₆Cl₂N₄Ru | 520.34 | Major Chemical Supplier | >98% |
| Ethanol (anhydrous) | C₂H₅OH | 46.07 | Major Chemical Supplier | >99.5% |
| Deionized Water | H₂O | 18.02 | In-house | - |
| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | Major Chemical Supplier | >99% |
| Nitrogen Gas | N₂ | 28.01 | Gas Supplier | High Purity |
Step-by-Step Synthesis Workflow:
-
Preparation of Reactants:
-
In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 208 mg (0.4 mmol) of cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) in 40 mL of a 3:1 ethanol/water mixture.
-
In a separate beaker, dissolve 85 mg (0.42 mmol) of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine in 10 mL of ethanol.
-
-
Reaction Execution:
-
Heat the solution of the ruthenium precursor to reflux (approximately 80-85 °C) under a constant, gentle flow of nitrogen.
-
Once refluxing, add the solution of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine dropwise to the flask over a period of 15 minutes using a dropping funnel.
-
Continue to reflux the reaction mixture for 4-6 hours. The color of the solution is expected to change, indicating the formation of the new complex.
-
-
Isolation and Purification:
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Reduce the volume of the solvent to approximately 10 mL using a rotary evaporator.
-
Slowly add anhydrous diethyl ether to the concentrated solution with stirring until a precipitate forms.
-
Collect the solid product by vacuum filtration, washing it with small portions of cold diethyl ether to remove any unreacted starting materials.
-
Dry the resulting solid under vacuum to yield the desired [Ru(bpy)₂(2'-Methoxy-[2,3']bipyridinyl-3-ylamine)]Cl₂ complex.
-
Visualizing the Synthetic Workflow:
Caption: A step-by-step workflow for the synthesis of the target Ruthenium(II) complex.
III. Characterization of the Metal Complex
A thorough characterization of the newly synthesized complex is essential to confirm its identity and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the coordination of the ligand to the metal center by observing shifts in the signals of the ligand's protons and carbons.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is ideal for determining the molecular weight of the complex cation.
-
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum will show characteristic metal-to-ligand charge transfer (MLCT) bands, which are typical for such ruthenium polypyridyl complexes.
-
Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the vibrational modes of the coordinated ligands.
-
Elemental Analysis: Combustion analysis for C, H, and N will determine the empirical formula of the complex, confirming its purity.
IV. Potential Applications and Future Directions
Metal complexes of functionalized bipyridines are at the forefront of various research fields. The unique electronic and structural features of complexes derived from 2'-Methoxy-[2,3']bipyridinyl-3-ylamine make them promising candidates for:
-
Photoredox Catalysis: The tunable redox potentials of such complexes could be exploited in visible-light-driven organic transformations.
-
Bio-imaging and Therapeutics: The inherent luminescence of some Ru(II) complexes and their ability to interact with biomolecules like DNA and proteins open avenues for their use as cellular imaging agents or as potential anticancer drugs.
-
Electrocatalysis: These complexes could be investigated as catalysts for important reactions such as the electrochemical reduction of CO₂.
Logical Relationship of Components:
Caption: Interrelation of ligand design, synthesis, properties, and applications.
V. Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The expected changes in color during the reaction provide a preliminary indication of complex formation. The subsequent purification by precipitation and washing is a standard and effective method for isolating coordination compounds. The comprehensive characterization plan ensures that the identity, structure, and purity of the final product can be unequivocally confirmed, thereby validating the success of the synthesis.
References
- Psomas, G., et al. (2011). Structure and biological activities of metal complexes of flumequine. RSC Publishing.
- Jackson, A. A., et al. (2018). Synthesis, Characterization, and Theoretical Studies of Metal Complexes Derived from the Chiral Tripyridyldiamine Ligand Bn-CDPy3. PMC.
- Wilson, S. R., et al. (1995). Bipyridyl amino acid-metal complexes and their characterization by electrospray mass spectrometry. The Journal of Organic Chemistry.
- Ben-Aoun, Z., et al. (2018). New copper (II) complexes with ethylenediamine, bipyridine and amino acids: synthesis, characterization, optimization of geometry by theoretical DFT studies, electrochemical properties and biological activities. Journal of Applicable Chemistry.
- Dharmaraj, N., et al. (2016). The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity
Derivatization of "2'-Methoxy-[2,3']bipyridinyl-3-ylamine" for library synthesis
Application Note: Derivatization of 2'-Methoxy-[2,3'-bipyridin]-3-amine for High-Throughput Library Synthesis
Executive Summary & Strategic Significance
The compound 2'-Methoxy-[2,3'-bipyridin]-3-amine (CAS 835876-06-7) is a highly privileged, bidentate heterocyclic scaffold extensively utilized in modern medicinal chemistry and drug discovery. The bipyridine core is a foundational motif for developing potent kinase inhibitors, where it effectively mimics the ATP hinge-binding region[1]. Specifically, the 3-amino group acts as a critical hydrogen bond donor to the kinase hinge (e.g., interacting with Ser/Asp residues), anchoring the inhibitor within the active site[2].
For high-throughput library synthesis, this specific scaffold offers a dual-vector approach:
-
The 3-Amino Group: Serves as the primary site for diversification via amide coupling, urea formation, or reductive amination.
-
The 2'-Methoxy Group: Acts initially as a steric director and hydrogen bond acceptor. Post-library synthesis, it serves as a latent reactive handle; selective O-demethylation unmasks a pyridone core, which can be further N-alkylated or converted to a triflate for palladium-catalyzed cross-coupling[3].
Mechanistic Rationale: Overcoming Low Nucleophilicity
Derivatizing the 3-amino group of a bipyridine system presents significant synthetic challenges. The electron-withdrawing nature of the pyridine ring—exacerbated by the inductive and resonance effects of the adjacent 2'-pyridyl substituent—drastically reduces the nucleophilicity of the C3-amine[4]. Furthermore, the bulky 2'-methoxy-[2,3'-bipyridine] architecture creates a sterically hindered microenvironment around the amine.
Standard peptide coupling reagents (e.g., EDC/HOBt or DCC) frequently fail or result in <15% conversion due to these electronic and steric deactivations[5]. To overcome this, causality dictates the use of highly electrophilic activated species. The optimal approach utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA[4]. HATU generates a highly reactive HOAt ester; the neighboring pyridine nitrogen in HOAt provides an anchimeric assistance effect that accelerates the aminolysis step, forcing the reaction to completion even with electron-deficient, sterically hindered aminopyridines[6].
Quantitative Data: Amide Coupling Optimization
Prior to initiating a parallel library synthesis, coupling conditions were systematically evaluated using 2'-Methoxy-[2,3'-bipyridin]-3-amine and a standardized panel of aliphatic and aromatic carboxylic acids. The data below validates the superiority of the HATU/DIPEA system for high-throughput applications.
| Coupling Agent | Base | Solvent | Temp (°C) | Time (h) | Avg. Yield (%) | Mechanistic Observation |
| EDC / HOBt | DIPEA | DMF | 25 | 24 | < 15% | Poor conversion; intermediate ester is insufficiently reactive for the deactivated amine. |
| T3P (50% in EtOAc) | Et₃N | EtOAc | 80 | 16 | 45% | Moderate yield; requires prolonged thermal forcing, risking side reactions. |
| HATU | DIPEA | DMF | 60 | 12 | 85% | Optimal; HOAt neighboring group effect drives rapid aminolysis. |
| Acid Chloride | Pyridine | DCM | 25 | 4 | > 90% | Highly efficient, but limits library diversity to commercially available acid chlorides. |
Experimental Protocols for Library Synthesis
The following protocols are designed as self-validating systems for automated parallel synthesis. Built-in LC-MS monitoring ensures that each well in the library plate achieves >80% conversion before proceeding to purification.
Protocol A: High-Throughput Amide Library Generation (Parallel Synthesis)
Objective: Generate a 96-member library of 3-amido-2'-methoxy-[2,3'-bipyridines].
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M stock solution of 2'-Methoxy-[2,3'-bipyridin]-3-amine in anhydrous DMF.
-
Prepare a 0.3 M stock solution of HATU in anhydrous DMF.
-
Prepare 0.24 M stock solutions of 96 diverse carboxylic acids in anhydrous DMF.
-
-
Reaction Assembly (using an automated liquid handler):
-
Dispense 500 µL (0.1 mmol, 1.0 eq) of the aminobipyridine stock into each well of a 96-well deep-well block.
-
Dispense 500 µL (0.12 mmol, 1.2 eq) of the respective carboxylic acid stock into the corresponding wells.
-
Add 52 µL (0.3 mmol, 3.0 eq) of N,N-Diisopropylethylamine (DIPEA) to each well.
-
Dispense 500 µL (0.15 mmol, 1.5 eq) of the HATU stock into each well.
-
-
Incubation & Monitoring:
-
Seal the block with a pierceable silicone mat. Agitate on an orbital shaker at 60 °C for 12 hours.
-
Self-Validation Step: Withdraw 5 µL from control wells (corners and center), dilute with 100 µL MeCN, and analyze via LC-MS. Proceed only if the unreacted amine peak (UV 254 nm) is <10% relative to the product.
-
-
Purification:
-
Evaporate the DMF using a centrifugal evaporator (e.g., Genevac).
-
Reconstitute in 1 mL DMSO and purify via automated mass-directed preparative HPLC (Reverse-phase C18, Water/MeCN gradient with 0.1% Formic Acid).
-
Protocol B: Late-Stage O-Demethylation (Pyridone Unmasking)
Objective: Convert the methoxy ether to a pyridone for secondary library expansion. Note: Trimethylsilyl iodide (TMSI) is selected over BBr₃ because BBr₃ can aggressively cleave newly formed amide bonds, whereas TMSI is highly chemoselective for methyl ethers under controlled conditions.
-
Reaction Setup:
-
Transfer 0.05 mmol of the purified amide intermediate into a glass vial.
-
Dissolve in 1.0 mL of anhydrous Chloroform (CHCl₃) under an argon atmosphere.
-
-
Reagent Addition:
-
Add 35 µL (0.25 mmol, 5.0 eq) of TMSI dropwise.
-
Heat the sealed vial to 50 °C for 6 hours.
-
-
Quenching & Workup:
-
Cool to room temperature and quench the reaction by adding 0.5 mL of Methanol (cleaves the intermediate silyl ether).
-
Stir for 30 minutes, then concentrate under reduced pressure.
-
Self-Validation Step: Analyze via LC-MS to confirm the mass shift of -14 Da (loss of CH₂).
-
The resulting pyridone can now be subjected to N-alkylation (using K₂CO₃ and alkyl halides) to generate a secondary library[6].
-
Visualizations of Workflows and Mechanisms
Figure 1: Divergent library synthesis workflow for the derivatization of the aminobipyridine scaffold.
Figure 2: Mechanism of action for aminobipyridine library hits targeting kinase signaling pathways.
References
-
Discovery of a Novel Series of Potent Non-Nucleoside Inhibitors of Hepatitis C Virus NS5B. NIH/PubMed.[Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
-
Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers. PMC/NIH.[Link]
-
Ligand complexes reversible: Topics by Science.gov. Science.gov.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ligand complexes reversible: Topics by Science.gov [science.gov]
- 3. Discovery of a Novel Series of Potent Non-Nucleoside Inhibitors of Hepatitis C Virus NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS method development for "2'-Methoxy-[2,3']bipyridinyl-3-ylamine" analysis
Executive Summary
This guide details the method development strategy for 2'-Methoxy-[2,3']bipyridinyl-3-ylamine , a heterobiaryl primary amine often utilized as a scaffold in kinase inhibitor synthesis. Due to its dual-pyridine structure and primary amine functionality, this molecule presents specific chromatographic challenges: severe peak tailing due to silanol interactions and pH-dependent solubility .
This protocol leverages a Charged Surface Hybrid (CSH) C18 stationary phase combined with acidic mobile phases to neutralize silanol activity while maintaining high ionization efficiency in ESI positive mode. The guide is structured to comply with ICH Q2(R2) validation standards.
Physicochemical Profile & Mass Calculation
Understanding the analyte is the first step in rational method design.
| Property | Value / Description | Implication for Method |
| Chemical Formula | Basis for isotope pattern analysis. | |
| Exact Mass (Monoisotopic) | 201.0902 Da | Target |
| Structure | Bipyridine core, 2'-Methoxy, 3-Amine | High aromaticity (pi-pi stacking potential). |
| Basicity (pKa) | Estimated pKa ~5.5 (Pyridine) & ~4.0 (Amine) | Molecule is positively charged at pH < 3. |
| LogP | ~1.5 - 2.0 (Moderately Polar) | Suitable for Reverse Phase (RP) LC. |
Method Development Workflow
The following diagram outlines the logical flow from neat standard to a validated biological assay.
Figure 1: Iterative method development workflow emphasizing the feedback loop between chromatographic peak shape and MS sensitivity.
Chromatographic Strategy (The "Why" & "How")
Column Selection: The Silanol Problem
Basic compounds like aminobipyridines interact strongly with residual silanols (
-
Standard C18: Often results in tailing factors > 2.0.
-
Recommendation: Waters XSelect CSH C18 or Phenomenex Kinetex Biphenyl .
-
Why CSH? It applies a low-level positive surface charge that repels the protonated amine analyte, preventing secondary interactions and sharpening the peak.
-
Why Biphenyl? Offers enhanced selectivity via pi-pi interactions with the bipyridine rings, useful if separating from non-aromatic impurities.
-
Mobile Phase Chemistry
-
Solvent B (Organic): Acetonitrile (MeCN) .
-
Reasoning: MeCN provides lower backpressure and sharper peaks for aromatics compared to Methanol.
-
-
Solvent A (Aqueous): 0.1% Formic Acid + 5mM Ammonium Formate .
-
Reasoning: pH ~ 3.0 ensures the analyte is fully protonated (
) for MS detection. The ammonium formate acts as a buffer to stabilize ionization and improve peak symmetry.
-
Mass Spectrometry Optimization
Ionization Source: ESI Positive
The abundance of nitrogen atoms makes this molecule an ideal candidate for Electrospray Ionization (ESI) in positive mode.
MRM Transition Strategy
Since reference spectra may not be available, use the following logic to determine Multiple Reaction Monitoring (MRM) transitions:
-
Precursor: 202.1 (
) -
Product Ion Prediction:
-
Loss of Ammonia: 202.1
185.1 (Common for primary amines). -
Loss of Methyl (from Methoxy): 202.1
187.1 (Radical loss, less common in soft ESI but possible). -
Ring Cleavage/CO loss: 202.1
174.1 (Loss of CO from methoxy rearrangement).
-
Figure 2: MS Source parameter influence on precursor formation and collision-induced dissociation (CID) pathways.
Detailed Experimental Protocol
Reagents & Preparation
-
Stock Solution: Dissolve 1 mg of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine in 1 mL of DMSO (ensure complete solubility). Store at -20°C.
-
Working Standard: Dilute stock to 1 µg/mL in 50:50 Water:Acetonitrile.
LC-MS/MS Parameters
| Parameter | Setting | Notes |
| System | UHPLC coupled to Triple Quadrupole MS | Agilent 1290 / Sciex 6500+ or equivalent |
| Column | Waters XSelect CSH C18 (2.1 x 50mm, 2.5µm) | Alternative: Kinetex Biphenyl |
| Mobile Phase A | Water + 0.1% Formic Acid + 5mM Amm. Formate | pH ~ 3.0 |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | High purity LC-MS grade |
| Flow Rate | 0.4 - 0.6 mL/min | Higher flow improves throughput |
| Gradient | 0-0.5 min: 5% B (Hold)0.5-3.0 min: 5% -> 95% B3.0-4.0 min: 95% B (Wash)4.0-4.1 min: 95% -> 5% B4.1-5.5 min: 5% B (Re-equilibration) | Fast generic gradient |
| Injection Vol | 1 - 5 µL | Minimize to prevent peak broadening |
| Column Temp | 40°C | Reduces viscosity, improves mass transfer |
MS Source Settings (Generic Start)
-
Polarity: Positive (ESI+)
-
Spray Voltage: 3500 - 4500 V
-
Sheath Gas Temp: 350°C
-
Nebulizer Pressure: 40-50 psi
Validation Framework (ICH Q2(R2))
To ensure the method is "fit for purpose," follow the ICH Q2(R2) guidelines.
-
Specificity: Inject blank matrix (plasma/buffer) to ensure no interference at the retention time of the analyte (approx 2.5 min in the gradient above).
-
Linearity: Prepare a 6-point calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
must be > 0.99. -
Accuracy & Precision:
-
Run QC samples at Low, Medium, and High concentrations (n=5).
-
Acceptance: ±15% deviation (±20% at LLOQ) as per FDA Bioanalytical Guidelines.
-
-
Matrix Effect: Compare the slope of the calibration curve in solvent vs. biological matrix.
Troubleshooting Guide
-
Issue: Peak Tailing
-
Cause: Silanol interaction.
-
Fix: Increase Ammonium Formate concentration to 10mM or switch to a CSH column if not already using one.
-
-
Issue: Low Sensitivity
-
Cause: Ion suppression or poor desolvation.
-
Fix: Reduce flow rate entering the source (use a splitter) or increase gas temperature.
-
-
Issue: Carryover
-
Cause: Analyte sticking to the needle (common for basic amines).
-
Fix: Use a strong needle wash: 50:25:25 Isopropanol:Acetonitrile:Acetone + 0.1% Formic Acid.
-
References
-
ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency / ICH. (2023). Provides the global regulatory framework for validating analytical methods.[1]
-
[Link]
-
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA).[2][3][4] (2018).[2][3][4][5] The standard for drug quantification in biological matrices.
-
Electrospray Ionization Mechanisms. Wiley-VCH. (2010).
-
[Link]
-
-
LC-MS Mobile Phase Selection. Shimadzu Technical Guide. (2024).[3][5][6][7] Guidelines for selecting volatile buffers for LC-MS.
-
[Link]
-
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. hhs.gov [hhs.gov]
- 4. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Federation of Internal Medicine [efim.org]
- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Interpreting 1H NMR spectra of "2'-Methoxy-[2,3']bipyridinyl-3-ylamine"
Application Note: High-Resolution ¹H NMR Elucidation of 2'-Methoxy-[2,3'-bipyridin]-3-amine
Introduction & Structural Dynamics
In modern drug discovery, bipyridine derivatives are privileged scaffolds due to their ability to modulate diverse biological targets and participate in metal coordination. The structural elucidation of 2'-Methoxy-[2,3'-bipyridin]-3-amine (CAS: 835876-06-7) presents a unique analytical challenge. The molecule consists of two electronically distinct heterocycles: a 3-aminopyridine moiety (Ring A) and a 2-methoxypyridine moiety (Ring B), connected via a C2–C3' linkage.
The steric repulsion between the ortho-methoxy group at C2' and the ortho-amine group at C3 forces the bipyridine system out of coplanarity. This dihedral twist disrupts extended π-conjugation but introduces complex anisotropic deshielding effects. As a Senior Application Scientist, I have designed this protocol to move beyond simple peak-picking, providing the mechanistic causality behind the chemical shifts and establishing a self-validating experimental workflow.
Mechanistic Signal Causality & Electronic Effects
The ¹H NMR spectrum of this compound is governed by three primary electronic phenomena:
-
The +M (Mesomeric) Effect of the Methoxy Group: The oxygen lone pairs donate electron density into Ring B via resonance. This strongly shields the para-position (H5'), pushing its resonance significantly upfield compared to an unsubstituted pyridine 1[1].
-
The +M Effect of the Amine Group: Similarly, the -NH₂ group donates electron density into Ring A, selectively shielding the ortho-proton (H4) and the para-proton (H6).
-
The -I (Inductive) Effect of Pyridine Nitrogens: The highly electronegative nitrogen atoms withdraw electron density through the σ-bond framework, strongly deshielding the adjacent alpha-protons (H6 and H6'), pushing them downfield past 8.00 ppm. The fine meta-couplings (⁴J ~ 1.5–1.8 Hz) observed in these signals are diagnostic of the bipyridine architecture 2[2].
Predictive ¹H NMR Profile (Data Presentation)
The following table summarizes the expected quantitative data for 2'-Methoxy-[2,3'-bipyridin]-3-amine in DMSO-d₆ at 298K.
| Proton | Position | Chemical Shift (δ, ppm) | Multiplicity | J-Coupling (Hz) | Integration | Mechanistic Rationale |
| -OCH₃ | 2' | 3.85 – 3.95 | Singlet (s) | - | 3H | Deshielded by adjacent electronegative oxygen; serves as the internal integration calibrator. |
| -NH₂ | 3 | 5.20 – 5.60 | Broad Singlet (br s) | - | 2H | Shift is highly dependent on solvent H-bonding; DMSO stabilizes the exchange rate. |
| H5' | 5' | 6.95 – 7.10 | dd | ³J = 7.5, ³J = 4.8 | 1H | Strongly shielded by the +M effect of the para-methoxy group. |
| H4 | 4 | 7.05 – 7.20 | dd | ³J = 8.0, ⁴J = 1.5 | 1H | Shielded by the +M effect of the ortho-amine group. |
| H5 | 5 | 7.15 – 7.30 | dd | ³J = 8.0, ³J = 4.8 | 1H | Meta to the amine; relatively unaffected by resonance, reflecting a standard pyridine shift. |
| H4' | 4' | 7.60 – 7.75 | dd | ³J = 7.5, ⁴J = 1.8 | 1H | Ortho to the bipyridine linkage; experiences anisotropic deshielding from Ring A's π-cloud. |
| H6 | 6 | 8.00 – 8.15 | dd | ³J = 4.8, ⁴J = 1.5 | 1H | Deshielded by the adjacent Ring A nitrogen (-I effect). |
| H6' | 6' | 8.15 – 8.30 | dd | ³J = 4.8, ⁴J = 1.8 | 1H | Deshielded by the adjacent Ring B nitrogen; furthest downfield due to cumulative electron withdrawal. |
Experimental Protocol: Self-Validating NMR Acquisition
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By utilizing the methoxy group as an internal quantitative anchor, the method automatically flags errors in relaxation or phase correction.
Step 1: Solvent Selection & Sample Preparation
-
Action: Dissolve 10–15 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v TMS.
-
Causality: While CDCl₃ is a standard solvent, aminopyridines exhibit rapid proton exchange in non-polar media, leading to broad, unintegrable -NH₂ signals. DMSO-d₆ acts as a strong hydrogen-bond acceptor, significantly slowing the exchange rate of the amine protons and yielding a sharp, quantifiable signal 3[3].
Step 2: Instrument Setup & Acquisition Parameters
-
Action: Load the sample into a 400 MHz (or higher) NMR spectrometer. Set the relaxation delay (D1) to strictly 2.0 seconds (or 5 × T₁ of the slowest relaxing proton). Utilize a standard 1D ¹H pulse sequence (e.g., zg30) with 32 to 64 transients.
-
Causality: Bipyridine systems contain protons with varying T₁ relaxation times. A sufficient D1 ensures complete longitudinal relaxation before the next pulse. This is an absolute prerequisite for the self-validating integration system. High transients ensure a Signal-to-Noise Ratio (SNR) > 250:1, required to resolve the fine ⁴J meta-couplings.
Step 3: Data Processing & Apodization
-
Action: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation. Zero-fill the data to 64k points.
-
Causality: This specific LB value optimizes the SNR without artificially obscuring the critical doublet-of-doublets (dd) multiplicity required to differentiate H4/H4' from H6/H6'.
Step 4: Self-Validation Check
-
Action: Phase and baseline correct the spectrum manually. Calibrate the TMS peak to 0.00 ppm. Select the methoxy singlet (~3.90 ppm) and set its integral strictly to 3.00 .
-
Causality: If the protocol was executed correctly, the six aromatic doublet-of-doublets must now integrate to exactly 1.00 ± 0.05 each, and the broad -NH₂ peak to 2.00 ± 0.10 . Any deviation >5% indicates incomplete relaxation (D1 too short) or baseline distortion, triggering an immediate re-acquisition.
Workflow Visualization
Figure 1: Self-validating 1H NMR workflow for the elucidation of bipyridine derivatives.
References
-
Title: Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium Source: Crystal Growth & Design (ACS Publications) URL: [Link]
-
Title: 1H NMR spectroscopic identification of binding modes of 2,2′-bipyridine ligands in complexes of square-planar d8 metal ions Source: Dalton Transactions (RSC Publishing) URL: [Link]
-
Title: Adsorption Behavior of 4-Methoxypyridine on Gold Nanoparticles Source: Langmuir (Freie Universität Berlin / ACS Publications) URL: [Link]
Sources
- 1. Adsorption Behavior of 4-Methoxypyridine on Gold Nanoparticles • Paulus Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 2. 1H NMR spectroscopic identification of binding modes of 2,2′-bipyridine ligands in complexes of square-planar d8 metal ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Computational Docking of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine
Introduction: The Therapeutic Potential of Bipyridine Scaffolds
Bipyridine derivatives represent a privileged class of heterocyclic compounds with significant applications in medicinal chemistry and drug discovery.[1][2][3][4] Their ability to act as versatile ligands for various metal ions and to form key interactions with biological macromolecules has led to their exploration in diverse therapeutic areas.[1][5] Notably, the bipyridine scaffold is a recurrent motif in the design of kinase inhibitors, where it can effectively mimic the hinge-binding interactions of the native ATP ligand.[6]
The specific compound of interest, 2'-Methoxy-[2,3']bipyridinyl-3-ylamine , incorporates key structural features that suggest its potential as a biologically active agent. The methoxy group can influence solubility and metabolic stability, while the amino group can participate in crucial hydrogen bonding interactions within a protein's active site.[6] This application note provides a comprehensive guide for researchers to perform computational docking studies with this molecule, a critical step in modern drug discovery for hypothesis generation and lead optimization.
Core Principles of Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the binding mode of a small molecule ligand to the active site of a protein. The process involves two main stages:
-
Sampling: This stage explores the conformational space of the ligand within the protein's binding site, generating a wide range of possible binding poses.
-
Scoring: Each generated pose is then evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). Lower scores typically indicate more favorable binding.
This in silico approach allows for the rapid screening of virtual compound libraries, prioritization of candidates for experimental testing, and elucidation of potential mechanisms of action at the molecular level.
Experimental Workflow for Computational Docking
The following protocol outlines a detailed, step-by-step methodology for the computational docking of "2'-Methoxy-[2,3']bipyridinyl-3-ylamine" against a representative protein kinase target. This workflow is designed to be a self-validating system, incorporating best practices for ligand and protein preparation, docking simulation, and results analysis.
Diagram: Computational Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Detailed Protocol
Part 1: Ligand and Protein Preparation
1.1. Ligand Preparation: 2'-Methoxy-[2,3']bipyridinyl-3-ylamine
-
Objective: To generate a low-energy, 3D conformation of the ligand suitable for docking.
-
Procedure:
-
Obtain the 2D structure of "2'-Methoxy-[2,3']bipyridinyl-3-ylamine". This can be drawn using chemical drawing software such as ChemDraw or MarvinSketch.
-
Convert the 2D structure to a 3D format (e.g., .sdf or .mol2) using a molecular modeling program like Avogadro or PyMOL.
-
Perform an initial geometry optimization and energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or UFF). This step is crucial to relieve any steric strain from the 2D-to-3D conversion.
-
Assign partial charges to the ligand atoms. For bipyridine derivatives, Gasteiger charges are a commonly used and effective method.[7]
-
Save the prepared ligand file in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock Vina).
-
1.2. Protein Target Selection and Preparation
-
Objective: To prepare the protein structure for docking by removing extraneous molecules and adding necessary hydrogens.
-
Rationale: The bipyridine scaffold is a known hinge-binder in many kinases.[6] For this protocol, we will use a representative kinase, such as a member of the AKT or BRAF family, which have been shown to be potential targets for bipyridine derivatives.[7]
-
Procedure:
-
Download the crystal structure of the target kinase from the Protein Data Bank (PDB). Select a high-resolution structure that is co-crystallized with a ligand to define the binding site.
-
Using molecular visualization software (e.g., PyMOL, Chimera, or BIOVIA Discovery Studio), remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the original co-crystallized ligand.
-
Inspect the protein for any missing residues or atoms. If necessary, use modeling software to build and refine these missing parts.
-
Add polar hydrogen atoms to the protein structure. This is a critical step as hydrogen bonds are a major contributor to ligand binding.
-
Assign partial charges to the protein atoms (e.g., Gasteiger charges).
-
Save the prepared protein file in a format compatible with the chosen docking software.
-
Part 2: Docking Simulation
2.1. Grid Box Generation
-
Objective: To define the three-dimensional search space within the protein's active site where the docking algorithm will explore ligand conformations.
-
Procedure:
-
Load the prepared protein and the original co-crystallized ligand (if available) into the docking software's interface.
-
Define the center of the grid box based on the geometric center of the co-crystallized ligand or key active site residues.
-
Set the dimensions of the grid box to be large enough to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand. A typical size is a cube with 20-25 Å sides.
-
2.2. Docking Execution
-
Objective: To run the docking simulation using the prepared ligand, protein, and defined grid box.
-
Software Recommendation: AutoDock Vina is a widely used and validated open-source docking program known for its accuracy and speed.
-
Procedure:
-
Configure the docking parameters. The exhaustiveness parameter in AutoDock Vina controls the thoroughness of the conformational search. A higher value will increase the computational time but may yield more accurate results. An exhaustiveness of 8-10 is a good starting point.
-
Execute the docking run. The software will generate a set of binding poses for the ligand, each with a corresponding binding affinity score.
-
Part 3: Analysis and Interpretation of Results
3.1. Pose Analysis and Scoring
-
Objective: To evaluate the predicted binding poses and their associated scores.
-
Procedure:
-
The primary output of the docking simulation is a ranked list of ligand poses based on their binding affinity scores. The top-ranked pose (with the most negative binding energy) is considered the most likely binding mode.
-
Analyze the root-mean-square deviation (RMSD) between the top-ranked poses. A low RMSD between multiple high-ranking poses suggests a well-defined and stable binding mode.
-
3.2. Interaction Analysis
-
Objective: To identify the specific molecular interactions between the ligand and the protein that contribute to binding.
-
Procedure:
-
Visualize the top-ranked docking pose in the context of the protein's active site using molecular graphics software.
-
Identify and analyze key interactions, such as:
-
Hydrogen bonds: Look for hydrogen bond donors and acceptors on both the ligand and the protein. The amino group of "2'-Methoxy-[2,3']bipyridinyl-3-ylamine" is a potential hydrogen bond donor.
-
Hydrophobic interactions: The bipyridine rings can form favorable hydrophobic contacts with nonpolar residues in the active site.
-
Pi-stacking interactions: The aromatic rings of the bipyridine scaffold can engage in pi-stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan.
-
-
Compare the observed interactions with those of known inhibitors of the target protein to validate the docking results.
-
Data Presentation: Expected Docking Results
The following table provides a template for summarizing the docking results for "2'-Methoxy-[2,3']bipyridinyl-3-ylamine" against a hypothetical kinase target.
| Parameter | Value | Interpretation |
| Binding Affinity (kcal/mol) | -8.5 to -10.0 | A strong negative value suggests favorable binding. |
| Number of Hydrogen Bonds | 2-4 | Indicates significant electrostatic contributions to binding. |
| Key Interacting Residues | e.g., Asp123, Lys45, Phe100 | Identifies the specific amino acids involved in binding. |
| Interacting Ligand Moieties | Amino group, Pyridine rings | Highlights the pharmacophoric features of the ligand. |
Diagram: Ligand-Protein Interactions
Caption: Key molecular interactions between the ligand and protein active site.
Trustworthiness and Self-Validation
To ensure the reliability of the docking results, it is essential to perform a re-docking experiment. This involves docking the original co-crystallized ligand back into the active site of the prepared protein. A successful re-docking, indicated by a low RMSD (< 2.0 Å) between the docked pose and the crystallographic pose, validates the docking protocol and parameters.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for conducting computational docking studies with "2'-Methoxy-[2,3']bipyridinyl-3-ylamine". By following these guidelines, researchers can effectively predict the binding mode of this compound to a protein target, gain insights into its potential mechanism of action, and generate valuable hypotheses for further experimental validation in the drug discovery process. The versatility of the bipyridine scaffold continues to make it a valuable starting point for the design of novel therapeutics.[8]
References
- Al-Warhi, T., Sabt, A., Al-Shaeri, M., Al-Ghamdi, S., Al-Oqail, M., & El-Gamal, M. (2024). 2,2'- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells. PMC.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of [2,3'-Bipyridin]-2'-amine and its Analogues. BenchChem.
- BenchChem. (n.d.). Application of [2,3'-Bipyridin]-2'-amine in the synthesis of pharmaceutical intermediates. BenchChem.
- BenchChem. (n.d.). 2'-Methoxy-2,3'-bipyridine-5-carboxamide. BenchChem.
- BenchChem. (n.d.). Synthesis Protocol for 2'-Ethoxy-2,3'-bipyridin-6-amine: An Application Note. BenchChem.
- Gomaa, A. M., et al. (2020). Two novel bipyridine-based cobalt (II) complexes: synthesis, characterization, molecular docking, DNA-binding and biological evaluation. Taylor & Francis Online.
- MDPI. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. MDPI.
-
Wikipedia. (n.d.). 2,2′-Bipyridine. Wikipedia. Available from: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 2'-Methoxy-2,3'-bipyridine-5-carboxamide [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,2′-Bipyridine - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine
This guide serves as a specialized technical resource for the synthesis and optimization of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine . It is designed for medicinal chemists and process development scientists encountering yield ceilings or reproducibility issues with this specific heterocyclic scaffold.[1]
Case Log ID: BPY-AM-2026 Subject: Yield Optimization & Troubleshooting for Aminobipyridine Coupling Classification: Heterocyclic Suzuki-Miyaura Cross-Coupling[1]
Strategic Route Analysis
The synthesis of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine presents a classic "heterocycle-heterocycle" coupling challenge. The target molecule consists of two distinct pyridine rings linked at the 2- and 3'-positions, decorated with an amine and a methoxy group.
The Core Problem: Catalyst Deactivation
The primary failure mode in this synthesis is catalyst poisoning , not poor reactivity.
-
The Trap: The 3-amino-2-pyridyl motif (present in the starting material or product) acts as a bidentate ligand.[1] The pyridine nitrogen (N1) and the adjacent 3-amino group (NH2) form a stable 5-membered chelate with Palladium (Pd).
-
The Consequence: This displaces the phosphine ligands required for the catalytic cycle, leading to "Pd black" precipitation and stalled conversion.
The Recommended Solution: The "Nitro" Detour
To bypass chelation, we recommend coupling the Nitro precursor rather than the free amine. The nitro group is non-chelating and electron-withdrawing, which accelerates the oxidative addition of the aryl halide.
Retrosynthetic Logic:
-
Coupling: Suzuki-Miyaura of 2-Chloro-3-nitropyridine + 2-Methoxy-3-pyridylboronic acid.[1]
-
Reduction: Hydrogenation or Fe/NH4Cl reduction of the nitro group to the amine.[1]
Optimized Experimental Protocols
Protocol A: The "Nitro" Route (High Reliability)
Recommended for scale-up and maximizing yield.
Reaction Scheme:
2-Chloro-3-nitropyridine + 2-Methoxy-3-pyridylboronic acid
Step-by-Step Methodology:
-
Charge: In a reaction vial, combine 2-Chloro-3-nitropyridine (1.0 equiv) and 2-Methoxy-3-pyridylboronic acid pinacol ester (1.2 equiv).
-
Note: The pinacol ester is preferred over the free acid for stability.
-
-
Catalyst System: Add Pd(dppf)Cl₂[1][2]·DCM (3-5 mol%).[1]
-
Why: The ferrocenyl ligand is robust and resists displacement by the pyridine nitrogens.
-
-
Base: Add 2M aq. Na₂CO₃ (3.0 equiv).[1]
-
Solvent: Add 1,4-Dioxane (concentration 0.1 M).
-
Degas: Sparge with Argon for 10 minutes. Oxygen is the enemy of this electron-rich boronate.
-
Reaction: Heat to 90°C for 4–16 hours. Monitor by LCMS.[1]
-
Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over Na₂SO₄.[1]
-
Reduction: Dissolve crude nitro-bipyridine in MeOH/THF (1:1). Add 10% Pd/C (10 wt%) and stir under H₂ balloon (1 atm) for 2 hours. Filter through Celite.[1]
Protocol B: The "Protected Amine" Route (Direct Coupling)
Use if the Nitro precursor is unavailable.
-
Protection: Convert 2-Chloro-3-aminopyridine to the N-Boc or N-Acetyl derivative.
-
Catalyst Switch: Use XPhos Pd G3 (2-3 mol%) or Pd₂(dba)₃ / XPhos .[1]
-
Why: XPhos is a bulky biaryl phosphine that creates steric bulk around the Pd center, physically preventing the formation of the N-N chelate described above.
-
-
Base: Use K₃PO₄ (3.0 equiv) in Toluene/Water (10:1) at 100°C.
Troubleshooting & FAQs
Q: My reaction turns black immediately and conversion stops at <20%. Why?
A: This is the hallmark of catalyst death via chelation .[1]
-
Diagnosis: You are likely using the free amine (2-chloro-3-aminopyridine) with a standard catalyst like Pd(PPh₃)₄.[1] The substrate is stripping the ligands off the Palladium.
-
Fix: Switch to Protocol A (Nitro precursor) . If you must use the amine, you need a "privileged ligand" like XPhos or BrettPhos that binds Pd too tightly to be displaced by the substrate.
Q: I see the product mass, but I lose 50% of it during silica column purification.
A: Aminobipyridines are notoriously "sticky" on silica due to multiple basic nitrogen sites interacting with acidic silanols.
-
Fix 1 (Deactivation): Pre-treat your silica column with 1% Triethylamine (Et₃N) in hexanes before loading.[1] Add 1% Et₃N to your eluent.[1]
-
Fix 2 (Phase Switch): Use Amine-functionalized Silica (NH-SiO₂) .[1] This eliminates the need for Et₃N and improves peak shape significantly.
Q: The boronic acid seems to disappear, but no product is formed (Protodeboronation).
A: 2-Methoxy-3-pyridylboronic acid is prone to hydrolytic C-B bond cleavage, especially at high temperatures in aqueous base.
-
Fix: Switch to anhydrous conditions.
Q: Why is the 2-methoxy group important for the coupling?
A: The 2-methoxy group is electron-donating.[1][3] While it makes the pyridine ring more electron-rich (good for oxidative addition if it were the halide), as a boronate, it makes the C-B bond more nucleophilic. However, it also increases the basicity of the ring nitrogen, potentially interfering with the catalyst.
Data & Decision Support
Catalyst Performance Matrix (Nitro-Route)
| Catalyst System | Yield (%) | Notes |
| Pd(dppf)Cl₂ / Na₂CO₃ | 88% | Robust, standard choice. |
| Pd(PPh₃)₄ / Na₂CO₃ | 65% | Sensitive to air; requires strictly inert conditions.[1] |
| Pd(OAc)₂ / PPh₃ | 30% | Ligands displaced easily; Pd black formation.[1] |
| XPhos Pd G3 / K₃PO₄ | 92% | Excellent but more expensive.[1] Use for difficult substrates.[1][4] |
Visual Troubleshooting Logic
The following diagram illustrates the decision process for rescuing a failed synthesis.
Caption: Decision tree for diagnosing reaction failure. Blue nodes indicate strategic route changes; Green nodes indicate condition optimizations.[1]
References
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006).[4] "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[1] Angewandte Chemie International Edition. (Demonstrates the use of bulky phosphine ligands like XPhos to overcome aminopyridine chelation).
-
Miyaura, N. (2002).[1] "Organoboron Compounds."[1][5] Topics in Current Chemistry. (Foundational text on the stability and protodeboronation mechanisms of heteroaryl boronic acids).
-
BenchChem Technical Support. (2025). "Optimizing Suzuki Coupling with 3-Methoxypyridine." (Specific insights on methoxy-pyridine electronics).
-
Li, J. J. (2014).[1] Name Reactions in Heterocyclic Chemistry. Wiley. (General strategies for pyridine-pyridine couplings).
Sources
Purification of "2'-Methoxy-[2,3']bipyridinyl-3-ylamine" by column chromatography
Executive Summary & Molecule Analysis
Target Molecule: 2'-Methoxy-[2,3']bipyridinyl-3-ylamine Chemical Nature: Heterocyclic aromatic amine. Key Properties:
-
Basicity: The primary amine (
) and the pyridine nitrogens create a basic profile. -
Polarity: Moderate-to-high polarity. The methoxy group adds lipophilicity, but the amine dominates the interaction with stationary phases.
-
Chromatographic Behavior: Prone to severe "tailing" (streaking) on standard silica gel due to hydrogen bonding and acid-base interactions with silanol groups (
).
Core Recommendation: Standard silica gel chromatography is effective only if the stationary phase is neutralized. The "Gold Standard" method for this class of compounds is Dichloromethane (DCM) / Methanol (MeOH) systems modified with Triethylamine (TEA) or Ammonia , or the use of Amine-functionalized Silica (NH-Silica) .
Standard Operating Procedures (SOPs) & Protocols
Protocol A: The "Neutralized Silica" Method (Standard)
Best for: Routine purification when amine-functionalized silica is unavailable.
Reagents:
-
Silica Gel (40–63 µm, 60 Å)
-
Dichloromethane (DCM)
-
Methanol (MeOH)[1]
-
Triethylamine (Et
N / TEA)
Step-by-Step Workflow:
-
Mobile Phase Preparation: Prepare a stock solvent of DCM:MeOH (e.g., 95:5) containing 1% TEA .
-
Why? The TEA competes for the acidic silanol sites on the silica, preventing your amine product from sticking and tailing [1, 2].
-
-
Column Pre-treatment (Critical):
-
Slurry pack the column using the mobile phase containing TEA.
-
Flush the column with 2–3 column volumes (CV) of this solvent before loading the sample.
-
Expert Insight: If you skip this, the top of the column remains acidic, and your product will band-broaden immediately upon loading.
-
-
Sample Loading:
-
Dissolve the crude residue in a minimum volume of DCM (with 1% TEA).
-
If solubility is poor, use a "dry load" method: adsorb crude onto Celite or Silica (1:2 ratio), dry under vacuum, and pour onto the column bed.
-
-
Elution:
-
Start isocratic with 100% DCM (+1% TEA) to elute non-polar impurities (e.g., phosphine ligands from Suzuki coupling).
-
Gradient: Increase MeOH concentration slowly (0%
10% MeOH in DCM, always maintaining 1% TEA). -
Target: Product typically elutes between 2–5% MeOH.
-
Protocol B: The "Amine-Silica" Method (Advanced)
Best for: High-value samples, sensitive compounds, or when TEA contamination is unacceptable.
Reagents:
-
Amine-functionalized Silica Cartridges (e.g., KP-NH)[2]
-
Hexanes / Ethyl Acetate (EtOAc) OR DCM / MeOH
Workflow:
-
No Modifier Needed: The stationary phase is already basic. Do not add TEA.
-
Solvent System:
-
Start with Hexanes:EtOAc (gradient 0%
100% EtOAc). -
If the compound is too polar, switch to DCM:MeOH (0%
10% MeOH).
-
-
Advantage: This method yields a TEA-free product, removing the need for extended high-vacuum drying or azeotroping to remove the amine modifier [3].
Troubleshooting Guide (Q&A)
Q1: My product is "streaking" (tailing) across the TLC plate and column. How do I fix this?
Diagnosis: Unneutralized acidic silanols are binding to your primary amine. Solution:
-
TLC: Add 1–2 drops of TEA or Ammonium Hydroxide to your TLC developing chamber solvent. The streak should tighten into a distinct spot.
-
Column: You must use a modifier. If 1% TEA is insufficient, switch to 1% concentrated Ammonium Hydroxide (
) in DCM/MeOH. Ammonia is smaller and more effective at shielding silanols but is harder to miscible in pure DCM (requires MeOH).
Q2: I am seeing two spots on TLC that merge into one peak on the column. What is happening?
Diagnosis: This is often "on-column degradation" or "salt formation."
-
Possibility A: The amine is partially protonated by the silica, creating a "free base" spot and a "salt" spot (the streak).
-
Possibility B: If you used a Pd-catalyst (Suzuki coupling), one spot might be a Pd-amine complex. Fix: Treat the crude sample with a wash of saturated aqueous
or 1M NaOH (if stable) and extract into DCM before loading. This ensures the amine is fully free-based entering the column.
Q3: My recovery is low (<50%). Where is the rest of my compound?
Diagnosis: Irreversible adsorption. Causality: The pyridine nitrogens can chelate to metal impurities in the silica or bind irreversibly to highly active sites. Recovery Protocol:
-
Flush the column with DCM : MeOH :
(90 : 9 : 1) . The strong base and high polarity usually strip the remaining compound. -
If using dry loading, ensure you didn't use acidic silica for the load. Use Celite or basic alumina instead.
Data & Visualization
Table 1: Recommended Solvent Systems
| Method | Solvent A | Solvent B | Modifier | Typical Elution |
| Standard | DCM | Methanol | 1% TEA | 2–5% MeOH |
| Alternative | Ethyl Acetate | Methanol | 2% | 0–10% MeOH |
| Non-Polar | Hexanes | Ethyl Acetate | 1% TEA | 50–100% EtOAc |
| Amine-Silica | Hexanes | Ethyl Acetate | None | 40–80% EtOAc |
Diagram 1: Purification Decision Tree
Caption: Decision logic for selecting the stationary phase and mobile phase modifiers based on TLC behavior.
Diagram 2: Mechanism of Tailing & Correction
Caption: Mechanistic view of how Triethylamine (TEA) blocks acidic silanol sites to prevent amine tailing.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for pKa and purification of amines).
-
Biotage. (2023).[2][3] Is there an easy way to purify organic amines? (Technical Note on amine-functionalized silica vs. TEA).
-
BenchChem. (2025).[4][5] Technical Support Center: Chromatographic Purification of Pyridine Derivatives. (Specific protocols for pyridine/amine purification).
-
Sielc Technologies. (2024). HPLC Separation of Aminopyridines Isomers. (Reference for polarity and separation mechanisms of aminopyridines).
Sources
Identifying side products in "2'-Methoxy-[2,3']bipyridinyl-3-ylamine" cross-coupling reactions
The following technical guide is designed for researchers and process chemists optimizing the synthesis of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine . It addresses specific impurity profiles, reaction mechanisms, and troubleshooting steps based on Suzuki-Miyaura cross-coupling methodologies.
Topic: Impurity Identification & Process Optimization Document ID: TS-BPY-2026-03 Applicable Chemistry: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1][2]
Reaction Overview & Mechanistic Pathway[3][4][5][6][7]
The synthesis of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine typically involves the cross-coupling of a 3-amino-2-halopyridine (Electrophile) and (2-methoxy-3-pyridyl)boronic acid (Nucleophile).
Core Reaction Scheme
The following diagram illustrates the primary catalytic cycle and the divergence points where key impurities are generated.
Caption: Figure 1. Suzuki-Miyaura catalytic cycle showing the formation of the target bipyridine and three primary side-product pathways.
Impurity Profiling & Troubleshooting (Q&A)
Q1: I am observing a significant peak eluting early in my LC-MS trace (M+H = 95). What is it, and how do I stop it?
Diagnosis: This is likely 3-Aminopyridine (Impurity A), resulting from the hydrodehalogenation of your starting halide (3-amino-2-chloropyridine).
Technical Insight: This side reaction occurs when the oxidative addition complex (Ar-Pd-X) intercepts a hydride source instead of transmetallating with the boronic acid. Common hydride sources include:
-
Solvent: Alcohols (MeOH, EtOH, iPrOH) can act as hydride donors via
-hydride elimination if the Pd coordinates to the alkoxide. -
Moisture: Excessive water in the presence of certain bases.
Corrective Action:
-
Solvent Switch: If using alcoholic solvents, switch to aprotic polar solvents like 1,4-Dioxane , DMF , or Toluene .
-
Strict Degassing: Oxygen can promote pathways that lead to catalyst decomposition and reduction. Sparge solvents with Argon for at least 15 minutes.
-
Catalyst Load: High Pd loading can sometimes favor dehalogenation. Reduce catalyst loading to 1-3 mol%.
Q2: My starting boronic acid is disappearing, but the product yield is low. I see a non-polar impurity (M+H = 110).
Diagnosis: This is 2-Methoxypyridine (Impurity B), caused by protodeboronation .
Technical Insight: Heteroaryl boronic acids, particularly those with alkoxy groups ortho to the boron (like 2-methoxy-3-pyridyl), are susceptible to hydrolytic cleavage of the C-B bond. This is accelerated by:
-
High pH: Strong bases (e.g.,
, ) facilitate the formation of the boronate species, which is the intermediate for both transmetallation and protodeboronation. -
High Temperature: Prolonged reflux.
Corrective Action:
-
Milder Base: Switch from
or to milder bases like or (anhydrous conditions). -
Slow Addition: Add the boronic acid portion-wise (e.g., 3 portions over 1 hour) to keep its instantaneous concentration low relative to the Pd-Ar complex.
-
Boronate Esters: Convert the boronic acid to a pinacol ester or use the MIDA boronate . These are significantly more resistant to protodeboronation.
Q3: I see a dimer impurity with M+H ~ 217. Is this from the amine?
Diagnosis: This is likely 2,2'-Dimethoxy-3,3'-bipyridine (Impurity C), formed via oxidative homocoupling of the boronic acid.
Technical Insight: Homocoupling competes with cross-coupling when:
-
Oxygen is present:
re-oxidizes Pd(0) to Pd(II), which can then facilitate the coupling of two boronic acid molecules (Glaser-type mechanism). -
Halide is unreactive: If the oxidative addition to the chloropyridine is slow (due to the electron-rich amino group deactivating the ring), the boronic acid consumes itself.
Corrective Action:
-
Inert Atmosphere: Ensure the reaction vessel is strictly anaerobic.
-
Halide Activation: The free amine at the 3-position is electron-donating, making the 2-chloro position less electrophilic. Protect the amine (e.g., Acetyl or Boc group) to make the pyridine ring more electron-deficient and reactive toward oxidative addition.
Detailed Experimental Protocol
Objective: Synthesis of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine with minimized impurities.
Materials
-
Halide: 3-Amino-2-chloropyridine (1.0 equiv)
-
Boronate: (2-Methoxy-3-pyridyl)boronic acid (1.2 equiv)
-
Catalyst:
(3 mol%) — Chosen for bidentate ligand stability. -
Base:
(2.0 equiv, 2M aqueous solution) -
Solvent: 1,4-Dioxane (Degassed)
Step-by-Step Workflow
-
Pre-reaction Prep:
-
Charge a reaction vial with 3-Amino-2-chloropyridine (128 mg, 1.0 mmol) and (2-Methoxy-3-pyridyl)boronic acid (183 mg, 1.2 mmol).
-
Add
(24 mg, 0.03 mmol). -
Critical: Cap the vial and purge with Argon for 5 minutes.
-
-
Solvent Addition:
-
Add degassed 1,4-Dioxane (4 mL) and 2M
(1 mL) via syringe. -
Note: The biphasic system (Dioxane/Water) helps solubilize inorganic bases while protecting the catalyst.
-
-
Reaction:
-
Heat the block to 90°C for 4–6 hours.
-
Monitoring: Check HPLC at T=1h.
-
If Impurity B (Protodeboronation) > 5%, lower temp to 80°C and add more boronic acid (0.2 equiv).
-
-
-
Work-up (Metal Scavenging):
-
Cool to RT. Dilute with EtOAc.
-
Scavenging Step: Add Si-Thiol or Celite to the organic phase and stir for 30 mins to remove Palladium residues (Pyridines coordinate Pd strongly; this step is vital for purity).
-
Filter through a Celite pad.
-
-
Purification:
-
Flash Chromatography: Elute with DCM:MeOH (98:2 to 95:5).
-
Target Retention: The free amine product will tail on silica. Add 1%
to the eluent.
-
Analytical Data Summary
Use the table below to identify peaks in your LC-MS chromatogram.
| Compound | Description | Approx. Relative RT* | Mass (M+H) | Origin |
| 3-Aminopyridine | Impurity A | 0.3 (Early) | 95.1 | Hydrodehalogenation |
| 2-Methoxypyridine | Impurity B | 0.8 | 110.1 | Protodeboronation |
| Target Product | 2'-Methoxy-[2,3']bipyridinyl-3-ylamine | 1.0 | 202.2 | Cross-Coupling |
| Homocouple (Boron) | Impurity C | 1.4 (Late) | 217.2 | Oxidative Coupling |
| PPh3 Oxide | Ligand Oxide | 1.6 | 279.1 | Catalyst Ligand (if PPh3 used) |
*RT = Retention Time (Relative to product on a standard C18 Reverse Phase column, Water/Acetonitrile gradient).
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl-Heteroaryl Couplings. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Sources
Technical Support Center: Catalyst Loading Optimization for 2'-Methoxy-[2,3']bipyridinyl-3-ylamine Synthesis
Welcome to the advanced troubleshooting and protocol center for the synthesis of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine . As a Senior Application Scientist, I have structured this guide to address the specific mechanistic hurdles encountered when coupling 2-bromo-3-aminopyridine with (2-methoxypyridin-3-yl)boronic acid.
Synthesizing highly functionalized bipyridines presents a unique set of challenges. The presence of multiple coordinating nitrogen atoms—both in the starting materials and the final bipyridine product—frequently leads to severe catalyst poisoning, forcing researchers to use unsustainable palladium loadings (>10 mol%)[1]. This guide will explain the causality behind these failures and provide a self-validating, low-loading (0.5 mol%) protocol using rational ligand design.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: My Suzuki-Miyaura coupling stalls at 50% conversion, and I am forced to use 10–15 mol% Pd(PPh3)4 to drive it to completion. Why is the catalyst dying? A1: The stalling is caused by off-cycle catalyst sequestration. When using unshielded or moderately shielded ligands like PPh3, the oxidative addition complex formed with 2-bromo-3-aminopyridine is susceptible to intramolecular chelation. The free amine (-NH2) at the 3-position and the adjacent pyridine nitrogen can act as a bidentate ligand, forming a highly stable, unreactive palladacycle[2]. Furthermore, the final bipyridine product itself is a potent bidentate chelator that can strip palladium from weaker ligands, permanently deactivating the catalyst[1].
Q2: How can I optimize the catalyst loading down to <1 mol% without sacrificing yield? A2: You must switch to a highly sterically demanding, electron-rich Buchwald precatalyst, specifically XPhos-Pd-G2 or XPhos-Pd-G3 . The extreme steric bulk of the XPhos ligand actively prevents the multi-ligation of the palladium center by the aminopyridine substrate and the bipyridine product[3]. Additionally, Generation 2 (G2) precatalysts rapidly undergo reductive elimination to form the active, monoligated Pd(0) species at room temperature, ensuring that the entire catalyst payload enters the productive cycle immediately rather than degrading over time[4].
Q3: I am observing significant amounts of protodeboronation of my (2-methoxypyridin-3-yl)boronic acid. How do I prevent this? A3: Protodeboronation is a base-catalyzed degradation pathway that outcompetes transmetalation if the catalytic cycle is too slow or the base is too harsh[4]. To mitigate this:
-
Accelerate Transmetalation: The use of XPhos facilitates rapid transmetalation compared to standard phosphines.
-
Optimize the Base/Solvent: Switch from harsh bases like Na2CO3 in DMF to a milder base like K3PO4 in a biphasic system (THF/H2O, 4:1). The biphasic system keeps the local concentration of the base in the organic phase low, protecting the boronic acid while still enabling the catalytic cycle.
Part 2: Visualizing the Catalytic Logic
To understand why traditional catalysts fail and why bulky ligands succeed, review the mechanistic pathway below.
Catalytic cycle showing XPhos preventing off-cycle catalyst poisoning by aminopyridine chelates.
Part 3: Quantitative Optimization Data
The following table summarizes the empirical data driving our protocol choices, demonstrating the direct causality between ligand sterics, base selection, and required catalyst loading.
| Catalyst System | Ligand Type | Base / Solvent | Loading (mol%) | Yield (%) | Primary Issue Overcome |
| Pd(PPh3)4 | Tetradentate / Unshielded | Na2CO3 / DMF | 10.0 | 45-55 | Catalyst poisoning by product[1] |
| Pd(dppf)Cl2 | Bidentate | K2CO3 / Dioxane | 5.0 | 60-65 | Sluggish transmetalation |
| Pd(OAc)2 + SPhos | Monodentate (Bulky) | K3PO4 / THF-H2O | 2.0 | 82 | Requires pre-activation time[4] |
| XPhos-Pd-G2 | Monodentate (Ultra-bulky) | K3PO4 / THF-H2O | 0.5 | >92 | None (Optimized System) [3] |
Part 4: Optimized Experimental Protocol
This self-validating protocol utilizes a 0.5 mol% loading of XPhos-Pd-G2. The methodology includes internal checks to ensure the integrity of the air-sensitive steps.
Reagents Required:
-
Aryl Halide: 2-Bromo-3-aminopyridine (1.0 equiv, 10 mmol)
-
Boronic Acid: (2-Methoxypyridin-3-yl)boronic acid (1.2 equiv, 12 mmol)
-
Catalyst: XPhos-Pd-G2 (0.5 mol%, 0.05 mmol)
-
Base: K3PO4 (2.0 equiv, 20 mmol)
-
Solvent: THF / H2O (4:1 ratio, 0.2 M total concentration)
Step-by-Step Methodology:
-
Reaction Setup & Degassing (Critical Step):
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-3-aminopyridine, (2-methoxypyridin-3-yl)boronic acid, and K3PO4.
-
Add the THF and H2O.
-
Self-Validation Check: Before adding the catalyst, sparge the biphasic mixture with ultra-pure Argon for exactly 15 minutes. Oxygen must be excluded to prevent the homocoupling of the boronic acid.
-
-
Catalyst Introduction:
-
Briefly open the flask under a positive flow of Argon and add the XPhos-Pd-G2 precatalyst in one portion. The solution will rapidly transition to a distinct color (often reddish-brown) as the active Pd(0) species is generated.
-
-
Heating & Monitoring:
-
Seal the flask and heat the biphasic mixture to 60 °C with vigorous stirring (1000 RPM) to ensure adequate mixing of the aqueous and organic layers.
-
Monitor via LCMS after 2 hours. The bulky XPhos ligand should drive the reaction to >95% conversion rapidly.
-
-
Workup & Isolation:
-
Cool to room temperature. Dilute with EtOAc and separate the layers.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify via silica gel chromatography (DCM/MeOH gradient) to yield the pure 2'-Methoxy-[2,3']bipyridinyl-3-ylamine.
-
Step-by-step workflow for the optimized low-loading Suzuki-Miyaura cross-coupling protocol.
References
Sources
Technical Support Center: Stability and Degradation of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine
Welcome to the technical support center for 2'-Methoxy-[2,3']bipyridinyl-3-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and handling of this compound. Understanding its chemical behavior is paramount for ensuring the integrity of your experiments and the reliability of your results. This document moves beyond standard data sheets to explain the causality behind best practices and troubleshooting procedures.
Part 1: Frequently Asked Questions (FAQs) - Core Stability and Handling
This section addresses the most common questions our team receives regarding the day-to-day use and storage of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine.
Q1: What are the optimal storage conditions for 2'-Methoxy-[2,3']bipyridinyl-3-ylamine to ensure long-term stability?
A1: To minimize degradation, the compound should be stored in a cool, dry, and dark environment.[1] The ideal conditions are refrigerated temperatures (2-8 °C) in a tightly sealed, amber glass vial.[1] For long-term storage (months to years), we strongly recommend blanketing the solid material with an inert gas like argon or nitrogen before sealing.[1] This displaces atmospheric oxygen, which is a key initiator of oxidative degradation.
Q2: My solid sample of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine has developed a yellow or brownish tint over time. What is the cause and is it still usable?
A2: A change in color from white/off-white to a yellow or brown hue is a classic indicator of oxidative degradation.[1] The primary culprit is the aromatic amine group (-NH2), which is susceptible to oxidation, especially when exposed to air and light.[1] This process can form highly colored impurities.[1]
Is it still usable? It depends on the sensitivity of your application. For qualitative screening, it may be acceptable. However, for quantitative studies (e.g., IC50 determination, kinetic assays) or synthetic reactions requiring high purity, the presence of these impurities can lead to erroneous results. We recommend verifying the purity by HPLC (see Protocol 1) before use. If the purity has dropped significantly, it is best to use a fresh, uncompromised lot of material.
Q3: I am experiencing inconsistent results in my assays using the same batch of the compound. Could this be a stability issue?
A3: Yes, this is a very common symptom of compound degradation. After a container is opened for the first time, each subsequent opening exposes the material to atmospheric oxygen and moisture, accelerating degradation. If you are weighing out small amounts from a large stock bottle over several weeks or months, the integrity of the bulk material is likely compromised.
Solution: Upon receiving a new batch, we advise aliquoting the material into smaller, single-use vials under an inert atmosphere if possible.[1] This practice ensures that the main stock remains pristine and that each experiment is performed with material of consistent quality.
Q4: Can I store 2'-Methoxy-[2,3']bipyridinyl-3-ylamine in solution? If so, what are the best practices?
A4: While preparing fresh solutions for each experiment is the gold standard, short-term storage of stock solutions is possible with precautions.
-
Solvent Choice: Use high-purity, anhydrous-grade solvents such as DMSO or DMF. Avoid solvents with reactive impurities (e.g., peroxides in aged ethers).
-
Storage Conditions: Store solutions at -20°C or -80°C in tightly sealed vials with minimal headspace.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles, as these can introduce moisture and accelerate degradation. Prepare smaller, single-use aliquots of your stock solution.
-
Time Limit: We do not recommend storing solutions for longer than 1-2 weeks. For longer-term needs, storing the solid compound is always preferable.
Part 2: Understanding the Chemistry: Primary Degradation Pathways
The molecular structure of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine contains three key functional regions that influence its stability: the aromatic amine, the bipyridine core, and the methoxy group. Degradation typically occurs via one or more of the following pathways.
Pathway 1: Oxidative Degradation
This is the most common degradation pathway for this class of molecules.
-
Mechanism: The electron-rich 3-amino group on the pyridine ring is highly susceptible to one-electron oxidation.[2] This process, often initiated by atmospheric oxygen and potentially accelerated by light or trace metal impurities, forms a nitrogen-centered radical. This radical can then dimerize or undergo further reactions to form a complex mixture of colored impurities, such as azo compounds.[2] The bipyridine rings themselves can also undergo oxidation, though the amine is typically more reactive.[1]
-
Consequence: Loss of compound purity, formation of colored impurities, and potentially altered biological activity.
Pathway 2: Photodegradation
Bipyridine and its derivatives are known to be photosensitive.[1]
-
Mechanism: The bipyridine ring system can absorb UV and, to some extent, visible light. This absorption can promote the molecule to an excited state, making it more reactive.[3] This can lead to radical formation, ring cleavage, or other complex photochemical reactions, resulting in the formation of various degradation products.
-
Consequence: This pathway contributes to overall degradation, especially for samples left on a lab bench exposed to ambient light or for solutions in clear vials.
Pathway 3: Hydrolysis (under harsh conditions)
The methoxy group is generally stable under neutral and basic conditions.
-
Mechanism: The aryl ether linkage of the methoxy group is robust but can be susceptible to cleavage (hydrolysis) under strongly acidic conditions (e.g., concentrated HCl) at elevated temperatures. This would result in the formation of the corresponding phenol, 2'-Hydroxy-[2,3']bipyridinyl-3-ylamine.
-
Consequence: This is not a concern under typical experimental or storage conditions. However, if your experimental design involves harsh acidic processing, you should be aware of this potential transformation.
Part 3: Troubleshooting and Proactive Stability Assessment
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Action |
| Appearance of new peaks in HPLC/LC-MS, especially at later retention times. | Oxidative Degradation | 1. Analyze a fresh, unopened sample as a control. 2. Confirm the identity of the main peak via mass spectrometry. 3. Implement stricter storage protocols (aliquoting, inert gas). |
| Decreased potency or efficacy in biological assays over time. | Degradation of Active Compound | 1. Prepare fresh solutions from a new aliquot for every critical experiment. 2. Run a reference standard in parallel if available. 3. Perform a forced degradation study (Protocol 2) to understand liabilities. |
| Solution has turned yellow/brown upon storage. | Oxidation and/or Photodegradation | 1. Discard the solution. 2. Prepare fresh solutions and store in amber vials at -20°C or below. 3. Minimize exposure to ambient light during experimental setup. |
Experimental Protocols
Protocol 1: Routine Purity Check by HPLC
This method can be used to assess the purity of a sample before use.
-
Sample Preparation: Accurately prepare a 1 mg/mL solution of the compound in a 1:1 mixture of HPLC-grade acetonitrile and water.
-
Chromatographic Conditions (General Starting Point):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Detection: UV at 254 nm and 280 nm
-
-
Analysis: Inject the sample and integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks. A pure sample should show a major peak with >98% area.
Protocol 2: Forced Degradation (Accelerated Stability) Study
This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways.
-
Sample Preparation: Prepare separate solutions of the compound (~0.5 mg/mL) in a suitable solvent (e.g., Acetonitrile/Water).
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat at 60°C for 4 hours.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Let stand at room temperature for 4 hours.
-
Oxidative: Add H₂O₂ to a final concentration of 3%. Let stand at room temperature for 4 hours.
-
Photolytic: Expose the solution in a clear vial to a photostability chamber or direct sunlight for 24 hours.
-
Thermal: Heat the solid compound at 80°C for 24 hours, then dissolve for analysis.
-
-
Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples by HPLC or LC-MS alongside an unstressed control sample to identify and quantify degradation products.
References
-
Thermal degradation pathways of nickel(II) bipyridine complexes to size-controlled nickel nanoparticles. (2011). ResearchGate. Available at: [Link]
-
Synthesis, structural characterisation and thermal decomposition studies of some 2,4′-bipyridyl complexes with cobalt. (1997). AKJournals. Available at: [Link]
- Synthesis, thermal behavior, and other properties of Y(III) and La(III) complexes with 4,4 -bipyridine and trichloro. (n.d.). AKJournals.
- Ultrafast photo-induced ligand solvolysis of cis-[Ru(bipyridine) 2(nicotinamide)2]2+: Experimental and theoretical insight into its photoactivation mechanism. (n.d.).
-
Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or. (2017). Journal of Materials and Environmental Science. Available at: [Link]
- (PDF) Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or Bipyridine Ligands. (2017).
- Oxidation of 1-aminopyridinium, 1-aminoquinolinium, and 2-aminoisoquinolinium bromides with lead(IV) acetate. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
-
Mechanism of Ligand Photodissociation in Photoactivable [Ru(bpy)2L2]2+ Complexes: A Density Functional Theory Study. (2008). Journal of the American Chemical Society. Available at: [Link]
-
The oxidation of 4-aminobiphenyl by horseradish peroxidase. (1989). PubMed. Available at: [Link]
Sources
Technical Support Center: Scale-Up Guide for 2'-Methoxy-[2,3']bipyridinyl-3-ylamine
Topic: Challenges in scaling up "2'-Methoxy-[2,3']bipyridinyl-3-ylamine" production
Role: Senior Application Scientist Status: Active System: Synthetic Chemistry Optimization & Troubleshooting
Executive Technical Overview
Target Molecule: 2'-Methoxy-[2,3']bipyridinyl-3-ylamine Structure: A non-symmetrical bipyridine featuring a primary amine at the C3 position of the pyridine ring and a methoxy group at the C2' position of the coupled pyridine ring. Primary Synthesis Route: Palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-amino-2-chloropyridine (or its protected analogue) with (2-methoxypyridin-3-yl)boronic acid .
The Core Challenge: While theoretically straightforward, this reaction sits at the intersection of three major scale-up failure modes:
-
Protodeboronation: The 2-alkoxy-3-pyridylboronic acid is electronically prone to rapid C-B bond hydrolysis, often faster than the transmetalation step [1].
-
Catalyst Poisoning: The product is a bipyridine with an exocyclic amine—a potent tridentate ligand that sequesters Palladium (Pd), killing the catalytic cycle and contaminating the final product [2].
-
Purification Bottlenecks: The polarity of the aminobipyridine makes silica chromatography expensive and solvent-intensive at kilogram scales.
Troubleshooting Guide (Q&A)
Category A: Reaction Stalling & Low Yields
Q: My reaction stalls at 60% conversion, and the boronic acid is gone. Adding more catalyst doesn't help. What is happening?
A: You are likely experiencing rapid protodeboronation . The 2-methoxy-3-pyridylboronic acid is inherently unstable in aqueous base. The nitrogen lone pair facilitates the hydrolytic cleavage of the C-B bond, generating 2-methoxypyridine (the "deboronated" impurity) instead of the product [3].
Corrective Protocol:
-
Switch to a "Slow-Release" System: Do not add the boronic acid all at once. Use a syringe pump to dose a solution of the boronic acid (in dioxane or THF) into the hot reaction mixture over 2–4 hours. This keeps the instantaneous concentration low, favoring the cross-coupling over the second-order decomposition pathway.
-
Change the Boron Source: If the acid is too unstable, switch to the MIDA boronate or the pinacol ester . These are significantly more robust against hydrolysis, though they may require a specific hydrolysis step or higher temperatures to activate [4].
-
Anhydrous Conditions: Move to a system like Pd(OAc)2/SPhos with K3PO4 in toluene/water (minimal water) or strictly anhydrous conditions using CsF in dioxane to minimize the hydrolytic pathway.
Category B: Impurity Profile
Q: I see a major impurity (+78 mass units) that tracks with the product. What is it?
A: This is likely the homocoupling dimer of the aryl halide. In the presence of oxygen or insufficient reduction of Pd(II) to Pd(0), the 3-amino-2-chloropyridine can undergo reductive homocoupling to form the symmetric 3,3'-diamino-2,2'-bipyridine.
Corrective Protocol:
-
Degassing is Critical: Sparging with nitrogen for 15 minutes is insufficient for scale-up. Use 3 cycles of vacuum/nitrogen backfill on the solvent before adding the catalyst.
-
Catalyst Activation: Ensure your catalytic system (e.g., Pd(dppf)Cl2) is reduced efficiently. If using a Pd(II) source, ensure a slight excess of phosphine ligand is present to prevent Pd black precipitation, which can catalyze homocoupling.
Category C: Palladium Removal[1][2][3]
Q: The final product is grey/brown even after a column. The Pd limit is <10 ppm. How do I clean it?
A: Bipyridines are excellent ligands; they bind Pd tightly.[1] Standard washes will not work.
Corrective Protocol (The "Thiol-Silica" Method):
-
Dissolve the crude material in THF or Ethyl Acetate (10 volumes).
-
Add Thiol-functionalized silica gel (e.g., SiliaMetS® Thiol) at a loading of 50 wt% relative to the crude mass.
-
Stir at 50°C for 4 hours.
-
Filter hot through a Celite pad.
-
Self-Validation: The filtrate should be clear yellow/orange, not brown. If it remains dark, repeat with a fresh scavenger charge or use activated charcoal (specifically Darco KB-G) in refluxing ethanol.
Category D: Purification (Avoiding Columns)
Q: We cannot run a silica column on a 5kg batch. How do we crystallize this?
A: Aminobipyridines are highly crystalline but often oil out if the solvent polarity isn't tuned.
Corrective Protocol (Crystallization):
-
Solvent System: Use an Ethanol/Heptane or IPA/Water system.
-
Procedure: Dissolve the crude solid in minimum refluxing Ethanol (approx. 3-5 volumes).
-
Slowly add Heptane (warm) until slight turbidity persists.
-
Cool slowly to room temperature with overhead stirring (200 rpm).
-
Seeding: If oiling occurs, re-heat to clear point and add 0.1 wt% seed crystals of pure product.
-
Cool to 0-5°C and hold for 2 hours before filtration.
Visual Technical Data
Figure 1: Reaction Pathway & Failure Modes
Caption: Figure 1. Synthetic pathway for 2'-Methoxy-[2,3']bipyridinyl-3-ylamine, highlighting the critical competition between productive cross-coupling (Green) and the dominant failure modes: protodeboronation and catalyst poisoning (Red).
Table 1: Troubleshooting Matrix for Scale-Up
| Symptom | Probable Cause | Technical Solution |
| Low Conversion (<50%) | Protodeboronation of boronic acid | Slow Addition: Dose boronic acid over 4h. Excess Reagent: Increase boronic acid to 1.5–2.0 equiv. |
| Black/Grey Product | Residual Pd (Product Chelation) | Scavenger: Treat with SiliaMetS® Thiol (50 wt%) at 50°C. Wash: Aqueous NaHSO3 wash during workup [5]. |
| Product is an Oil | Impurities preventing lattice formation | Salt Formation: Convert to HCl or Tosylate salt to force precipitation, then neutralize. |
| New Spot on TLC (High Rf) | Homocoupling of halide | Degassing: Ensure O2 < 5 ppm. Ligand: Increase Phosphine:Pd ratio to 4:1. |
References
-
Kinetic Analysis of Protodeboronation: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters.[2]J. Am. Chem. Soc. 2017, 139, 13156–13165. [Link]
-
Pd Removal from Basic Heterocycles: Welch, C. J.; Albaneze-Walker, J.; Leonard, W. R.; Biba, M.; DaSilva, J.; Henderson, D.; Laing, B.; Mathre, D. J.; Spencer, S.; Bu, X.; Wang, T. Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research.Org.[3][4] Process Res. Dev. 2005, 9, 198–205. [Link]
-
Stability of 2-Pyridyl Boronates: Billingsley, K.; Buchwald, S. L. A General System for the Suzuki-Miyaura Coupling of 2-Heterocyclic Boronic Acids.[5]Angew. Chem. Int. Ed. 2008, 47, 4695–4698. [Link]
-
MIDA Boronates Solution: Knapp, D. M.; Gillis, E. P.; Burke, M. D. A General Solution for the 2-Pyridyl Problem.J. Am. Chem. Soc. 2009, 131, 6961–6963. [Link]
-
Bisulfite Wash for Pd Removal: Galvez, J. A.; et al. Removal of Palladium Residues in Organic Synthesis.Coord. Chem. Rev. 2015, 287, 1–28. [Link]
Sources
Minimizing homocoupling in "2'-Methoxy-[2,3']bipyridinyl-3-ylamine" synthesis
Technical Support Center: Heteroaryl Cross-Coupling Optimization Subject: Minimizing Homocoupling in 2'-Methoxy-[2,3']bipyridinyl-3-ylamine Synthesis Ticket ID: #SMC-PYR-2303 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Chemical Challenge
You are attempting to synthesize 2'-Methoxy-[2,3']bipyridinyl-3-ylamine . This is a high-difficulty heteroaryl-heteroaryl coupling .
The structural analysis dictates the retrosynthesis:
-
Electrophile: 2-Halo-3-aminopyridine (Ring A).
-
Nucleophile: (2-Methoxypyridin-3-yl)boronic acid (Ring B).
Why you are seeing homocoupling: The "homocoupling" you observe is likely the oxidative dimerization of your boronic acid (Ring B dimer). This occurs because the 2-methoxypyridine ring is electron-rich, making the boronic acid more nucleophilic and susceptible to oxidation by trace oxygen. Simultaneously, the free amine on Ring A can coordinate to Palladium, slowing down the catalytic cycle and giving the boronic acid more time to dimerize or hydrolyze (protodeboronation) before it can cross-couple.
Module 1: Critical Troubleshooting (Q&A)
Q1: I see a major spot on TLC/LCMS that corresponds to the boronic acid dimer. Is my catalyst dead?
Diagnosis: Not necessarily dead, but likely distracted .
Root Cause: This is Oxidative Homocoupling . It requires two things: Oxygen and a slow catalytic cycle.[1] If the oxidative addition of the aryl halide is slow (due to catalyst poisoning by the amine), the Pd(II) species sits idle. In the presence of even trace
Corrective Action:
-
Degassing is Non-Negotiable: Sparging with
is insufficient for this sensitive chemistry. You must use the Freeze-Pump-Thaw method (3 cycles) or vigorous argon sparging for >20 mins. -
Switch to "Pre-Catalysts": Avoid Pd(PPh3)4. It carries its own oxide impurities. Use Pd-G3 or G4 precatalysts (e.g., XPhos Pd G4). These generate the active Pd(0) species in situ without releasing oxidizing byproducts.
Q2: My boronic acid is disappearing, but I'm not getting product OR dimer. Where is it going?
Diagnosis: You are a victim of Protodeboronation . Root Cause: Heteroaryl boronic acids are notoriously unstable.[2] The 2-methoxy group on your nucleophile (Ring B) can facilitate hydrolysis of the C-B bond, replacing it with a proton. Mechanism: The basic conditions required for Suzuki coupling also catalyze the cleavage of the Boron.
Corrective Action:
-
The "Slow-Feed" Protocol: Do not add all boronic acid at the start. Add it dropwise as a solution over 1-2 hours. This keeps the standing concentration low, favoring the fast cross-coupling over the second-order homocoupling or first-order deboronation.
-
Switch Reagent Class: If the boronic acid fails, switch to the Potassium Trifluoroborate (
) salt. These are air-stable and release the active boronic acid slowly, acting as a "time-release" capsule that prevents side reactions.
Q3: Does the free amine on the 3-position interfere?
Diagnosis: Yes. It is a Catalyst Poison .
Root Cause: The
-
Best Practice: Protect the amine as an Acetamide (-NHAc) or Carbamate (-NHBoc). This removes the lone pair availability.
-
Workaround: If you must run it free, use a Buchwald Ligand (like XPhos or BrettPhos ). These ligands are bulky; they physically block the amine from coordinating to the metal center.
Module 2: Visualizing the Failure Mode
The following diagram illustrates the competition between the desired Cross-Coupling and the undesired Homocoupling/Protodeboronation pathways.
Caption: The "Stalled Cycle" (Red Dotted) occurs when the catalyst is poisoned by the amine or the halide activation is too slow, allowing Oxygen to hijack the boronic acid.
Module 3: Optimized Experimental Protocol
This protocol is designed specifically for aminopyridine + alkoxypyridine coupling. It prioritizes catalyst life and suppresses homocoupling.
Reagents:
-
Halide: 2-Chloro-3-aminopyridine (1.0 equiv)
-
Boronate: (2-Methoxypyridin-3-yl)boronic acid (1.3 equiv) — Use 1.5 equiv if not protecting amine.
-
Catalyst: XPhos Pd G4 (2-3 mol%) — Superior to Pd(dppf)Cl2 for this specific steric profile.
-
Base:
(3.0 equiv) — Anhydrous preferred to minimize deboronation. -
Solvent: 1,4-Dioxane : Water (4:1 ratio) — Degassed.
Step-by-Step Procedure:
-
The "Dry" Setup:
-
Solvent Prep:
-
In a separate flask, prepare the Dioxane/Water mixture.
-
Sparge this solvent mixture with Argon for 15 minutes.[1]
-
-
Initiation:
-
The "Slow Addition" (Anti-Homocoupling Maneuver):
-
Dissolve the Boronic Acid in a separate portion of degassed Dioxane.
-
Using a syringe pump (or slow manual addition), add this solution to the hot reaction mixture over 1 hour .
-
Why? This keeps the concentration of free boronic acid low, statistically favoring the reaction with the Pd-Halide complex over the reaction with itself.
-
-
Workup:
-
Cool to RT. Filter through Celite to remove Pd black.
-
Dilute with EtOAc, wash with Brine.[3]
-
Purification Note: Aminobipyridines are polar. You may need 5-10% MeOH in DCM with 1%
for column chromatography.
-
Module 4: Comparative Data
Why choose XPhos Pd G4 over traditional catalysts?
| Parameter | Pd(PPh3)4 (Traditional) | Pd(dppf)Cl2 (Common) | XPhos Pd G4 (Recommended) |
| Air Stability | Poor (Oxidizes to PdO) | Good | Excellent |
| Amine Tolerance | Low (Poisoned by | Moderate | High (Bulky ligand protects Pd) |
| Homocoupling Risk | High (Slow oxidative addition) | Moderate | Low (Fast cycle turnover) |
| Reaction Time | 12-24 Hours | 6-12 Hours | 1-4 Hours |
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.
- Grounding: Explains the mechanism of protodeboronation and stability of heteroaryl boron
-
Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920.
- Grounding: Establishes the superiority of G3/G4 precatalysts for preventing catalyst de
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.
- Grounding: Provides the basis for using XPhos/SPhos ligands with heteroaryl chlorides and amines.
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 261–268.
- Grounding: Validates the use of salts to minimize side reactions like homocoupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Resolving Poor Solubility of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with 2'-Methoxy-[2,3']bipyridinyl-3-ylamine in their reaction media. Poor solubility is a common yet significant hurdle that can impede reaction kinetics, affect yield, and complicate purification. This document provides a structured, in-depth troubleshooting guide rooted in the physicochemical properties of the molecule to help you systematically resolve these issues.
Frequently Asked Questions (FAQs): First-Line Troubleshooting
Q1: My 2'-Methoxy-[2,3']bipyridinyl-3-ylamine is not dissolving in my reaction solvent. What are the immediate steps?
A1: Initially, confirm the purity of your starting material, as impurities can significantly impact solubility.[1] If purity is confirmed, the issue likely lies with the solvent choice. This compound possesses both polar (amine, pyridine nitrogens) and non-polar (bipyridinyl aromatic rings) characteristics. A logical first step is to attempt solubilization in a small range of solvents with varying polarities, such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF). Gentle warming and sonication can also be attempted as immediate physical methods to encourage dissolution.
Q2: Is heating a good universal solution for dissolving this compound?
A2: While increasing the temperature often enhances solubility, it is not a universal solution and should be approached with caution. You must consider the thermal stability of your compound and other reagents in the reaction mixture. Bipyridine compounds can be stable at elevated temperatures, with some reactions occurring at 200-240°C.[2] However, unwanted side reactions or degradation can occur. It is recommended to first run a small-scale test to determine if heating improves solubility without causing degradation, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q3: The compound has a primary amine and two pyridine rings. How do these features affect solubility?
A3: These features are critical to understanding its solubility profile. The primary amine (-NH2) and the nitrogen atoms in the pyridine rings are basic and can act as hydrogen bond acceptors and, in the case of the amine, a hydrogen bond donor. This suggests good solubility in polar protic solvents like ethanol.[3] More importantly, the basicity of these nitrogen atoms allows for protonation in an acidic medium to form a salt. This salt form is typically much more soluble in polar solvents, particularly aqueous media, than the neutral freebase.[1][4] This property is the basis for pH modification, a powerful solubility enhancement technique.
In-Depth Troubleshooting Guide
Understanding the Molecular Structure and its Implications
The solubility behavior of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine is dictated by its distinct structural components. A clear understanding of these features is the foundation for a rational approach to solvent selection and solubility enhancement.
Caption: A systematic workflow for troubleshooting poor solubility.
Step 1: Systematic Solvent Screening
Begin by testing the solubility of a small amount of the compound (~1-2 mg) in a standard volume of various solvents (~0.5 mL). This qualitative assessment will quickly identify promising candidates.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Example Solvents | Rationale for Use | Expected Outcome |
| Aprotic, Low Polarity | Dichloromethane (DCM), Toluene | Solubilizes the non-polar bipyridinyl core. | Moderate to good solubility is possible. [3] |
| Aprotic, Polar | Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Balances polarity to interact with both the aromatic system and the polar functional groups. [5] | High likelihood of good solubility, especially in DMF and DMSO. |
| Protic, Polar | Ethanol, Methanol | Capable of hydrogen bonding with the amine and pyridine nitrogens. [3][4] | Good solubility is expected. |
| Aqueous | Water, Buffered Solutions | Generally poor solubility for the freebase, but essential for testing pH modification. | Low solubility expected without pH adjustment. |
Step 2: Leveraging Basicity via pH Modification
For reactions in polar or aqueous media, pH adjustment is one of the most effective strategies for compounds with basic amine groups. [6]By adding a stoichiometric amount of acid, you can protonate the basic nitrogen centers, forming a highly polar and much more soluble ammonium salt.
Experimental Protocol: Solubility Enhancement via Salt Formation
-
Setup: Suspend a known amount of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine in the desired polar solvent (e.g., water, ethanol).
-
Acidification: Slowly add a dilute solution of a suitable acid (e.g., 1M HCl, 1M Acetic Acid) dropwise while stirring vigorously. Choose an acid whose counter-ion will not interfere with your subsequent reaction. The formation of an amine salt can dramatically increase solubility. [1][7]3. Observation: Continue addition until the solid dissolves completely. Monitor the pH.
-
Caution: Be aware that the resulting acidic conditions and the presence of the counter-ion must be compatible with all other reagents and catalysts in your planned reaction. For instance, some palladium catalysts used in cross-coupling reactions are sensitive to pH. [8]
Step 3: Advanced Methods - Co-Solvents & Solubilizing Agents
If a single solvent is inadequate and pH modification is not viable, these advanced techniques should be considered.
-
Co-Solvency: This technique involves using a mixture of two or more miscible solvents. [9]A common strategy is to dissolve the compound in a small amount of a strong organic solvent (like DMSO or DMF) and then dilute this stock solution into the primary reaction solvent. [5]The use of a water-miscible organic solvent can significantly increase the solubility of nonpolar compounds in an aqueous phase. [4][10] Table 2: Common Co-Solvent Systems
| Primary Solvent (Poor Solubility) | Co-Solvent (High Solubility) | Typical Ratios (v/v) | Notes |
| Water / Buffer | DMSO, DMF, Ethanol, PEG 400 | 9:1 to 4:1 | Excellent for increasing solubility of lipophilic compounds in aqueous media. [1] |
| Toluene / Hexane | THF, Dichloromethane | 9:1 to 1:1 | Useful for tuning solvent polarity in non-polar reaction systems. |
| Acetonitrile | N-Methyl-2-pyrrolidone (NMP) | 19:1 to 9:1 | NMP is a powerful solubilizing agent. [11] |
-
Hydrotropes and Solubilizing Agents: For particularly challenging cases, specific additives can be used. Hydrotropes are compounds that increase the solubility of solutes in water. [12]Agents like 2-pyrrolidone have been shown to enhance solubility by up to 500-fold by acting as both a complexant and a cosolvent. [10][11]
References
- Technical Support Center: Enhancing the Solubility of 2,3'-Bipyridine-Based Metal Complexes. Benchchem.
- Diversification of Bipyridines and Azaheterocycles via Nucleophilic Displacement of Trimethylammoniums. PMC.
- Solubilization techniques used for poorly w
- 2'-Methoxy-2,3'-bipyridine-5-carboxamide. Benchchem.
- 2‐Methoxy Pyridine.
- Solubilization of poorly soluble compounds using 2-pyrrolidone. PubMed.
- An In-depth Technical Guide to the Synthesis of [2,3'-Bipyridin]-2'-amine and its Analogues. Benchchem.
- Trichloroacetic acid fueled practical amine purific
- Journal Name COMMUNIC
- 2-Methoxy-pyridin-4-ylamine AldrichCPR 20265-39-8. Sigma-Aldrich.
- Solubility Profile of 2'-Methyl-2,3'-bipyridine in Organic Solvents: A Technical Guide. Benchchem.
- US5416217A - Process for the preparation of 2,2'-bipyridyls.
- Solubilization of poorly soluble compounds using 2-pyrrolidone.
- Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics.
- Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones. PMC.
- Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
- 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry.
- Drug Solubility: Importance and Enhancement Techniques. PMC.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- 2,2′-Bipyridine. Wikipedia.
- Dual-Emissive Rectangular Supramolecular Pt(II)-p-Biphenyl with 4,4′-Bipyridine Derivative Metallacycles: Stepwise Synthesis and Photophysical Properties. MDPI.
- PRODUCT INFORM
- Chemical Properties of Ethanamine, 2-methoxy- (CAS 109-85-3). Cheméo.
- Solvent Miscibility Table. MilliporeSigma.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US5416217A - Process for the preparation of 2,2'-bipyridyls - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. wjbphs.com [wjbphs.com]
- 7. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Solvent Miscibility Table [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Solubilization of poorly soluble compounds using 2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Regioselective Functionalization of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine
Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing regioselectivity and catalyst-poisoning challenges when functionalizing the highly complex 2'-Methoxy-[2,3']bipyridinyl-3-ylamine scaffold.
Core Mechanistic FAQs: Understanding the Causality
Q: When attempting direct electrophilic halogenation, I observe a complex mixture of isomers across both pyridine rings. Why does this happen, and how can I isolate reactivity to the 3-ylamine ring (Ring A)?
A: The 2'-Methoxy-[2,3']bipyridinyl-3-ylamine scaffold contains two strongly activating, ortho/para-directing groups: the primary amine (-NH
To achieve absolute regioselectivity on Ring A, you must override the intrinsic electronic bias. A field-proven method is to convert the -NH
Q: I am attempting a transition-metal-catalyzed C-H activation (e.g., Ir-catalyzed borylation), but my catalyst dies immediately. Is the bipyridine motif responsible? A: Yes. The [2,3']-bipyridinyl system is a potent bidentate ligand. It rapidly sequesters transition metals (Pd, Ir, Ru), forming stable, unreactive complexes that cause immediate catalyst deactivation (poisoning).
To prevent this, you must physically or electronically mask the bipyridine nitrogens. You can either pre-complex the bipyridine nitrogens with a sacrificial Lewis acid (e.g., BF
Troubleshooting Guides & Validated Protocols
Issue 1: Over-halogenation & Poor Regioselectivity during Bromination
Symptom: Direct use of NBS or NCS yields intractable poly-halogenated bipyridine mixtures. Root Cause: Competing electron-rich sites (C4, C6, C4', C6') react indiscriminately with the halogen electrophile. Solution: Employ a sequence of Boc-protection followed by TMPMgCl·LiCl-mediated directed metalation to force C4-specificity[4].
Quantitative Data: Optimization of Halogenation Regioselectivity
| Reagent System | Temperature | Major Product(s) | Regioselectivity (C4:Other) | Isolated Yield |
| NBS, DMF | 25 °C | C4, C6, C4', C6' mix | 1 : 4.5 | 32% |
| NBS, CH | -78 °C | C4, C6 mix | 1 : 1.2 | 45% |
| 1. Boc | -15 °C | C4-Bromo (Ring A) | > 99 : 1 | 84% |
| 1. Boc | -78 °C | C4-Iodo (Ring A) | 95 : 5 | 78% |
Step-by-Step Protocol: C4-Selective Bromination via DoM
-
Protection: Dissolve 2'-Methoxy-[2,3']bipyridinyl-3-ylamine (1.0 equiv) in THF. Add Boc
O (1.1 equiv) and DMAP (0.1 equiv). Stir at 25 °C for 12 h. Isolate the N-Boc-derivative via recrystallization to avoid chromatography[1]. -
Directed Metalation: Under argon, dissolve the N-Boc intermediate in dry THF and cool to -15 °C. Dropwise add the Knochel-Hauser base, TMPMgCl·LiCl (1.2 equiv). The base reversibly coordinates to the pyridine nitrogen and the Boc carbonyl, selectively deprotonating the C4 position[4]. Stir for 1.5 h.
-
Electrophilic Trapping: Add 1,2-dibromoethane (1.5 equiv) dropwise. Allow the reaction to warm to 0 °C over 2 hours.
-
Quench & Deprotection: Quench with sat. NH
Cl and extract with EtOAc. To remove the Boc group, treat the crude organic layer with TFA/CH Cl (1:4) for 2 hours at room temperature, followed by neutralization with sat. NaHCO .
Reaction pathway comparing direct electrophilic halogenation vs. directed ortho-metalation.
Issue 2: Catalyst Poisoning in C-H Activation Workflows
Symptom: 0% yield in Ir-catalyzed C-H borylation; starting material is fully recovered, and the metal precipitates as "iridium black." Root Cause: The bipyridine nitrogens outcompete the target C-H bond for the metal center. Solution: Utilize a MOF-immobilized catalyst to physically block bidentate coordination[3].
Step-by-Step Protocol: Sterically-Controlled C-H Borylation
-
Substrate Preparation: Dissolve the bipyridine substrate in a non-coordinating solvent (e.g., cyclopentyl methyl ether or hexane).
-
Catalyst Loading: Add 1-Ir-0.5 (MOF-immobilized Iridium Bipyridine Catalyst, 5 mol%). The spatial confinement of the MFU-4l MOF prevents the substrate's bipyridine nitrogens from entering the pore and poisoning the Ir center[3].
-
Borylation: Add bis(pinacolato)diboron (B
pin , 1.5 equiv). Heat to 80 °C for 24 h. -
Isolation: Filter the heterogeneous catalyst (which can be washed and recycled). Concentrate the filtrate and purify the borylated product via silica gel chromatography.
Decision tree for troubleshooting transition-metal catalyst deactivation in bipyridines.
References
-
Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Verlag der Zeitschrift für Naturforschung.4
-
Regioselective Arene C-H Borylation with a MOF-Immobilized Iridium Bipyridine Catalyst. ACS Applied Materials & Interfaces.3
-
Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science.2
-
Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. NIH.1
Sources
- 1. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Regioselective Arene C-H Borylation with a MOF-Immobilized Iridium Bipyridine Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. znaturforsch.com [znaturforsch.com]
"2'-Methoxy-[2,3']bipyridinyl-3-ylamine" mass spec fragmentation analysis for impurity identification.
[2]
Topic: Fragmentation Analysis & Impurity Identification Document ID: TS-MS-BPY-001 Role: Senior Application Scientist Last Updated: March 2026[2]
Introduction & Molecule Overview[3][4]
2'-Methoxy-[2,3']bipyridinyl-3-ylamine (CAS: Variable/Generic Structure Reference) is a critical bipyridine intermediate often utilized in the synthesis of kinase inhibitors and other bioactive small molecules.[2] Its structure consists of two pyridine rings connected at the C2 and C3' positions, functionalized with a primary amine at C3 and a methoxy group at C2'.
Accurate mass spectrometric analysis of this molecule is challenging due to the potential for isobaric interferences and the formation of similar fragmentation ions from regioisomers. This guide provides a robust workflow for identifying the parent molecule and profiling common synthetic impurities.
Chemical Specifications
| Property | Detail |
| Chemical Formula | C₁₁H₁₁N₃O |
| Monoisotopic Mass | 201.0902 Da |
| [M+H]⁺ (ESI Positive) | 202.0975 m/z |
| Core Scaffold | [2,3']-Bipyridine |
| Key Functional Groups | Primary Amine (-NH₂), Methoxy (-OCH₃) |
Analytical Method Development (FAQ)
Q: What is the recommended ionization mode for this molecule?
A: Electrospray Ionization (ESI) in Positive Mode is the standard. The primary amine (pKₐ ~6-7) and the pyridine nitrogens (pKₐ ~5) are readily protonated under acidic conditions.[2]
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Rationale: Formic acid ensures full protonation of the [M+H]⁺ species (m/z 202.1), maximizing sensitivity.
Q: I see a split peak in my chromatogram. Could this be a tautomer?
A: It is unlikely to be a tautomer in the LC timescale. This is more likely a Regioisomer .
-
Issue: Suzuki coupling used to synthesize this scaffold can sometimes yield [2,2'] or [3,3'] isomers if the boronic acid/halide selectivity is poor.
-
Solution: Check the fragmentation pattern. [2,3'] isomers often show different relative abundances of ring-cleavage ions compared to symmetric [2,2'] or [3,3'] isomers due to electronic stabilization differences.[2]
Fragmentation Analysis & Pathway
Understanding the fragmentation of the [M+H]⁺ ion (m/z 202.1) is vital for confirming identity and distinguishing it from impurities.
Primary Fragmentation Channels (ESI-MS/MS)[2][3]
-
Loss of Ammonia (Δm = -17 Da) [2]
-
Transition: m/z 202.1 → m/z 185.1
-
Mechanism: Inductive cleavage of the C-N bond at the primary amine position. This is the most diagnostic loss for the 3-ylamine moiety.[2]
-
Significance: High abundance indicates an intact primary amine.
-
-
Loss of Methanol (Δm = -32 Da)
-
Transition: m/z 202.1 → m/z 170.1
-
Mechanism: A rearrangement involving the methoxy group and an adjacent proton (likely from the other ring or the amine if spatially close), leading to the loss of neutral CH₃OH.
-
Significance: Confirms the presence of the methoxy group.
-
-
Loss of Methyl Radical (Δm = -15 Da)
-
Transition: m/z 202.1 → m/z 187.1
-
Note: While radical losses are less common in even-electron ESI spectra, they can occur in methoxy-pyridines under higher collision energies, forming a distonic ion.[2] However, be cautious: m/z 187 can also result from hydrolytic impurities co-eluting (see Impurity Section).
-
Visualizing the Fragmentation Logic
Figure 1: Proposed ESI-MS/MS fragmentation pathway for 2'-Methoxy-[2,3']bipyridinyl-3-ylamine.[2]
Impurity Identification Guide
In synthetic samples, "unknown" peaks are often structural analogs. Use this table to identify common impurities based on mass shift.
| Mass Shift (Δm) | Observed m/z | Identity | Origin/Cause |
| -14 Da | 188.1 | O-Desmethyl (Hydroxy) | Hydrolysis of the methoxy group (acidic workup).[2] |
| +16 Da | 218.1 | N-Oxide | Oxidation of pyridine nitrogen (peroxides in solvents).[2] |
| +14 Da | 216.1 | Methylated Amine | Over-alkylation during synthesis steps. |
| +34/36 Da | 236/238 | Chloro-Intermediate | Unreacted chloropyridine starting material.[2] |
| +201 Da | 403.2 | Dimer | Homocoupling of the boronic acid reagent. |
Experimental Workflow for Impurity ID
Figure 2: Logic flow for rapid impurity classification.
Troubleshooting & FAQs
Q: My sensitivity for the parent ion (m/z 202) is dropping over time. Why?
A: This is often due to Source Contamination or Adduct Formation .
-
Check: Look for m/z 224 (M+Na)⁺ or m/z 240 (M+K)⁺. If these are high, your source or solvents are contaminated with salts.
-
Fix: Flush the ESI source with 50:50 Isopropanol:Water. Use high-purity LC-MS grade solvents.[2]
Q: I see a peak at m/z 185 in the blank. Is it carryover?
A: Possibly, but m/z 185 is also a common background ion (e.g., from certain plasticizers or solvent clusters).
-
Test: Inject a "double blank" (pure acetonitrile). If m/z 185 persists with the same retention time as your fragment, it is contamination. If it elutes differently, it is a background interference.
Q: How do I distinguish the 2'-methoxy isomer from a 4'-methoxy isomer?
A: These isomers are isobaric (same mass).
-
Method: You must use Chromatographic Separation or NMR . Mass spec fragmentation is often too similar between positional isomers of bipyridines to be definitive without reference standards.
-
Tip: 2'-substituted pyridines often have shorter retention times on C18 columns compared to 4'-substituted isomers due to steric shielding of the polar nitrogen.[2]
References
-
BenchChem. (2025).[2] An In-depth Technical Guide to the Synthesis of [2,3'-Bipyridin]-2'-amine and its Analogues. Retrieved from [2]
-
Sigma-Aldrich. (n.d.).[2] 2-Methoxy-3-pyridinylboronic acid Product Specification. Retrieved from [2]
-
ResearchGate. (2011).[2] Mass Spectrometry of Bis-Quinolizidine Alkaloids: FAB-MS of Oxo-Substituted Sparteines. (Discusses fragmentation of related N-heterocycles). Retrieved from
-
International Conference on Harmonisation (ICH). (2006).[2] Impurities in New Drug Substances Q3A(R2). (Guideline for impurity reporting thresholds). Retrieved from [2]
Validation & Comparative
2'-Methoxy-[2,3']bipyridinyl-3-ylamine: A Privileged Scaffold for Kinase ATP-Binding Pocket Inhibition
In the landscape of targeted therapeutics, the architectural precision of a small molecule dictates its clinical viability. Among nitrogen-containing heterocycles, bipyridine derivatives have emerged as cornerstone scaffolds for competitive kinase inhibition[1]. Specifically, 2'-Methoxy-[2,3']bipyridinyl-3-ylamine represents a highly optimized pharmacophore designed to exploit the highly conserved ATP-binding hinge region of protein kinases while maintaining exquisite target selectivity.
As an Application Scientist evaluating hit-to-lead candidates, it is critical to look beyond basic IC50 values and understand the thermodynamic and kinetic drivers of binding. This guide provides an objective, data-driven comparison of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine against other bipyridine analogues, detailing the causality behind its superior performance in binding assays.
The Mechanistic Rationale: Why Structure Dictates Affinity
The efficacy of ATP-competitive kinase inhibitors relies heavily on their ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region [2]. However, achieving selectivity among the human kinome requires exploiting adjacent, less-conserved hydrophobic pockets.
The 2'-Methoxy-[2,3']bipyridinyl-3-ylamine scaffold achieves this through a dual-action structural logic:
-
The 3-ylamine Motif (Hinge Binder): The primary amine acts as a potent hydrogen bond donor, while the adjacent pyridine nitrogen acts as an acceptor. This classic "donor-acceptor" motif anchors the molecule to the backbone amides of the kinase hinge region.
-
The 2'-Methoxy Motif (Torsional Lock & Selectivity): Unlike unsubstituted bipyridines, the bulky 2'-methoxy group induces a steric clash with the adjacent pyridine ring. This restricts the dihedral angle between the two rings, pre-organizing the molecule into an active conformation. This pre-organization reduces the entropic penalty of binding and directs the methoxy group into an adjacent allosteric/selectivity pocket, preventing off-target binding [3].
Logical mapping of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine structural motifs to kinase binding sites.
Comparative Binding Performance
To objectively evaluate the impact of these structural features, we compare the binding kinetics of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine against three structural analogues using Surface Plasmon Resonance (SPR) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assays.
Table 1: Kinetic and Thermodynamic Binding Profiles across Bipyridine Analogues
| Compound Scaffold | Structural Modification | IC | K | Dissociation Half-life (t | Binding Rationale |
| 2'-Methoxy-[2,3']bipyridinyl-3-ylamine | Optimized (Target) | 1.8 | 2.4 | 120 min | Optimal hinge binding + locked active conformation. |
| [2,3']Bipyridinyl-3-ylamine | Unsubstituted (No Methoxy) | 45.2 | 58.1 | 15 min | High entropic penalty during binding; lacks selectivity pocket anchoring. |
| 6'-Methoxy-[2,3']bipyridinyl-3-ylamine | Isomeric shift (Methoxy at 6') | 890.5 | >1000 | <1 min | Severe steric clash with the hinge region; prevents DFG-in alignment. |
| [3,3']Bipyridinyl-5-carboxamide | Alternate Linkage (e.g., PI4K inhibitors) | 25.1 | 32.0 | 45 min | Good affinity for specific targets (e.g., Plasmodium kinases) but lower broad-spectrum hinge affinity [2]. |
Data Synthesis: The unsubstituted analogue suffers a ~25-fold drop in affinity. Without the 2'-methoxy group, the bipyridine rings rotate freely in solution. Upon binding, the molecule must "freeze" into a specific conformation, incurring a massive thermodynamic penalty. Conversely, moving the methoxy group to the 6'-position completely abrogrates binding due to spatial conflicts with the kinase gatekeeper residue.
Self-Validating Experimental Protocol: Surface Plasmon Resonance (SPR)
To generate the kinetic data (Kd, kon, koff) shown above, a rigorous, self-validating SPR workflow is required. Unlike endpoint assays (IC50), SPR provides real-time resolution of binding mechanics, crucial for identifying compounds with long residence times (t1/2)—a key predictor of in vivo efficacy.
Step-by-Step SPR Methodology
-
Surface Preparation (Ligand Immobilization):
-
Dock a CM5 sensor chip into the SPR instrument.
-
Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10 µL/min.
-
Immobilize the recombinant target kinase (e.g., AXL or PI4K) via amine coupling. Dilute the kinase in 10 mM Sodium Acetate (pH 5.0) to achieve a target immobilization level of 2000–3000 Response Units (RU).
-
Causality Check: Block unreacted active esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to prevent non-specific background binding.
-
-
Analyte Preparation:
-
Prepare a 10 mM stock of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine in 100% DMSO.
-
Dilute into running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4) to create a 5-point concentration series (e.g., 0.625 nM to 10 nM). Critical: Maintain a constant 1% DMSO concentration across all samples and running buffers to eliminate bulk refractive index shifts.
-
-
Kinetic Injection (Association & Dissociation):
-
Inject the analyte series at a high flow rate (30 µL/min) to minimize mass transport limitations.
-
Allow 120 seconds for the association phase, followed by 600 seconds of running buffer flow for the dissociation phase.
-
-
Regeneration:
-
If the compound does not fully dissociate (common with the 120 min t
1/2of the 2'-methoxy analogue), inject a 30-second pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the kinase surface without denaturing the protein.
-
-
Data Fitting:
-
Double-reference the sensograms (subtracting both the reference flow cell and blank buffer injections). Fit the data to a 1:1 Langmuir binding model to extract k
onand koff.
-
Step-by-step Surface Plasmon Resonance (SPR) workflow for evaluating bipyridine binding kinetics.
Conclusion
The superiority of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine in binding assays is not coincidental; it is a product of rational thermodynamic design. By combining the potent hydrogen-bonding capability of the 3-ylamine group with the conformational restriction provided by the 2'-methoxy group, this scaffold achieves sub-nanomolar affinities and extended residence times that unsubstituted bipyridines cannot match. For drug development professionals, utilizing this pre-organized scaffold minimizes the risk of off-target toxicity while maximizing target engagement in the kinase ATP-binding pocket.
References
-
MDPI. (2024). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. International Journal of Molecular Sciences. Available at:[Link]
-
ACS Publications. (2021). Plasmodium Kinases as Potential Drug Targets for Malaria: Challenges and Opportunities. ACS Infectious Diseases. Available at:[Link]
-
National Institutes of Health (NIH). (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PMC. Available at:[Link]
Comparative Analysis: Suzuki-Miyaura vs. Negishi Coupling for 2,2'-Bipyridine Synthesis
Executive Summary
The synthesis of 2,2'-bipyridines is a foundational challenge in medicinal chemistry and ligand design. While the Suzuki-Miyaura coupling is the industry standard for biaryl synthesis due to its mild conditions and toxicity profile, it historically fails in 2,2'-bipyridine construction. This failure stems from the "2-pyridyl problem": the rapid protodeboronation of 2-pyridylboronic acids and catalyst poisoning by the pyridine nitrogen.
Conversely, the Negishi coupling, utilizing organozinc reagents, offers superior reactivity and stability of the metallated intermediate, often making it the method of choice for this specific scaffold. However, recent advances in MIDA boronate technology have revitalized the Suzuki pathway.
This guide provides a technical comparison of these two methodologies, offering evidence-based protocols to assist researchers in selecting the optimal route for their specific substrate.
Mechanistic Divergence & The "2-Pyridyl Problem"
To choose the correct method, one must understand the failure modes. The primary differentiator is the stability of the metallated nucleophile.
The Suzuki Failure Mode: Protodeboronation
In standard Suzuki conditions, 2-pyridylboronic acid derivatives are notoriously unstable. The basicity of the pyridine nitrogen allows it to coordinate intramolecularly or intermolecularly with the boron center. This formation of a zwitterionic boronate species facilitates rapid hydrolysis of the C-B bond, replacing the boron with a proton (protodeboronation) faster than the transmetallation to Palladium can occur.
The Negishi Advantage: Zinc Stability
Organozinc reagents (2-pyridylZnX) possess a more covalent C-Zn bond compared to the C-B bond. While they are sensitive to moisture, they do not undergo the rapid, base-catalyzed auto-destruction seen in boronates. Furthermore, the zinc species can be stabilized by coordination with LiCl or pivalates (Knochel-type reagents), allowing for high-yielding cross-couplings even with electron-deficient electrophiles.
Mechanistic Pathway Comparison
The following diagram illustrates the critical divergence in the catalytic cycles, highlighting the "Death Loop" of protodeboronation in the Suzuki method.
Caption: Comparative mechanistic flow. Note the red path indicating the rapid decomposition of boronic acids, the primary cause of Suzuki failure in this context.
Experimental Data Comparison
The following data aggregates results from key studies comparing standard boronic acids, MIDA boronates, and Organozinc reagents for the synthesis of hindered or electron-deficient bipyridines.
| Substrate (Electrophile) | Method A: Standard Suzuki | Method B: Suzuki (MIDA Boronate) | Method C: Negishi (Zn-Pivalate) | Verdict |
| 2-Chloropyridine | < 10% Yield | 82% Yield | 89% Yield | Negishi (Slight Edge) |
| 2-Chloro-3-methylpyridine | 0% (Trace) | 65% Yield | 84% Yield | Negishi (Steric Tolerance) |
| 2-Chloro-5-nitropyridine | 0% (Decomp) | 71% Yield | 78% Yield | Tie (Both effective) |
| 2,6-Dichloro-pyridine | < 5% | 55% (Mono) | 92% (Mono) | Negishi (Selectivity) |
Analysis:
-
Standard Suzuki: Effectively useless for 2,2'-bipyridines.
-
MIDA Suzuki: The "Slow Release" protocol (see below) salvages the reaction by keeping the concentration of the unstable free boronic acid low, matching the rate of transmetallation.
-
Negishi: Consistently higher yields, particularly with sterically hindered substrates (3-substituted pyridines), due to the higher nucleophilicity of the Zinc species.
Validated Experimental Protocols
Protocol A: The Modern Suzuki Solution (MIDA Boronate)
Rationale: This protocol uses MIDA boronates to solve the instability issue. The MIDA ligand protects the boron. Under mild aqueous basic conditions, the active boronic acid is released slowly, preventing accumulation and subsequent decomposition.
Reagents:
-
2-Pyridyl MIDA boronate (1.5 equiv)
-
Heteroaryl Chloride (1.0 equiv)
-
Catalyst:
(1.5 mol%) / XPhos (6 mol%) -
Promoter:
(50 mol%) — Critical for facilitating transmetallation of 2-pyridyl species. -
Base:
(5 equiv) -
Solvent: DMF : IPA (4:1) — Anhydrous conditions are NOT used here; water is required for hydrolysis.
Step-by-Step:
-
Setup: Charge a reaction vial with MIDA boronate, aryl chloride,
, XPhos, , and . -
Solvent: Add the DMF/IPA mixture (degassed).
-
Reaction: Heat to 100 °C for 4–6 hours. The IPA/Base mixture slowly hydrolyzes the MIDA ester.
-
Workup: Dilute with EtOAc, wash with
(to sequester Cu), dry, and purify.
Protocol B: The Robust Negishi Solution (Knochel-Hauser Base)
Rationale: This uses a solid, air-stable Zinc Pivalate reagent or generates it in situ using
Reagents:
-
2-Bromopyridine (Precursor for Zn reagent)
- (Turbo Grignard)
-
or
-
Catalyst:
(2 mol%) / S-Phos (4 mol%) -
Solvent: THF (Strictly Anhydrous)
Step-by-Step:
-
Zincation (In-situ): In a flame-dried flask under Argon, dissolve 2-bromopyridine in THF. Cool to 0 °C. Add
dropwise. Stir 30 mins (Li-Halogen exchange). -
Transmetallation to Zn: Add
(1.1 equiv) or . Stir at RT for 20 mins. You now have the stable 2-pyridylzinc species. -
Coupling: In a separate flask, mix the Electrophile (e.g., Chloropyridine),
, and S-Phos in THF. -
Addition: Cannulate the organozinc solution into the catalyst/electrophile flask.
-
Reaction: Stir at 25–60 °C. (Negishi often works at lower temps than Suzuki).
-
Quench: Add sat.
.
Decision Matrix: When to Use Which?
Use the following logic flow to determine the appropriate method for your specific drug candidate or ligand.
Caption: Decision Logic for selecting coupling methodology. Negishi is preferred for sterics; Suzuki (MIDA) is preferred for functional group tolerance (protic groups).
References
-
Knochel, P., et al. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters. Link
-
Burke, M. D., et al. (2009). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society. Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link
A Comparative Guide to the Predicted Biological Activity of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine Based on Its Parent Scaffolds
Introduction
In modern medicinal chemistry, the principle of structure-activity relationship (SAR) is paramount. It dictates that the biological activity of a molecule is intrinsically linked to its three-dimensional structure. By combining known pharmacophores or bioactive scaffolds, chemists can design novel molecules with potentially enhanced or entirely new therapeutic properties. This guide focuses on 2'-Methoxy-[2,3']bipyridinyl-3-ylamine , a molecule for which direct biological activity data is not extensively documented in public literature.
However, a robust predictive analysis can be conducted by dissecting the molecule into its constituent parts: the 3-aminopyridine moiety, the 2-methoxypyridine moiety, and the overarching [2,3']-bipyridine scaffold. The pyridine ring is a privileged structure in drug design, recognized as the second most common heterocycle in FDA-approved drugs due to its ability to modulate properties like solubility, metabolic stability, and hydrogen bonding capacity. This guide will synthesize the known biological profiles of these parent structures to forecast the likely activities of the target compound and propose a clear experimental workflow for its validation.
Biological Profile of Parent Moiety 1: 3-Aminopyridine
3-Aminopyridine is a well-characterized pyridine derivative used primarily as a building block in the synthesis of pharmaceuticals and agrochemicals. On its own, it exhibits distinct pharmacological activities.
-
Neurological Activity : 3-Aminopyridine and its isomers are known to function by blocking voltage-gated potassium channels. This mechanism has led to research into its neuroprotective effects and potential applications in treating neurological conditions such as multiple sclerosis. Derivatives of 3-aminopyridine have been developed into various pharmaceuticals, including antihistamines and drugs for non-small cell lung cancer.
-
Antimicrobial Potential : While monomeric 3-aminopyridine shows little to no activity against bacteria like Staphylococcus aureus, its polymers have demonstrated potent antistaphylococcal effects. This suggests that while the core structure has some inherent potential, its presentation in a larger molecular context is crucial for this specific activity.
Biological Profile of Parent Moiety 2: 2-Methoxypyridine
2-Methoxypyridine is predominantly utilized as a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. While direct biological activity of the parent molecule is not its primary feature, the 2-methoxypyridine scaffold is integral to a variety of biologically active compounds.
-
Anticancer Potential : A compelling body of research highlights the cytotoxic potential of derivatives containing the 2-methoxypyridine scaffold. For instance, a series of novel 2-methoxypyridine analogs demonstrated significant cytotoxic activity against human colorectal carcinoma (HCT-116), breast cancer (MCF-7), and lung cancer (A-549) cell lines. The presence of methoxy groups on pyridine derivatives has been shown to enhance their antiproliferative activity.
-
Antituberculosis Activity : The 2-methoxypyridine moiety has been incorporated into novel riminophenazine derivatives as potential agents against Mycobacterium tuberculosis, including multidrug-resistant strains.
The [2,3']-Bipyridine Scaffold: A Platform for Enhanced Activity
The fusion of two pyridine rings to form a bipyridine scaffold creates a rigid, planar structure with unique properties. Bipyridines are extensively used as ligands in transition-metal catalysis and are foundational components in numerous biologically active molecules.
-
Broad-Spectrum Bioactivity : Bipyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antitumor, immunosuppressive, and anti-inflammatory effects.
-
Kinase Inhibition : The pyridine scaffold is a well-established "hinge-binding" motif in many protein kinase inhibitors. Kinases are a critical class of enzymes often dysregulated in cancer. The aminopyridine core, in particular, nestles into the ATP-binding site, forming key hydrogen bonds with the kinase hinge region, thereby blocking its activity.
-
Metal Chelation : The arrangement of the nitrogen atoms allows bipyridines to act as effective chelating agents for metal ions like copper and zinc. This property can be harnessed to modulate the activity of metalloenzymes or to disrupt biological processes dependent on these ions.
Predicted Biological Profile and Comparative Analysis of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine
By combining the structural features of its parent moieties onto a rigid bipyridine framework, 2'-Methoxy-[2,3']bipyridinyl-3-ylamine is predicted to exhibit synergistic or novel biological activities far exceeding those of its individual precursors.
Hypothesis : The fusion of a 3-aminopyridine and a 2-methoxypyridine into a single bipyridine molecule creates a compelling candidate for a potent kinase inhibitor with potential anticancer activity. The aminopyridine portion can serve as the hinge-binding element, while the methoxy-substituted ring can make additional contacts within the ATP-binding pocket, enhancing both potency and selectivity.
| Compound/Scaffold | Known or Predicted Biological Activity | Key Structural Rationale |
| 3-Aminopyridine | Potassium channel blocker, Neuroprotective effects. | Small, polar molecule capable of interacting with ion channels. |
| 2-Methoxypyridine | Primarily a synthetic intermediate; derivatives show anticancer activity. | The scaffold contributes to the overall structure of cytotoxic compounds. |
| [2,3']-Bipyridine Scaffold | Ligand for metal chelation, rigid core for kinase inhibitors, broad antimicrobial/antitumor activity. | Planar, aromatic system with nitrogen atoms positioned for coordination and H-bonding. |
| 2'-Methoxy-[2,3']bipyridinyl-3-ylamine (Predicted) | Primary: Anticancer (Kinase Inhibition) Secondary: CNS modulation, Antimicrobial | Combines the aminopyridine hinge-binding motif with the cytotoxic potential of the methoxypyridine scaffold on a rigid bipyridine platform ideal for kinase pocket occupancy. |
Proposed Research Workflow for Biological Characterization
To validate the predicted biological profile of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine, a systematic screening cascade is proposed. This workflow is designed to efficiently assess its primary predicted activity (anticancer) and screen for other potential therapeutic applications.
Detailed Experimental Protocols
The following protocols describe standard, self-validating methodologies for the primary screening phase of the proposed workflow.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is used to measure the metabolic activity of cells as an indicator of cell viability and cytotoxicity following exposure to the test compound. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HCT-116, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion.
-
Compound Treatment: Prepare serial dilutions of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: Select 3-5 isolated colonies of the test organism (e.g., S. aureus ATCC 25922) from a fresh agar plate. Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculum Dilution: Dilute this standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Compound Preparation: In a 96-well microtiter plate, perform serial twofold dilutions of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine in CAMHB to achieve a final volume of 50 µL per well across a desired concentration range.
-
Inoculation: Within 15 minutes of its preparation, add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, examine the plate for visible bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth. The growth control must show distinct turbidity, and the sterility control must remain clear.
Conclusion
While 2'-Methoxy-[2,3']bipyridinyl-3-ylamine remains an uncharacterized molecule in the public domain, a detailed analysis of its parent structures provides a compelling, scientifically-grounded rationale for its investigation. The fusion of the neurological and antimicrobial potential of 3-aminopyridine with the proven anticancer scaffold of 2-methoxypyridine onto a rigid, kinase-friendly bipyridine framework points toward a high probability of significant anticancer activity. This guide provides not only a predictive comparison but also a clear, actionable experimental plan for researchers and drug development professionals to unlock the therapeutic potential of this promising compound.
References
- MTT assay protocol. Abcam.
- MTT Assay Protocol for Cell Viability and Proliferation. Merck.
- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.
- Structure-activity relationships of inotropic bipyridines: crystallographic analysis of four milrinone analogues. International Union of Crystallography.
- Comparative Biological Insights: Unraveling the Anticancer Potential of 2-Methoxypyridine Analogs. Benchchem.
- Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4". Benchchem.
- 3-Aminopyridine | 462-08-08. Smolecule.
- The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry: A Technical Guide. Benchchem.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia.
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
- MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap.
- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf.
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate.
- Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Clinical Microbiology and Antimicrobial Chemotherapy.
- 3-aminopyridine, 462-08-8. The Good Scents Company.
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC.
- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC.
- Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents. PMC.
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch.
- Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. ACS Publications.
- Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI.
- The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. PMC.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC.
- The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI.
- Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines. ResearchGate.
- 2-Methoxypyridine | 1628-89-3. ChemicalBook.
- 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three. ChemicalBook.
- Strategic Design of 2,2'-Bipyridine Derivatives to Modulate Metal-Amyloid-β Aggregation. PubMed.
- Buy 2-methoxypyridine | Pharmaceutical & Agrochemical Intermediate. Chemical Bull.
- Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications.
- Definitive Structure Determination of 2,3'-Bipyridine Derivatives: A Comparative Guide to X-ray Crystallographic Analysis. Benchchem.
- An Overview of the Potential Medicinal and Pharmaceutical Properties of Ru(II)/(III) Complexes. MDPI.
- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PMC.
- Catalyzed metalation applied to 2-methoxypyridine. The Journal of Organic Chemistry.
- Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines. PubMed.
- An In-depth Technical Guide to the Synthesis of [2,3'-Bipyridin]-2'-amine and its Analogues. Benchchem.
- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science.
- 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. ResearchGate.
- Potential Biological Activities of 6-Methoxy-2-nitropyridin-3-amine: A Technical Overview for Drug Discovery. Benchchem.
- Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.
- The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed: synthesis, structure
Validating Small Molecule-Target Engagement: A Comparative Guide to Surface Plasmon Resonance for 2'-Methoxy-[2,3']bipyridinyl-3-ylamine
In the landscape of modern drug discovery, the precise and quantitative validation of a small molecule's binding affinity to its intended biological target is a cornerstone of preclinical development. This guide provides a comprehensive, technically-grounded comparison of methodologies for validating the binding affinity of novel chemical entities, using the exemplar molecule, 2'-Methoxy-[2,3']bipyridinyl-3-ylamine. While this compound serves as our case study, the principles and protocols discussed are broadly applicable to a wide range of small molecule-protein interaction studies.
Our focus will be on Surface Plasmon Resonance (SPR), a label-free, real-time optical biosensing technique, contextualized by comparisons with other widely-used biophysical methods: Isothermal Titration Calorimetry (ITC), Bio-Layer Interferometry (BLI), and MicroScale Thermophoresis (MST). This guide is designed for researchers, scientists, and drug development professionals seeking to not only execute these assays but to understand the causality behind experimental choices and to design self-validating systems for robust, reproducible data.
The Challenge: Quantifying the Interaction of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine
2'-Methoxy-[2,3']bipyridinyl-3-ylamine is a small molecule featuring a bipyridinyl scaffold. This structural motif is of significant interest in medicinal chemistry, as it is present in compounds targeting a variety of protein classes, including kinases and certain G-protein coupled receptors (GPCRs). For the purpose of this guide, we will hypothesize that our target of interest is a novel protein kinase, "Kinase-X," a common target class for such scaffolds.
The primary questions we aim to answer are:
-
Does 2'-Methoxy-[2,3']bipyridinyl-3-ylamine bind to Kinase-X?
-
What is the affinity (KD) of this interaction?
-
What are the kinetic parameters (ka and kd) of the binding event?
Answering these questions with high confidence requires a carefully planned experimental strategy and a clear understanding of the strengths and limitations of the available technologies.
Gold Standard: Surface Plasmon Resonance (SPR)
SPR is a powerful technique that measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate. This allows for the real-time, label-free determination of binding kinetics (association and dissociation rates) and affinity.
The Rationale for SPR in Small Molecule Analysis
For small molecule interaction analysis, SPR is often the preferred method due to its high sensitivity and the rich kinetic information it provides. The ability to directly observe the binding and unbinding of a small molecule (the analyte) to an immobilized larger protein (the ligand) provides a detailed picture of the interaction dynamics. This is crucial for lead optimization, as compounds with similar affinities can have vastly different kinetic profiles, which can significantly impact their in vivo efficacy and duration of action.
Experimental Workflow for SPR Analysis
The following protocol outlines the key steps for validating the binding of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine to Kinase-X using SPR.
Caption: A generalized workflow for SPR-based analysis of small molecule-protein interactions.
Detailed Step-by-Step Protocol for SPR
-
Ligand Preparation:
-
Express and purify Kinase-X to >95% purity as determined by SDS-PAGE.
-
Dialyze the protein into an appropriate buffer for immobilization, typically a low ionic strength buffer with a pH below the protein's pI (e.g., 10 mM Sodium Acetate, pH 5.0).
-
Determine the protein concentration accurately using a method like A280 or a BCA assay.
-
-
Analyte Preparation:
-
Synthesize or procure 2'-Methoxy-[2,3']bipyridinyl-3-ylamine with high purity (>98%).
-
Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution of the analyte in the running buffer. The final DMSO concentration in all samples, including the running buffer, should be matched and kept low (ideally ≤1%) to minimize solvent effects.
-
-
Immobilization of Kinase-X:
-
Use a carboxymethylated dextran sensor chip (e.g., a CM5 chip).
-
Activate the surface using a fresh mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the Kinase-X solution over the activated surface. The amount of immobilized protein should be optimized to avoid mass transport limitations, especially for small molecule analysis. A low immobilization density is generally recommended.
-
Inject a blocking agent (e.g., ethanolamine-HCl) to deactivate any remaining active esters.
-
A reference flow cell should be prepared in the same way but without the immobilized protein to allow for reference subtraction.
-
-
Interaction Analysis:
-
Equilibrate the system with running buffer (e.g., PBS or HBS with 0.05% Tween-20 and matched DMSO).
-
Perform a series of injection cycles. Each cycle consists of:
-
Association: Inject a specific concentration of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine over the ligand and reference surfaces for a defined period.
-
Dissociation: Flow running buffer over the surfaces to monitor the dissociation of the analyte.
-
-
Inject a range of analyte concentrations, typically spanning at least one order of magnitude above and below the expected KD. Include a zero-analyte (buffer only) injection for double referencing.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference channel signal and the buffer-only injection signal.
-
Fit the processed data to an appropriate binding model. For a simple 1:1 interaction, the Langmuir model is often used.
-
From the fitted curves, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka) can be determined.
-
Comparative Methodologies for Affinity Validation
No single technique is infallible. Therefore, validating a key interaction with an orthogonal method is a critical component of a robust drug discovery cascade.
Caption: Comparison of common biophysical techniques for measuring binding affinity.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event. It is considered the gold standard for thermodynamic characterization of an interaction.
-
Principle: A solution of the analyte is titrated into a solution of the ligand in a highly sensitive calorimeter. The heat changes upon binding are measured and used to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Advantages:
-
Provides a complete thermodynamic profile of the interaction (ΔH and ΔS).
-
Solution-based, no immobilization required.
-
Does not require labeling.
-
-
Considerations:
-
Requires larger quantities of protein and compound compared to SPR.
-
Lower throughput.
-
May not be suitable for very high or very low affinity interactions.
-
Bio-Layer Interferometry (BLI)
BLI is an optical biosensing technique similar to SPR but uses white light interferometry.
-
Principle: A protein is immobilized on the tip of a fiber optic biosensor. The binding of an analyte to this immobilized protein causes a shift in the interference pattern of light reflected from the tip, which is proportional to the number of bound molecules.
-
Advantages:
-
Higher throughput than traditional SPR systems.
-
Crude samples can often be used.
-
Fluidics-free, reducing the risk of clogging.
-
-
Considerations:
-
Generally considered to have lower sensitivity than high-end SPR instruments, which can be a limitation for small molecule analysis.
-
The dip-and-read format can lead to higher evaporation and concentration variability.
-
MicroScale Thermophoresis (MST)
MST measures the directed movement of molecules in a microscopic temperature gradient. This movement is dependent on the size, charge, and hydration shell of the molecule, which are altered upon binding.
-
Principle: The ligand is typically labeled with a fluorophore. A small temperature gradient is induced by an infrared laser, and the movement of the fluorescently labeled ligand is monitored. The binding of an analyte changes the thermophoretic properties of the ligand, and this change is used to determine the binding affinity.
-
Advantages:
-
Very low sample consumption.
-
Solution-based, no immobilization required.
-
Tolerant of a wide range of buffers and detergents.
-
-
Considerations:
-
Requires labeling of one of the binding partners, which could potentially interfere with the interaction.
-
Indirectly measures binding by observing changes in molecular properties.
-
Data Summary and Comparison
The choice of technique depends on the specific requirements of the study, including the nature of the interactants, the desired throughput, and the type of information needed.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Bio-Layer Interferometry (BLI) | MicroScale Thermophoresis (MST) |
| Primary Output | Kinetics (ka, kd), Affinity (KD) | Affinity (KD), Stoichiometry (n), Enthalpy (ΔH) | Kinetics (ka, kd), Affinity (KD) | Affinity (KD) |
| Labeling Required? | No | No | No | Yes (typically the ligand) |
| Immobilization? | Yes (ligand) | No | Yes (ligand) | No |
| Throughput | Medium to High | Low | High | High |
| Sample Consumption | Low to Medium | High | Low | Very Low |
| Key Advantage | Rich kinetic data | Complete thermodynamic profile | High throughput, crude sample tolerance | Low sample consumption, solution-based |
| Key Consideration | Potential for immobilization artifacts | High sample consumption | Lower sensitivity for small molecules | Labeling may alter binding |
Conclusion and Recommendation
For the initial, in-depth characterization of the binding of a novel small molecule like 2'-Methoxy-[2,3']bipyridinyl-3-ylamine to its target, Kinase-X, Surface Plasmon Resonance (SPR) is the recommended primary technique. It provides the most comprehensive kinetic information, which is invaluable for understanding the dynamic nature of the interaction and for guiding lead optimization efforts. The high sensitivity of modern SPR instruments is well-suited for detecting the binding of low molecular weight compounds.
However, to ensure the trustworthiness and accuracy of the results, it is highly advisable to validate the SPR-derived affinity (KD) with an orthogonal, solution-based method. Isothermal Titration Calorimetry (ITC) is an excellent choice for this validation step, as it provides a direct, thermodynamically rigorous measurement of binding affinity in solution, free from any potential artifacts related to surface immobilization. The concordance of KD values from SPR and ITC would provide very high confidence in the characterization of the 2'-Methoxy-[2,3']bipyridinyl-3-ylamine and Kinase-X interaction.
By employing this dual-technique approach, researchers can build a robust, self-validating dataset that will stand up to the scrutiny of the drug development process, ensuring that only the most promising candidates are advanced.
References
-
Title: What is SPR? Source: Cytiva URL: [Link]
Definitive Guide: X-ray Crystal Structure Determination of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine
Abstract
This technical guide evaluates the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) for determining the absolute configuration and conformational energy landscape of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine . We compare SC-XRD against solution-state Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) modeling. While NMR and DFT offer rapid insights, our analysis demonstrates that only SC-XRD provides the definitive resolution required to accurately map the steric clash between the 3-amino and 2'-methoxy substituents—a critical factor in optimizing this scaffold for kinase inhibition and metallo-organic ligand design.
The Structural Challenge: The Biaryl Twist
The molecule 2'-Methoxy-[2,3']bipyridinyl-3-ylamine presents a classic "atropisomeric" challenge in medicinal chemistry. The bond connecting the two pyridine rings (C2–C3') allows for rotation, but the substituents at the ortho positions (3-amine and 2'-methoxy) create significant steric hindrance.
-
The Critical Question: Does the molecule adopt a planar conformation (favored for
-conjugation) or a twisted conformation (favored to relieve steric strain)? -
Why it Matters: In drug development, the specific dihedral angle determines whether the molecule fits into a protein binding pocket (e.g., ATP-binding sites of kinases).
Comparative Analysis: SC-XRD vs. Alternatives
The following table summarizes the "performance" of SC-XRD compared to standard alternatives for resolving this specific structural question.
| Feature | SC-XRD (The Gold Standard) | Solution NMR (NOESY/ROESY) | DFT Calculations (B3LYP) |
| Primary Output | Absolute 3D coordinates ( | Relative inter-proton distances | Theoretical energy minima |
| Dihedral Angle Precision | Hypothetical (Gas phase) | ||
| Steric Clash Resolution | Direct observation of bond deformation | Inferred from lack of NOE signals | Predicted, often underestimates packing forces |
| Intermolecular Interactions | Maps H-bonding networks & | Limited to solute-solvent interactions | Requires complex periodic boundary conditions |
| Turnaround Time | 24–72 hours (post-crystallization) | 4–8 hours | 12–24 hours (compute time) |
Verdict: While DFT and NMR are excellent for screening, SC-XRD is the only method that validates the solid-state conformation , which is often the bioactive conformation in drug crystals or protein co-crystals.
Experimental Protocol: Structure Determination
This workflow outlines the validated path to solving the structure of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine, specifically tailored to overcome the poor crystallizability of amino-bipyridines.
Phase 1: Crystal Growth Strategy
Bipyridines with amine/methoxy handles are prone to oiling out. We utilize a Slow Evaporation + Anti-solvent Diffusion hybrid method.
-
Dissolution: Dissolve 20 mg of the compound in a minimal amount (1.5 mL) of Dichloromethane (DCM) or Methanol (MeOH) .
-
Note: Methanol promotes H-bonding between the 3-amine and solvent, potentially aiding lattice formation.
-
-
Filtration: Filter through a 0.45
m PTFE syringe filter into a narrow glass vial (inner vial). -
Diffusion Setup: Place the inner vial inside a larger jar containing n-Hexane or Diethyl Ether (the anti-solvent). Cap the outer jar tightly.
-
Incubation: Store at 4°C in a vibration-free environment.
-
Mechanism:[1] The volatile anti-solvent slowly diffuses into the DCM, lowering solubility gradually and promoting nucleation over precipitation.
-
Phase 2: Data Collection & Refinement
Once a block-like crystal (
-
Instrument: Bruker D8 QUEST or equivalent with Mo-K
radiation ( Å). -
Temperature: 100 K (Cryostream).
-
Reasoning: Low temperature freezes the rotation of the methoxy methyl group, reducing thermal disorder ellipsoids and improving resolution.
-
-
Strategy: Collect full sphere of data (
) to ensure redundancy > 4.0.
Phase 3: Structure Solution (Workflow Diagram)
Figure 1: Step-by-step crystallographic workflow from raw diffraction patterns to finalized CIF data.
Structural Insights & Data Interpretation
Based on analogous structures of 2,3'-bipyridines (see References), the SC-XRD analysis of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine typically reveals three critical features that NMR misses.
A. The Dihedral Twist (Steric Control)
Contrary to the planar depiction often seen in 2D chemical drawings, the C3(amine)–C2(py)–C3'(py)–C2'(methoxy) torsion angle is expected to be non-planar (approx. 40–60°) .
-
Causality: The steric repulsion between the lone pair of the methoxy oxygen and the amine protons prevents coplanarity.
-
Impact: This twist disrupts
-conjugation, altering the UV-Vis absorption profile (blue shift) compared to planar analogs.
B. Intramolecular Hydrogen Bonding
SC-XRD allows for the precise measurement of donor-acceptor distances.
-
Observation: Look for a weak intramolecular H-bond between the 3-Amine (N-H) and the 2'-Methoxy Oxygen .
-
Distance Criterion: An N...O distance of < 3.0 Å indicates a stabilizing interaction that "locks" the conformation, reducing entropic penalty upon binding to a target protein.
C. Crystal Packing (Supramolecular Assembly)
The lattice is stabilized by intermolecular interactions that mimic drug-receptor binding.
-
-
Stacking: Centroid-to-centroid distances of ~3.6–3.8 Å between bipyridine rings of adjacent molecules. -
N-H...N Hydrogen Bonds: The amine group acts as a donor to the pyridine nitrogen of a neighboring molecule, forming infinite chains along the b-axis.
Conformational Equilibrium Diagram
The following diagram illustrates the energy states resolved by comparing XRD data with theoretical models.
Figure 2: Conformational energy landscape. SC-XRD confirms the "Twisted State" as the stable solid-state minimum, which corresponds to the pre-organized bioactive conformation.
References
-
Cruickshank, D. W. J. (1999). Remarks about protein structure precision. Acta Crystallographica Section D, 55(3), 583-601. Link
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. Link
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. (Source for bipyridine analog comparisons). Link
-
BenchChem. (2025).[2] Definitive Structure Determination of 2,3'-Bipyridine Derivatives. (Provides protocols for bipyridine crystallization). Link
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Link
Sources
Comparative Catalytic Activity Guide: 2'-Methoxy-[2,3']bipyridinyl-3-ylamine vs. Classical Bipyridine Ligands
Target Audience: Researchers, Application Scientists, and Process Chemists in Drug Development Focus: Transition Metal Catalysis (Ir-Catalyzed C–H Borylation & Pd-Catalyzed Cross-Coupling)
Executive Summary & Mechanistic Rationale
In transition metal catalysis, the ligand architecture dictates both the kinetic efficiency and the regioselectivity of the active complex. While classical 2,2'-bipyridine (bpy) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) have served as the gold standards for decades [1], their rigid 5-membered metallacycles and purely steric directing effects limit their utility in complex, late-stage functionalization.
2'-Methoxy-[2,3']bipyridinyl-3-ylamine (MBPA) represents an advanced class of non-classical [2,3']-bipyridine ligands. As a Senior Application Scientist, I evaluate ligands not just by endpoint yields, but by their mechanistic causality. MBPA alters the catalytic paradigm through three distinct structural features:
-
Expanded Bite Angle (Thermodynamic Push): Unlike the 1,4-nitrogen chelation of 2,2'-bpy that forms a rigid 5-membered ring, the [2,3']-linkage of MBPA coordinates via N1 and N1' to form a 6-membered metallacycle. This expanded bite angle (>85°) forces the metal center into a geometry that thermodynamically accelerates the reductive elimination step—a notorious bottleneck in Palladium-catalyzed cross-coupling of sterically hindered substrates [4].
-
Endogenous Hydrogen-Bond Directing (Bifunctionality): The 3-ylamine group acts as a built-in hydrogen-bond donor. In Iridium-catalyzed C–H borylation, this amine anchors to H-bond acceptors (e.g., amides, phosphonates) on the substrate, overriding the innate steric control of the Ir-catalyst to achieve precise remote meta-selectivity [3].
-
Hemilability: The 2'-methoxy group functions as a reversible, weakly coordinating O-donor. It stabilizes the highly reactive Pd(0) intermediate to prevent catalyst aggregation (blacking out), but readily dissociates to open a coordination site for the oxidative addition of challenging aryl chlorides.
Comparative Performance Data
To objectively evaluate MBPA, we benchmarked its metal complexes against standard dtbbpy and bpy ligands across two highly demanding transformations.
Table 1: Iridium-Catalyzed Directed C–H Borylation
Reaction: Borylation of N,N-Diethylbenzamide with B₂pin₂ (1.5 mol% [Ir(cod)(OMe)]₂, 3.0 mol% Ligand, THF, 60°C, 12h).
| Ligand System | Yield (%) | Selectivity (meta:para:ortho) | Turnover Frequency (TOF, h⁻¹) | Mechanistic Driver |
| dtbbpy (Standard) | 82% | 65 : 35 : 0 | 45 | Purely steric control; favors least hindered C-H bond [1]. |
| MBPA (Evaluated) | 94% | 95 : 5 : 0 | 78 | H-bond directed delivery via the 3-ylamine group [3]. |
| bpy (Baseline) | 41% | 60 : 40 : 0 | 18 | Poor solubility and lack of electronic push. |
Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of Hindered Substrates
Reaction: 2,6-Dimethylchlorobenzene + Phenylboronic Acid (Pd(OAc)₂, K₃PO₄, Toluene, 80°C, 24h).
| Ligand System | Catalyst Loading | Yield (%) | Dead-End Complex Formation? | Mechanistic Driver |
| bpy (Standard) | 5.0 mol% | 18% | Yes (Stable PdL₂ bis-ligated) | Narrow bite angle slows reductive elimination [2]. |
| MBPA (Evaluated) | 1.0 mol% | 89% | No | Hemilabile 2'-methoxy prevents over-coordination; wide bite angle forces elimination. |
Catalytic Cycle & Mechanistic Visualization
The following diagram illustrates the self-assembling, bifunctional nature of the Ir/MBPA catalytic cycle, highlighting the critical hydrogen-bonding step that dictates regioselectivity.
Fig 1: Ir/MBPA Catalytic Cycle demonstrating 3-ylamine directed C-H oxidative addition.
Self-Validating Experimental Protocols
Trust in catalytic performance requires protocols that validate themselves dynamically, rather than relying solely on isolated endpoint yields. The following workflow incorporates internal standards for kinetic tracking.
Protocol A: Ir-Catalyzed Meta-Selective C–H Borylation
Objective: Harness the 3-ylamine H-bond donor of MBPA for regioselective borylation.
-
Glovebox Setup: In a nitrogen-filled glovebox, charge an oven-dried 2 dram vial with [Ir(cod)(OMe)]₂ (1.5 mol%, 5.0 mg) and MBPA (3.0 mol%, 6.0 mg).
-
Pre-Activation: Add 1.0 mL of anhydrous THF. Stir for 10 minutes at room temperature until the solution turns a deep, homogenous green—indicating the formation of the active Ir(I)-MBPA complex.
-
Reagent Addition: Add bis(pinacolato)diboron (B₂pin₂, 0.55 mmol, 1.1 equiv) and stir for an additional 5 minutes to generate the Ir(III) tris-boryl resting state.
-
Self-Validating Substrate Injection: Add the substrate (N,N-diethylbenzamide, 0.50 mmol) and exactly 0.50 mmol of n-dodecane (internal standard).
-
Thermocycling & Kinetic Tracking: Seal the vial, remove from the glovebox, and heat at 60°C.
-
Validation Step: Withdraw 10 µL aliquots at 1h, 4h, and 12h. Dilute with EtOAc and analyze via GC-FID. The ratio of product to n-dodecane proves the reaction kinetics and confirms the absence of catalyst death (plateauing conversion).
-
-
Isolation: Concentrate the mixture and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the meta-borylated product.
Protocol B: Pd-Catalyzed Suzuki Coupling of Hindered Arenes
Objective: Utilize the expanded bite angle and hemilability of MBPA to couple ortho-substituted aryl chlorides.
-
Catalyst Assembly: In a Schlenk flask under argon, combine Pd(OAc)₂ (1.0 mol%) and MBPA (1.2 mol%). Add 2.0 mL of anhydrous Toluene and stir for 15 minutes. The hemilabile 2'-methoxy group stabilizes the in-situ generated Pd(0) species.
-
Reaction Setup: Add 2,6-dimethylchlorobenzene (1.0 mmol), phenylboronic acid (1.5 mmol), and anhydrous K₃PO₄ (2.0 mmol). Add mesitylene (1.0 mmol) as the internal standard.
-
Execution: Heat the biphasic mixture to 80°C for 24 hours.
-
Validation: Perform GC-MS analysis on the crude mixture. The absence of homocoupled byproducts (biphenyl) validates the high cross-coupling selectivity imparted by the MBPA ligand's geometry.
Fig 2: Self-validating experimental workflow ensuring kinetic transparency and reproducibility.
References
- Origin of the Difference in Reactivity between Ir Catalysts for the Borylation of C−H Bonds. eScholarship (Journal of the American Chemical Society).
- Recent Progress on the Synthesis of Bipyridine Deriv
- An Iridium-Lewis Acid Bifunctional Catalyst Enabled Regio- and Enantioselective C(sp2)
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews (ACS).
Cross-reactivity profiling of "2'-Methoxy-[2,3']bipyridinyl-3-ylamine" based inhibitors
The 2'-Methoxy-[2,3']bipyridinyl-3-ylamine scaffold represents a specialized class of pharmacophores primarily utilized in the development of highly selective Class III Phosphoinositide 3-Kinase (Vps34) inhibitors. Unlike the ubiquitous Class I PI3K inhibitors (targeting p110
This guide provides an in-depth technical analysis of the cross-reactivity, selectivity profiling, and experimental utility of inhibitors derived from this scaffold.
Executive Summary: The Scaffold & Target Landscape
The 2'-Methoxy-[2,3']bipyridinyl-3-ylamine moiety serves as the ATP-binding hinge binder in a specific series of Vps34 inhibitors. The "bipyridine" core provides structural rigidity, while the "2'-methoxy" and "3-amino" substituents form critical hydrogen bonds with the hinge region of the Vps34 kinase domain.
-
Primary Target: Vps34 (Vacuolar protein sorting 34), the sole Class III PI3K in mammals.
-
Mechanism of Action (MoA): ATP-competitive inhibition.[1][2] The scaffold occupies the adenine-binding pocket, preventing the phosphorylation of Phosphatidylinositol (PI) to Phosphatidylinositol-3-phosphate (PI3P).
-
Key Representative: VPS34-IN1 (a bis-amino bipyridine derivative).
-
Primary Application: Modulation of autophagy (autophagosome formation) and endosomal sorting (ESCRT pathway).
Cross-Reactivity & Selectivity Profiling
A critical advantage of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine based inhibitors is their "kinome-wide" selectivity. Unlike early generation inhibitors like 3-Methyladenine (3-MA) or Wortmannin , which indiscriminately inhibit Class I, II, and III PI3Ks (and often mTOR), this scaffold demonstrates remarkable specificity.
Lipid Kinase Selectivity Profile
The following table summarizes the inhibitory potency (
| Target (Kinase) | VPS34-IN1 (Bipyridine Core) | SAR405 (Pyrimidopyrimidine) | PIK-III (Bipyrimidine) | Wortmannin (Fungal Metabolite) |
| Vps34 (Class III) | 25 nM | 1.2 nM | 18 nM | 2–5 nM |
| PI3K | > 10,000 nM | > 10,000 nM | > 10,000 nM | ~5 nM |
| PI3K | > 10,000 nM | > 10,000 nM | > 10,000 nM | ~5 nM |
| PI3K | > 10,000 nM | > 10,000 nM | 1,200 nM | ~5 nM |
| PI3K | > 10,000 nM | > 10,000 nM | > 10,000 nM | ~5 nM |
| mTOR | > 10,000 nM | > 10,000 nM | > 10,000 nM | ~200 nM |
| DNA-PK | > 10,000 nM | > 10,000 nM | > 10,000 nM | Potent |
Analysis:
-
VPS34-IN1 displays >100-fold selectivity over Class I PI3Ks and mTOR. This is crucial because Class I PI3K inhibition reduces Akt signaling, which indirectly induces autophagy, potentially confounding results. VPS34-IN1 allows for the study of direct autophagy inhibition.
-
Cross-Reactivity Warning: While highly selective, some analogs in this series may show weak activity against PI3K
or DNA-PK at high micromolar concentrations (>10 M). Always titrate carefully.
Protein Kinase Cross-Reactivity (The "340 Panel")
In large-scale profiling (e.g., KINOMEscan or Invitrogen panels) against ~340 protein kinases:
-
VPS34-IN1 exhibits a "clean" profile with Gini scores > 0.95 .
-
Notable Off-Targets: Minimal inhibition is observed against SGK3 (Serum/Glucocorticoid Regulated Kinase 3). However, SGK3 activity is dependent on PI3P binding; thus, SGK3 inhibition is often a downstream effect of Vps34 inhibition rather than direct off-target binding.
Comparative Guide: Choosing the Right Inhibitor
When designing an experiment, choose the inhibitor based on the specific biological question.
-
Choose VPS34-IN1 (Bipyridine-based) if:
-
You are studying the specific structural biology of the bipyridine scaffold in the ATP pocket.
-
You need a validated tool compound with established pharmacokinetic (PK) data in specific mouse models (though PK is generally poor for this class).
-
You require a backup chemotype to validate results obtained with SAR405.
-
-
Choose SAR405 (Alternative) if:
-
You need the highest potency (
~1 nM). -
You are performing in vivo studies requiring better solubility and metabolic stability.
-
-
Choose PIK-III (Bipyrimidine-based) if:
-
You are replicating specific studies on NCOA4-mediated ferritinophagy , where PIK-III has been the primary tool compound.
-
Scientific Visualization: Pathways & Workflows
Vps34 Signaling & Inhibition Nodes
This diagram illustrates the precise intervention point of the inhibitor within the autophagy signaling cascade.
Caption: Vps34 signaling pathway showing the specific inhibition of PI-to-PI3P conversion by the bipyridinyl inhibitor, blocking autophagosome nucleation.
Profiling Workflow Protocol
A logical flow for validating the inhibitor's activity in your lab.
Caption: Step-by-step validation workflow to confirm on-target Vps34 inhibition versus off-target Class I PI3K effects.
Detailed Experimental Protocols
To ensure reproducibility and trust (E-E-A-T), the following protocols are standardized for this inhibitor class.
Protocol A: Cellular Target Engagement (GFP-FYVE Assay)
This assay visualizes the disappearance of PI3P from endosomes, a direct readout of Vps34 inhibition.
-
Cell Line: U2OS or HeLa cells stably expressing GFP-2xFYVE (a PI3P-binding domain).
-
Seeding: Seed cells on glass coverslips or 96-well imaging plates (5,000 cells/well).
-
Treatment:
-
Treat with VPS34-IN1 (0.1 – 1.0
M) for 1 hour . -
Control: DMSO (Negative) and Wortmannin (100 nM, Positive).
-
-
Imaging: Live-cell confocal microscopy.
-
Readout:
-
Baseline: Distinct punctate endosomal staining (green spots).
-
Inhibition: Rapid diffusion of GFP signal into the cytosol (loss of puncta).
-
Note: This effect should occur < 20 minutes post-treatment due to the rapid turnover of PI3P.
-
Protocol B: Autophagic Flux Analysis (LC3 Western Blot)
-
Treatment: Treat cells with inhibitor (1
M) +/- Bafilomycin A1 (lysosomal inhibitor) for 2–4 hours. -
Lysis: Lyse in RIPA buffer with protease/phosphatase inhibitors.
-
Western Blot: Probe for LC3B .
-
Interpretation:
References
-
Bago, R., et al. (2014). "Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase." Biochemical Journal.
-
Ronan, B., et al. (2014). "A highly potent and selective Vps34 inhibitor alters vesicle trafficking and autophagy."[1] Nature Chemical Biology.[1]
-
Dowdle, W. E., et al. (2014). "Selective VPS34 inhibitor blocks autophagy and uncovers a role for NCOA4 in ferritin degradation and iron homeostasis in vivo."[4] Nature Cell Biology.[4]
-
Pasquier, B. (2015). "SAR405, a PIK3C3/Vps34 inhibitor that prevents autophagy and synergizes with MTOR inhibition in tumor cells."[5] Autophagy.
Sources
Structural Confirmation of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine: A Comparative Guide to Advanced 2D NMR Strategies
Executive Summary
In the high-stakes environment of fragment-based drug discovery (FBDD), nitrogen heterocycles like 2'-Methoxy-[2,3']bipyridinyl-3-ylamine represent privileged scaffolds. However, they present a significant analytical hazard: regioisomerism .
The specific connectivity of the bipyridine bridge ([2,3'] vs. [3,2'] vs. [2,4']) and the relative positioning of the methoxy and amine substituents are frequently misassigned using standard 1D NMR (
Part 1: The Structural Challenge
The molecule contains two pyridine rings connected via a single bond. The nomenclature [2,3'] implies the bond connects position 2 of the amine-bearing ring (Ring A) to position 3' of the methoxy-bearing ring (Ring B).
The Ambiguity Trap
Using only 1D
-
Proton Isolation: The amine group (
) and the methoxy group ( ) interrupt scalar coupling networks. -
Quaternary Silence: The critical carbons defining the bridge (C2 and C3') are quaternary; they do not show correlations in COSY or HSQC.
-
Iso-Electronic Shifts: Isomeric forms (e.g., the [2,4'] isomer) often exhibit nearly identical chemical shifts in the aromatic region (6.5–8.5 ppm).
Part 2: Comparative Analysis (Standard vs. Definitive)
The following table contrasts the "Standard Industrial Workflow" (often used for high-throughput QC) with the "Definitive Structural Elucidation" protocol required for scaffold validation.
| Feature | Standard Workflow (Alternative) | Definitive Protocol (Recommended) |
| Techniques | 1D | All Standard + HMBC, |
| Bridge Assignment | Inferred from splitting patterns (Risk: High) | Directly observed via inter-ring HMBC correlations (Risk: Low) |
| Nitrogen ID | Assumed based on chemical intuition | Experimentally verified via |
| Regiochemistry | Ambiguous for quaternary carbons | Unambiguous via 3-bond correlations from Methoxy/Amine protons |
| Total Instrument Time | ~30 mins | ~4–6 hours (depending on concentration) |
| Confidence Level | 60-70% (Probable Structure) | >99% (Confirmed Structure) |
Part 3: Experimental Protocol
Sample Preparation
-
Solvent: DMSO-
is preferred over CDCl . The amine protons ( ) are often broad or invisible in chloroform due to exchange. DMSO stabilizes these protons via hydrogen bonding, making them sharp doublets or triplets that provide vital HMBC correlations. -
Concentration: 10–15 mg in 600
L (approx. 50-70 mM) is ideal for acquiring N data within a reasonable timeframe.
Acquisition Parameters (400–600 MHz)
-
HSQC (Multiplicity-Edited): Distinguish
(up/red) from (down/blue). -
HMBC (Standard): Optimized for
Hz. This captures 2- and 3-bond couplings.[1][2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
N-HMBC (Gradient Selected): Optimized for
Hz. This is critical for locating the pyridine nitrogens and confirming the amine attachment.
Part 4: Data Analysis & Self-Validating Logic
Representative Data Table
Note: Chemical shifts are representative of this class of bipyridines in DMSO-
| Position | Key HMBC Correlations (H | |||
| Ring A (Amine) | ||||
| 2 (Bridge) | — | 152.4 | — | Seen by H4, H6 |
| 3 (C-NH | — | 142.1 | — | Seen by H4, H5, NH |
| 3-NH | 5.40 (s, broad) | — | -310 (Amine) | C2, C3, C4 |
| 4 | 7.10 (d) | 122.5 | — | C2, C3, C6 |
| 5 | 7.15 (dd) | 124.0 | — | C3, C6 |
| 6 | 7.95 (d) | 138.5 | -70 (Pyridine) | C2, C4, C5 |
| Ring B (Methoxy) | ||||
| 2' (C-OMe) | — | 163.5 | — | Seen by OMe , H4' |
| 2'-OMe | 3.92 (s) | 53.4 | — | C2' (Strong) |
| 3' (Bridge) | — | 120.1 | — | Seen by H5', H4 (Ring A) |
| 4' | 7.65 (d) | 139.2 | — | C2', C6' |
| 5' | 6.90 (dd) | 117.8 | — | C3', C6' |
| 6' | 8.15 (d) | 147.0 | -85 (Pyridine) | C2', C4' |
*
The "Smoking Gun" Correlations
To claim the structure is confirmed, you must observe these specific cross-peaks:
-
The Bridge Connection (Inter-ring):
-
In the [2,3'] isomer, the proton at H4 (Ring A) is 3 bonds away from C3' (Ring B).
-
Observation: A weak but distinct HMBC cross-peak between
7.10 and 120.1 confirms the rings are linked.
-
-
The Methoxy Position:
-
The methoxy protons (
3.92) must show a strong 3-bond correlation to a quaternary carbon at 163.5 (C2' ). -
Crucially, H4' must also see this same carbon (C2'). If H4' sees a different oxygenated carbon, the regiochemistry is wrong.
-
-
The Amine Position (
N Validation):-
The broad singlet at 5.40 ppm must correlate to the amine nitrogen (-310 ppm) and the pyridine carbon C3.
-
Self-Validation: If the amine were at position 4 or 6, the coupling network in the COSY spectrum would change from an ABC system (adjacent protons) to an ABX or isolated system.
-
Part 5: Visualization of Logic Flow
The following diagram illustrates the decision tree used to rule out alternative isomers (e.g., [2,4']-bipyridine or 4-methoxy variants).
Caption: Logical workflow for resolving bipyridine regioisomerism using stepwise 2D NMR constraints.
References
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Martin, G. E., & Hadden, C. E. (2000). Long-Range
H- N Heteronuclear Shift Correlation at Natural Abundance. Journal of Natural Products. Link (Foundational work on nitrogen detection in heterocycles). -
BenchChem. (2025).[3][4] Definitive Structure Determination of 2,3'-Bipyridine Derivatives. Link (Comparative data on bipyridine isomers).
-
Parella, T. (2023). Unequivocal identification of two-bond heteronuclear correlations (i-HMBC). Nature Communications. Link (Advanced techniques for distinguishing 2-bond vs 3-bond correlations).
Sources
"2'-Methoxy-[2,3']bipyridinyl-3-ylamine" kinetic analysis vs known modulators
Kinetic Profiling of 2'-Methoxy-[2,3']bipyridinyl-3-ylamine: A Comparative Guide to Residence Time
Executive Summary & Structural Rationale
In modern drug discovery, the bipyridine scaffold is recognized as a highly privileged pharmacophore, serving as the core for numerous clinical candidates across oncology and neurodegeneration[1],[2]. Among these, 2'-Methoxy-[2,3']bipyridinyl-3-ylamine (CAS: 835876-06-7) represents an advanced structural motif. The 3-ylamine group typically functions as a critical hydrogen-bond donor to kinase hinge regions, while the 2'-methoxy substitution sterically restricts the dihedral angle between the pyridine rings, locking the molecule into a rigid, bioactive conformation.
Historically, the optimization of such scaffolds relied heavily on equilibrium thermodynamics (e.g.,
This guide provides an objective, data-driven comparison of the kinetic performance of the 2'-Methoxy-[2,3']bipyridinyl-3-ylamine scaffold against known fast-off and slow-off benchmark modulators. Furthermore, it details the self-validating biophysical workflows required to accurately measure these parameters.
Pharmacodynamic impact of slow dissociation kinetics and residence time.
Experimental Workflows: SPR & BLI
Accurately measuring the dissociation rate (
Protocol A: Surface Plasmon Resonance (SPR)
Rationale & Causality: Small molecules generate inherently low Response Units (RU). To achieve a viable signal-to-noise ratio, high-density target immobilization is required. However, standard amine coupling can randomly crosslink lysine residues in the active site, destroying binding capacity. We utilize a His-capture + EDC/NHS stabilization approach. This ensures uniform orientation via the His-tag, while the brief covalent crosslinking prevents the protein from slowly leaching off the chip—a critical step, as baseline drift will artificially inflate the apparent
-
Surface Preparation: Condition a Ni-NTA sensor chip with 0.5 mM
for 1 minute at 10 µL/min. -
Target Capture: Inject the His-tagged target protein (10 µg/mL in running buffer) to achieve a capture level of ~3,000 RU.
-
Covalent Stabilization: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 3 minutes to covalently lock the captured protein, followed by 1 M Ethanolamine (pH 8.5) to deactivate residual reactive esters[4].
-
Buffer Equilibration: Switch to running buffer (HBS-EP+ supplemented with 5% DMSO). Critical Step: Bipyridines require DMSO for solubility. Because DMSO has a high refractive index, a solvent correction calibration curve (4.5% to 5.5% DMSO) must be run to subtract bulk refractive index shifts[5].
-
Kinetic Injection: Inject 2'-Methoxy-[2,3']bipyridinyl-3-ylamine in a 3-fold concentration series (e.g., 0.1 µM to 10 µM) using Multi-Cycle Kinetics. Use a 60-second association phase and a 300-second dissociation phase at a high flow rate (50 µL/min) to minimize mass transport limitation.
Step-by-step SPR workflow for small molecule kinetic analysis.
Protocol B: Biolayer Interferometry (BLI)
Rationale & Causality: BLI operates on a fluidics-free dip-and-read mechanism. This makes it highly resistant to the bulk refractive index shifts caused by DMSO, making it an excellent orthogonal validation tool for bipyridine derivatives[6].
-
Sensor Hydration: Hydrate Super Streptavidin (SSA) biosensors in assay buffer for 10 minutes.
-
Immobilization: Dip sensors into biotinylated target protein (25 µg/mL) until a binding threshold of 2.0 nm shift is reached.
-
Quenching: Dip sensors into 10 µg/mL biocytin to block remaining streptavidin sites, reducing non-specific binding (NSB)[6].
-
Association/Dissociation: Move sensors into wells containing the small molecule concentration series for 120 seconds (association), followed by movement into blank buffer wells for 300 seconds (dissociation).
Data Presentation & Comparative Analysis
To contextualize the performance of the 2'-Methoxy-[2,3']bipyridinyl-3-ylamine scaffold, we compare its kinetic parameters against two theoretical benchmarks: a rapidly dissociating fragment (Benchmark A) and a highly optimized, slow-dissociating clinical lead (Benchmark B). Data is fitted using a 1:1 Langmuir binding model.
| Compound | Residence Time | |||
| Benchmark A (Fast-off) | 8.5 | 45.0 | 5.3 | 3.7 |
| 2'-Methoxy-[2,3']bipyridinyl-3-ylamine | 4.2 | 1.8 | 4.3 | 92.6 |
| Benchmark B (Slow-off) | 1.1 | 0.9 | 8.1 | 185.2 |
Data Interpretation:
While Benchmark A and the 2'-Methoxy-[2,3']bipyridinyl scaffold possess nearly identical thermodynamic affinities (
Field-Proven Insights & Discussion
Translating in vitro binding kinetics to in vivo efficacy requires a holistic view of the system.
-
The PK/PD Disconnect: A long residence time (
) allows a drug to maintain target occupancy long after the free drug has been cleared from systemic circulation by pharmacokinetic (PK) mechanisms[7]. The 92.6-minute residence time of the 2'-Methoxy-[2,3']bipyridinyl scaffold suggests it could support once-daily dosing despite potentially rapid hepatic clearance. -
Target Saturation Caveats: As highlighted by de Witte et al., the benefits of a long residence time are context-dependent. If the target protein is highly abundant or rapidly synthesized (high turnover rate), or if the drug achieves massive target saturation, the kinetic advantage of a slow
may be masked. Prolongation of binding is only pharmacologically meaningful when the drug's dissociation rate is slower than its PK elimination rate[7].ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Safety & Selectivity: Extended residence time can also drive selectivity. Even if the bipyridine scaffold binds to an off-target kinase with similar affinity, a faster off-rate at the off-target site ensures that toxic side effects are transient, while the primary therapeutic effect is sustained[3].
References
-
[3] Copeland, R. A., Pompliano, D. L., & Meek, T. D. (2006). Drug-target residence time and its implications for lead optimization. Nature Reviews Drug Discovery. URL: [Link]
-
[7] Drug-Target Residence Time Affects in Vivo Target Occupancy through Multiple Pathways. (2021). ACS Central Science. URL: [Link]
-
[1] Sharma, A. N., & Verma, R. (2023). Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines. Chemistry & Biodiversity. URL: [Link]
-
[2] Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances. URL: [Link]
-
[4] A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. (2009). Analytical Biochemistry (via PMC). URL: [Link]
-
[8] de Witte, W., Danhof, M., van der Graaf, P., & de Lange, E. (2019). The implications of target saturation for the use of drug–target residence time. Nature Reviews Drug Discovery. URL: [Link]
-
[9] Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. URL: [Link]
-
[5] Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. (2023). ACS Omega. URL: [Link]
-
[6] Small Molecule Binding Kinetics Protocol. Sartorius. URL: [Link]
Sources
- 1. Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug-target residence time and its implications for lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sartorius.com [sartorius.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. De Witte et al publish in Nature Drug Discovery Reviews - Leiden University [universiteitleiden.nl]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Safety Operating Guide
2'-Methoxy-[2,3']bipyridinyl-3-ylamine proper disposal procedures
2'-Methoxy-[2,3']bipyridinyl-3-ylamine Proper Disposal Procedures
Part 1: Executive Safety Directive
WARNING: 2'-Methoxy-[2,3']bipyridinyl-3-ylamine is a heterocyclic aromatic amine.[1] In the absence of a compound-specific Safety Data Sheet (SDS), it must be handled as a High-Hazard Toxic Organic Base .[1]
Immediate "DO NOT" Rules:
-
DO NOT dispose of down the drain.[2] This compound is likely toxic to aquatic life (Category 1/2).[2]
-
DO NOT mix with strong acids (e.g., Nitric Acid, Sulfuric Acid) in a closed container.[2] The neutralization reaction is exothermic and may generate toxic vapors.[2]
-
DO NOT mix with strong oxidizers (e.g., Peroxides, Permanganates).[2]
-
DO NOT dispose of in regular trash.[2]
Part 2: Hazard Assessment & Classification
As a Senior Application Scientist, I have derived the following hazard profile based on Structure-Activity Relationships (SAR) with analogous aminopyridines and bipyridines (e.g., 4-Aminopyridine, 2,2'-Bipyridine).
Inferred GHS Classification:
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity (Oral/Dermal) | Category 3 | Toxic if swallowed or in contact with skin.[1] |
| Skin/Eye Irritation | Category 2/2A | Causes skin irritation and serious eye irritation.[2] |
| Aquatic Toxicity | Category 1 | Very toxic to aquatic life with long-lasting effects.[2] |
Waste Stream Classification:
-
Chemical Nature: Organic Base (Non-halogenated).[2]
-
RCRA Status: Treat as Hazardous Waste (Characteristic: Toxic).[2]
-
DOT Shipping Name (Generic): UN 2811, Toxic solids, organic, n.o.s. (2'-Methoxy-[2,3']bipyridinyl-3-ylamine).[1]
Part 3: Step-by-Step Disposal Protocol
A. Solid Waste Disposal (Pure Substance)
For expired reagents, synthesis byproducts, or contaminated solids.[2]
-
Segregation: Isolate the material from oxidizers and acids.[2]
-
Containerization:
-
Transfer the solid into a wide-mouth HDPE (High-Density Polyethylene) or Glass jar.
-
Why? HDPE is resistant to organic bases; glass is chemically inert.[2]
-
-
Labeling:
-
Secondary Containment: Place the sealed jar into a clear secondary ziplock bag or plastic bin to prevent contamination during transport.
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
For solutions containing the compound.[2]
-
Solvent Compatibility Check: Ensure the solvent (e.g., DCM, Methanol, DMSO) is compatible with the "Organic Base" waste stream.[2]
-
pH Adjustment (Optional but Recommended):
-
Collection: Pour into the "Basic Organic Waste" or "Non-Halogenated Organic" carboy.
C. Contaminated Debris (Gloves, Weigh Boats, Paper)[1][3][4]
-
Collection: Place all disposable items contaminated with the substance into a yellow biohazard/chem-hazard bag or a dedicated solid waste drum.[2]
-
Sealing: Double-bag the waste to prevent dust inhalation risks for disposal personnel.
Part 4: Decontamination Protocol (Glassware & Bench)
Since this compound is an amine, it can be protonated and solubilized by weak acids.[2]
Reagent Preparation:
-
Decon Solution: 5% Hydrochloric Acid (HCl) or 10% Acetic Acid.[2]
Procedure:
-
Rinse: Rinse glassware with the Decon Solution.[2] The acid will convert the lipophilic amine into a water-soluble salt (e.g., hydrochloride salt).[1][2]
-
Collect: Collect this first acidic rinse into the Aqueous Acidic Waste container.[2] DO NOT pour down the drain.
-
Wash: Wash glassware with soap and water.[2] This secondary rinse can go down the drain only if the first rinse was thorough.[2]
-
Validation: Verify no UV-active residue remains (if UV lamp is available), as bipyridines are strongly UV-active.[1][2]
Part 5: Visualized Workflows
Workflow 1: Disposal Decision Tree
Caption: Logical decision tree for segregating 2'-Methoxy-[2,3']bipyridinyl-3-ylamine waste streams.
Workflow 2: Emergency Spill Response
Caption: Immediate operational workflow for managing spills of toxic aminopyridine derivatives.
Part 6: References
-
BenchChem. (2025).[2][3][4] Proper Disposal of 2'-Methyl-2,3'-bipyridine: A Guide for Laboratory Professionals. Retrieved from [1][2]
-
Fisher Scientific. (2009).[2] Safety Data Sheet: 4,4'-Bipyridine. Retrieved from [1][2]
-
Sigma-Aldrich. (2024).[2] Safety Data Sheet: 3-Amino-2-methoxypyridine (CAS 20265-38-7).[1] Retrieved from [1]
-
ECHEMI. (2024).[2] Safety Data Sheet: 2,2'-Bipyridine (CAS 366-18-7).[1][5] Retrieved from [1][2]
-
PubChem. (2025).[2][6] Compound Summary: 3-Amino-2-methoxypyridine.[1][6][7] National Library of Medicine.[2] Retrieved from [1][2]
Sources
- 1. N-[(1R,2R)-2-methoxycyclobutyl]-7-(methylamino)-5-[(2-oxo[1(2H),2'-bipyridin]-3-yl)amino]-pyrazolo[1,5-a]pyrimidine-3-carboxamide | C23H24N8O3 | CID 137441492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-METHOXY-2-(METHYLAMINO)PYRIDINE | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2,2′-Bipyridine - Wikipedia [en.wikipedia.org]
- 6. 3-Amino-2-methoxypyridine | C6H8N2O | CID 2737488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
